molecular formula C16H12Cl2N2O B374661 4'-Chlorodiazepam CAS No. 14439-61-3

4'-Chlorodiazepam

货号: B374661
CAS 编号: 14439-61-3
分子量: 319.2 g/mol
InChI 键: PUMYFTJOWAJIKF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4'-Chlorodiazepam, also known as this compound, is a useful research compound. Its molecular formula is C16H12Cl2N2O and its molecular weight is 319.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >47.9 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

7-chloro-5-(4-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O/c1-20-14-7-6-12(18)8-13(14)16(19-9-15(20)21)10-2-4-11(17)5-3-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMYFTJOWAJIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041116
Record name 4′-Chlorodiazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855615
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14439-61-3
Record name Ro 5-4864
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14439-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorodiazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014439613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4′-Chlorodiazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chlorodiazepam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORDIAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QW0IK1742
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-CHLORODIAZEPAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6958
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

4'-Chlorodiazepam mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 4'-Chlorodiazepam

Introduction

This compound, also known as Ro5-4864, is a benzodiazepine derivative that exhibits a pharmacological profile distinct from classical benzodiazepines like its parent compound, diazepam. While traditional benzodiazepines primarily exert their effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, this compound's primary mechanism of action is centered on its high-affinity binding to the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane.[1][2] This interaction leads to a cascade of downstream effects, influencing cellular processes ranging from steroidogenesis to mitochondrial respiration and apoptosis. Although it has a low affinity for the central benzodiazepine receptor site on GABA-A receptors, it can modulate certain GABA-A receptor subtypes in a complex manner. This guide provides a detailed examination of the molecular mechanisms, quantitative binding data, and key experimental protocols used to elucidate the actions of this compound.

Primary Mechanism of Action: Translocator Protein (TSPO) Ligand

The principal molecular target of this compound is the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1][2] TSPO is a highly conserved protein located at the contact sites between the outer and inner mitochondrial membranes.[3] It is a component of a multimeric protein complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT).[1]

The binding of this compound to TSPO initiates several key cellular events:

  • Stimulation of Steroidogenesis : A primary function of TSPO is to facilitate the transport of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of all steroid hormones.[4] By binding to TSPO, this compound enhances this cholesterol translocation, thereby stimulating the production of pregnenolone, the precursor to all other steroids.[4]

  • Modulation of Mitochondrial Function : this compound influences mitochondrial bioenergetics and integrity. It has been shown to reduce the opening probability of the mitochondrial permeability transition pore (mPTP), a critical event in the pathway to apoptosis.[3][5] This action is believed to be central to its observed cardioprotective and neuroprotective effects.[5][6] By inhibiting mPTP opening, this compound can mitigate cellular damage during events like ischemia-reperfusion.[7][8]

  • Regulation of Oxidative Stress : The compound has been demonstrated to reduce levels of reactive oxygen species (ROS).[5] This antioxidant effect is likely linked to its ability to stabilize mitochondrial function and may also be associated with an increased expression of antioxidant enzymes such as superoxide dismutase (SOD).[5][6]

Secondary Mechanism: Modulation of GABA-A Receptors

Unlike classical benzodiazepines, this compound has a very low affinity for the benzodiazepine binding site on most GABA-A receptors.[1] However, it is not entirely devoid of activity at this receptor complex. Studies have shown that this compound can act as a negative allosteric modulator of specific GABA-A receptor subtypes, inhibiting GABA-induced chloride currents.[9] This effect is dependent on the subunit composition of the receptor. For instance, the presence of α1, β1, and γ2 subunits is required for this inhibitory action.[9] Interestingly, the co-expression of just the α2 and β1 subunits is sufficient to reconstitute a recognition site for this compound, suggesting a binding site distinct from the classical benzodiazepine site.[10] This interaction is not antagonized by the classical benzodiazepine antagonist, flumazenil.[9] Furthermore, this compound has been shown to modulate homomeric GABA-Aρ1 receptors in the micromolar range.[11]

Quantitative Data

The binding affinity and efficacy of this compound at its primary and secondary targets have been quantified in various studies. The following table summarizes key quantitative data.

ParameterTargetSystemValueReference(s)
Ki TSPO20.04 ± 2.36 nM[1]
IC50 TSPO4.1 nM[1]
pKi TSPO7.82 ± 0.02[12]
Kd TSPORat C6 glioma cells~4000 nM
Kd TSPORat brain homogenate~1300 nM
IC50 GABA-A Receptor (classical benzodiazepine site)163,000 nM[1]
EC50 Inhibition of GABA-generated Cl- currentsCortical neurons3 µM

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of specialized experimental techniques. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for TSPO Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for TSPO using a competitive binding assay with a radiolabeled ligand such as [3H]Ro5-4864 or [3H]PK11195.

a. Membrane Preparation:

  • Homogenize tissue (e.g., rat kidney, brain, or cultured cells) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the mitochondrial and microsomal fractions containing the membranes.

  • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

  • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford or BCA assay.

b. Binding Assay:

  • In a 96-well plate, set up the assay in a final volume of 250 µL per well.

  • To each well, add:

    • 50 µL of assay buffer.

    • 50 µL of various concentrations of this compound (the competitor).

    • 50 µL of a fixed concentration of the radioligand (e.g., [3H]Ro5-4864 at a concentration near its Kd).

    • 100 µL of the membrane preparation (typically 50-100 µg of protein).

  • For determining non-specific binding, use a high concentration of a non-radiolabeled ligand (e.g., 10 µM unlabeled Ro5-4864 or PK11195) instead of the competitor.

  • For determining total binding, add assay buffer instead of the competitor.

  • Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol is used to measure the effect of this compound on GABA-induced chloride currents in cells expressing specific GABA-A receptor subtypes.

a. Cell Preparation:

  • Culture a suitable cell line (e.g., HEK293T cells) on glass coverslips.

  • Transfect the cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β1, and γ2) using a standard transfection method (e.g., lipofection).

  • Allow 24-48 hours for receptor expression before recording.

b. Electrophysiological Recording:

  • Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Fabricate patch pipettes from borosilicate glass capillaries and fill with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2). The high chloride concentration sets the chloride reversal potential near 0 mV, allowing for inward chloride currents at negative holding potentials.

  • Under visual guidance, form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the membrane of a single cell.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Apply GABA at a specific concentration (e.g., its EC20) for a short duration (e.g., 2-5 seconds) using a rapid solution exchange system to evoke a baseline chloride current.

  • Co-apply the same concentration of GABA along with various concentrations of this compound and record the resulting currents.

  • Wash the cell with the extracellular solution between applications.

c. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

  • Calculate the percentage of inhibition or potentiation of the baseline GABA current for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

Mitochondrial Cholesterol Transport Assay

This protocol measures the effect of this compound on the transport of cholesterol into mitochondria by quantifying the production of pregnenolone.

a. Cell Culture and Treatment:

  • Use a steroidogenic cell line (e.g., MA-10 Leydig cells) or a non-steroidogenic cell line (e.g., COS-7) transfected with a plasmid expressing the cholesterol side-chain cleavage enzyme system (P450scc).

  • Plate the cells and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).

b. Steroid Measurement:

  • Collect the cell culture medium.

  • Quantify the concentration of pregnenolone in the medium using a commercially available Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

c. Data Analysis:

  • Normalize the pregnenolone concentration to the amount of cellular protein in each well.

  • Compare the amount of pregnenolone produced in the this compound-treated cells to that in untreated control cells to determine the effect on steroidogenesis.

Visualizations

The following diagrams illustrate the key signaling pathways and logical relationships in the mechanism of action of this compound.

G cluster_membrane Outer Mitochondrial Membrane TSPO TSPO VDAC VDAC TSPO->VDAC Cholesterol_Transport Cholesterol Transport (OMM to IMM) TSPO->Cholesterol_Transport Stimulates mPTP mPTP Opening TSPO->mPTP Inhibits ROS ROS Production TSPO->ROS Reduces ANT ANT (Inner Membrane) VDAC->ANT Steroidogenesis Steroidogenesis (Pregnenolone Synthesis) Cholesterol_Transport->Steroidogenesis Leads to Apoptosis Apoptosis mPTP->Apoptosis Chlorodiazepam This compound (Ro5-4864) Chlorodiazepam->TSPO G GABA_A GABA-A Receptor (α, β, γ subunits) Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Channel_Opening Channel Opening GABA_A->Channel_Opening Chlorodiazepam This compound Chlorodiazepam->GABA_A Binds to distinct site (α2/β1 interface) Chlorodiazepam->Channel_Opening Inhibits (Negative Allosteric Modulation) GABA GABA GABA->GABA_A Binds & Activates Cl_Influx Cl- Influx Channel_Opening->Cl_Influx Allows Neuronal_Inhibition Neuronal Inhibition Cl_Influx->Neuronal_Inhibition Causes

References

An In-depth Technical Guide to the Synthesis and Characterization of 4'-Chlorodiazepam

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of 4'-chlorodiazepam (also known as Ro5-4864). The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound is a benzodiazepine derivative that exhibits high affinity and selectivity for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). Unlike classical benzodiazepines that act on the central nervous system's GABA-A receptors, this compound's primary site of action is on the outer mitochondrial membrane where TSPO is located. This unique pharmacological profile has made it a valuable tool for studying the physiological roles of TSPO, which is implicated in a variety of cellular processes including steroidogenesis, apoptosis, and neuroinflammation. This guide details the synthetic route to obtain this compound and the analytical methods for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing from commercially available starting materials. A representative synthetic scheme involves the N-methylation of a 2-aminobenzophenone derivative followed by cyclization to form the diazepine ring.

Experimental Protocol: Synthesis

A plausible and commonly cited synthetic route is outlined below. This protocol is a composite of information from various sources and should be adapted and optimized under appropriate laboratory conditions.

Step 1: N-methylation of 2-amino-5-chloro-4'-chlorobenzophenone

  • To a solution of 2-amino-5-chloro-4'-chlorobenzophenone in a suitable aprotic solvent such as dimethylformamide (DMF), add a slight molar excess of a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a non-nucleophilic base (e.g., potassium carbonate or sodium hydride).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-methylated intermediate.

Step 2: Cyclization to form this compound

  • Dissolve the crude N-methylated intermediate in a suitable solvent system, such as a mixture of pyridine and benzene.

  • Add a molar equivalent of glycine ethyl ester hydrochloride.

  • Heat the reaction mixture to reflux for 4-8 hours, again monitoring by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to afford this compound as a crystalline solid.

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization A 2-amino-5-chloro-4'-chlorobenzophenone B N-methylation (e.g., CH3I, K2CO3 in DMF) A->B C N-methyl-2-amino-5-chloro-4'-chlorobenzophenone B->C D Cyclization (Glycine ethyl ester HCl, Pyridine/Benzene, Reflux) C->D E Crude this compound D->E F Purification (Recrystallization) E->F G Pure this compound F->G H Melting Point G->H I UV-Vis Spectroscopy G->I J IR Spectroscopy G->J K NMR Spectroscopy (1H, 13C) G->K L Mass Spectrometry G->L

Diagram 1: Experimental workflow for the synthesis and characterization of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₆H₁₂Cl₂N₂O
Molecular Weight319.19 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point229-231 °C
Spectroscopic Data
TechniqueExpected Observations
UV-Vis Spectroscopy Provides information on the electronic transitions within the molecule, showing characteristic absorbance maxima.
IR Spectroscopy Characteristic peaks for C=O (amide), C=N (imine), C-Cl, and aromatic C-H stretching and bending vibrations.
¹H NMR Spectroscopy Aromatic protons in distinct regions, a singlet for the N-CH₃ group, and signals for the methylene protons of the diazepine ring. The exact chemical shifts are solvent-dependent.
¹³C NMR Spectroscopy Resonances for all 16 carbon atoms, including the carbonyl carbon, imine carbon, and aromatic carbons.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight, along with a characteristic isotopic pattern due to the two chlorine atoms, and fragmentation patterns.

Mechanism of Action and Signaling Pathway

This compound's biological effects are primarily mediated through its high-affinity binding to the Translocator Protein (TSPO) located on the outer mitochondrial membrane.

TSPO Signaling

The binding of this compound to TSPO initiates a cascade of downstream events. One of the most well-characterized functions of TSPO is its role in the transport of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of steroid hormones. By modulating TSPO function, this compound can influence steroidogenesis. Furthermore, TSPO is implicated in the regulation of apoptosis and cell proliferation, although the precise mechanisms are still under investigation.

G cluster_membrane Mitochondrial Membranes cluster_pathway This compound Signaling Pathway OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane CDZ This compound TSPO TSPO CDZ->TSPO Binds to Cholesterol_mito Mitochondrial Cholesterol TSPO->Cholesterol_mito Facilitates transport Apoptosis Apoptosis Regulation TSPO->Apoptosis Proliferation Cell Proliferation TSPO->Proliferation Cholesterol_cyto Cytosolic Cholesterol Cholesterol_cyto->TSPO Interacts with P450scc P450scc Cholesterol_mito->P450scc Substrate for Pregnenolone Pregnenolone P450scc->Pregnenolone Converts to Steroidogenesis Steroidogenesis Pregnenolone->Steroidogenesis

The Pharmacological Profile of 4'-Chlorodiazepam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chlorodiazepam (Ro5-4864) is a benzodiazepine derivative that deviates significantly from the classical pharmacological profile of this class. Unlike typical benzodiazepines that exert their effects through the gamma-aminobutyric acid type A (GABA-A) receptor, this compound demonstrates high affinity and selectivity for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its binding kinetics, in vitro and in vivo effects, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a synthetic benzodiazepine that has garnered significant interest due to its unique pharmacological properties. While structurally related to diazepam, it lacks significant affinity for the benzodiazepine binding site on the GABA-A receptor and therefore does not exhibit the typical anxiolytic, sedative, and anticonvulsant effects associated with this class of drugs.[1][2] Instead, its primary molecular target is the translocator protein (TSPO), a highly conserved outer mitochondrial membrane protein.[1]

TSPO is implicated in a variety of cellular processes, including cholesterol transport, steroidogenesis, regulation of mitochondrial respiration, and apoptosis.[3] By modulating TSPO function, this compound exerts a range of effects, including neuroprotective and cardioprotective actions at lower doses, and convulsant and anxiogenic effects at higher doses.[2][3] This complex pharmacological profile makes this compound a valuable tool for investigating the physiological and pathophysiological roles of TSPO.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and effective doses of this compound from various in vitro and in vivo studies.

Table 1: Binding Affinity of this compound

TargetRadioligandPreparationKi (nM)IC50 (nM)Reference
Translocator Protein (TSPO)[³H]-PK11195Rat heart mitochondria20.04 ± 2.364.1[4]
GABA-A Receptor[³H]-DiazepamNot specified-163,000[4]

Table 2: In Vitro and In Vivo Efficacy of this compound

EffectModelSpeciesDose/ConcentrationOutcomeReference
NeuroprotectionOrganotypic hippocampal culturesRat100 nM, 1000 nMProtection against Aβ-induced cell death[5]
CardioprotectionIschemia-ReperfusionRabbit24 µMReduced reperfusion arrhythmias and contractile impairment[2]
AnxiogenicBehavioral modelsNot specified5 mg/kgIncreased anxiety-like behavior[4]
Sedative/HypnoticBehavioral modelsNot specified20 mg/kgIncreased sedation[4]
ConvulsantBehavioral modelsNot specified≥ 30 mg/kgInduction of seizures[4]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is through its interaction with TSPO on the outer mitochondrial membrane. This interaction triggers a cascade of downstream events that influence cellular function and survival. Additionally, under certain conditions, this compound can modulate GABA-A receptor activity, albeit through a mechanism distinct from classical benzodiazepines.

TSPO_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_gabaa GABA-A Receptor Modulation 4_CD This compound TSPO TSPO 4_CD->TSPO Binds to GABA_A GABA-A Receptor (α2β1γ2 / α2β1) 4_CD->GABA_A Modulates Cholesterol Cholesterol Transport TSPO->Cholesterol Modulates mPTP mPTP Opening TSPO->mPTP Inhibits ROS ROS Production TSPO->ROS Reduces Apoptosis Apoptosis mPTP->Apoptosis Induces ROS->mPTP Promotes Cl_current Chloride Current GABA_A->Cl_current Inhibits

Signaling pathways of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for TSPO

This protocol is adapted from general radioligand binding assay procedures and is representative for determining the binding affinity of this compound to TSPO.

  • 1. Membrane Preparation:

    • Homogenize tissue (e.g., rat heart or brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction containing TSPO.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

  • 2. Binding Assay:

    • In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of a suitable radioligand for TSPO (e.g., [³H]-PK11195), and varying concentrations of unlabeled this compound.

    • For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of a known TSPO ligand (e.g., unlabeled PK11195).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • 3. Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording of GABA-A Receptor Currents

This protocol describes the whole-cell patch-clamp technique to study the effects of this compound on GABA-A receptor currents in a heterologous expression system.

  • 1. Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 cells) in appropriate media.

    • Co-transfect the cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α2, β1, and γ2) using a suitable transfection reagent.

    • Allow 24-48 hours for receptor expression.

  • 2. Electrophysiological Recording:

    • Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.

    • Perfuse the cells with an external solution containing physiological concentrations of ions.

    • Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution.

    • Voltage-clamp the cell at a holding potential of -60 mV.

    • Apply GABA at a specific concentration (e.g., the EC50 for the expressed receptor subtype) to elicit a chloride current.

    • Co-apply GABA with varying concentrations of this compound to determine its modulatory effects on the GABA-evoked current.

  • 3. Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

    • Construct a concentration-response curve for the modulatory effect of this compound.

    • Analyze other current parameters such as activation and deactivation kinetics.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_electro Electrophysiology cluster_invivo In Vivo Ischemia-Reperfusion Model A1 Tissue Homogenization A2 Membrane Isolation (Centrifugation) A1->A2 A3 Incubation with Radioligand and this compound A2->A3 A4 Filtration and Washing A3->A4 A5 Scintillation Counting A4->A5 A6 Data Analysis (IC50, Ki) A5->A6 B1 Cell Culture and Transfection (e.g., HEK293 with GABA-A subunits) B2 Whole-Cell Patch Clamp B1->B2 B3 Application of GABA ± This compound B2->B3 B4 Current Measurement B3->B4 B5 Data Analysis (Modulation of Current) B4->B5 C1 Animal Preparation (e.g., Langendorff Heart) C2 Induction of Ischemia C1->C2 C3 Reperfusion ± This compound C2->C3 C4 Measurement of Cardiac Function (e.g., LVDP, Arrhythmias) C3->C4 C5 Data Analysis (Cardioprotective Effects) C4->C5

Workflow for key pharmacological experiments.
In Vivo Ischemia-Reperfusion Model

This protocol describes a Langendorff-perfused isolated heart model to assess the cardioprotective effects of this compound.[2][4]

  • 1. Animal Preparation:

    • Anesthetize a suitable animal (e.g., rabbit or rat).

    • Excise the heart and mount it on a Langendorff apparatus.

    • Perfuse the heart retrogradely via the aorta with a Krebs-Henseleit buffer solution, gassed with 95% O₂ and 5% CO₂ and maintained at 37°C.

  • 2. Ischemia-Reperfusion Protocol:

    • Allow the heart to stabilize for a period (e.g., 20 minutes).

    • Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).

    • Initiate reperfusion by restoring the flow of the buffer for a set period (e.g., 120 minutes).

    • Administer this compound at the desired concentration either before ischemia (pre-conditioning) or at the onset of reperfusion.

  • 3. Measurement of Cardiac Function:

    • Monitor cardiac function throughout the experiment by measuring parameters such as left ventricular developed pressure (LVDP), left ventricular end-diastolic pressure (LVEDP), heart rate, and coronary flow.

    • Assess the incidence and duration of ventricular arrhythmias during reperfusion.

    • At the end of the experiment, the heart can be processed for further analysis, such as infarct size measurement or biochemical assays.

  • 4. Data Analysis:

    • Compare the recovery of cardiac function and the severity of arrhythmias in the this compound-treated group to the vehicle-treated control group.

    • Use appropriate statistical tests to determine the significance of any observed cardioprotective effects.

Conclusion

This compound possesses a unique pharmacological profile centered on its high-affinity interaction with the translocator protein. Its ability to modulate mitochondrial function and cellular bioenergetics has been linked to both protective and toxicological effects, depending on the dose and experimental context. The data and protocols presented in this guide provide a comprehensive foundation for further investigation into the therapeutic potential and mechanistic intricacies of this compound and other TSPO ligands. A thorough understanding of its pharmacology is crucial for the design of future studies and the development of novel therapeutic strategies targeting TSPO.

References

An In-depth Technical Guide to the Binding Affinity and Selectivity of 4'-Chlorodiazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of 4'-chlorodiazepam (also known as Ro5-4864). A derivative of diazepam, this compound exhibits a unique pharmacological profile, diverging significantly from classical benzodiazepines. Its primary utility in research stems from its high affinity and selectivity for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), in contrast to its negligible affinity for the central benzodiazepine binding site on γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] This document outlines its binding affinities, the experimental methods used for their determination, and the relevant signaling pathways.

Binding Affinity and Selectivity Profile

This compound is distinguished by its potent and selective binding to the 18 kDa mitochondrial translocator protein (TSPO).[1][3] This protein is involved in numerous cellular processes, including cholesterol transport, steroidogenesis, and responses to inflammation and stress.[1][4] In stark contrast, it is essentially inactive at the classical benzodiazepine binding site located at the interface of α and γ subunits of GABA-A receptors.[1] This selectivity makes this compound an invaluable tool for differentiating between the effects mediated by TSPO and those mediated by GABA-A receptors.

The quantitative binding data summarized below highlights this pronounced selectivity. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key metrics for affinity, with lower values indicating higher binding affinity.

Table 1: Binding Affinity of this compound at Primary and Secondary Targets

Target Ligand Kᵢ (nM) IC₅₀ (nM) Species/Tissue Notes
Translocator Protein (TSPO) This compound 20.04 ± 2.36 4.1 Rat High affinity for TSPO.[1]
Translocator Protein (TSPO) This compound - 11 Rat Measured by displacement of [³H]PK11195.

| GABA-A Receptor (Benzodiazepine Site) | this compound | - | 163,000 | Rat | Essentially inactive at the central benzodiazepine site.[1] |

Kᵢ (Inhibition Constant): Concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.

While this compound lacks significant affinity for the classical benzodiazepine site on GABA-A receptors, some studies have shown it can modulate GABA-A receptor function through a distinct recognition site, particularly in receptor assemblies containing the α2 subunit.[5][6] This modulation is not antagonized by the classical benzodiazepine antagonist flumazenil, confirming the involvement of a different site.[7]

Experimental Protocols

The determination of binding affinity constants (Kᵢ and IC₅₀) is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

This protocol describes a typical competitive binding assay to determine the inhibition constant (Kᵢ) of this compound for TSPO using [³H]PK 11195, a well-characterized high-affinity TSPO radioligand.[8]

1. Materials and Reagents:

  • Biological Source: Rat kidney or brain tissue, or cell lines overexpressing TSPO (e.g., C6 glioma cells).[8]

  • Radioligand: [³H]PK 11195 (Specific Activity: ~80 Ci/mmol).[8]

  • Test Compound: this compound (Ro5-4864) at varying concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).[8]

  • Non-specific Binding Control: High concentration of unlabeled PK 11195 (10 µM).[8]

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.[8]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

  • Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well microplates, glass fiber filters (GF/B or GF/C), cell harvester, scintillation counter.[8]

2. Membrane Preparation:

  • Homogenize fresh or frozen tissue in 10-20 volumes of ice-cold Homogenization Buffer.[8]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[8]

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[8]

  • Wash the pellet by resuspending it in fresh buffer and repeating the centrifugation.[8]

  • Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).[9]

3. Assay Procedure:

  • Set up the assay in a 96-well plate with a final volume of 200-250 µL per well.[8][9]

  • To respective wells, add:

    • Total Binding: Membrane preparation, [³H]PK 11195, and Assay Buffer.

    • Non-specific Binding: Membrane preparation, [³H]PK 11195, and a high concentration of unlabeled PK 11195.

    • Competitive Binding: Membrane preparation, [³H]PK 11195, and varying concentrations of this compound.[8]

  • Incubate the plate for 60-90 minutes at room temperature (or 4°C) to allow the binding to reach equilibrium.[8]

4. Filtration and Counting:

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[8][9]

  • Quickly wash the filters with ice-cold Assay Buffer to remove any remaining unbound radioligand.[8]

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[8]

5. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Visualizations of Workflows and Pathways

The following diagram illustrates the key steps in the competitive radioligand binding assay described above.

G cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Analysis Tissue Tissue/Cell Source Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation (Remove Debris) Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Membranes Washed Membranes Centrifuge2->Membranes Reagents Assay Plate Setup: + Membranes + [3H]Radioligand + Competitor (4'-ClDzp) Membranes->Reagents Incubate Incubation (Reach Equilibrium) Reagents->Incubate Filtration Rapid Filtration (Separate Bound/Unbound) Incubate->Filtration Counting Scintillation Counting Filtration->Counting Data Data Analysis (Calculate IC50 and Ki) Counting->Data Result Binding Affinity Data Data->Result

Workflow for a competitive radioligand binding assay.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[10] Classical benzodiazepines act as positive allosteric modulators (PAMs) of GABA-A receptors.[10][11] They bind to a site distinct from the GABA binding site and enhance the receptor's response to GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization.[10][11] this compound does not act at this classical site.

G cluster_receptor GABA-A Receptor Complex cluster_process Modulation & Effect GABA_Site GABA Binding Site Channel Chloride (Cl⁻) Ion Channel Modulation Positive Allosteric Modulation BZD_Site Benzodiazepine Modulatory Site GABA GABA (Neurotransmitter) GABA->GABA_Site Binds BZD Benzodiazepine (PAM) BZD->BZD_Site Binds Channel_Open Increased Channel Opening (Frequency/Duration) Modulation->Channel_Open Cl_Influx Cl⁻ Influx Channel_Open->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Increased Neuronal Inhibition Hyperpolarization->Inhibition

Mechanism of positive allosteric modulation of the GABA-A receptor.

References

4'-Chlorodiazepam: A Technical Guide to its Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chlorodiazepam (also known as Ro5-4864) is a benzodiazepine analogue that has garnered significant interest for its potential neuroprotective effects. Unlike classical benzodiazepines that primarily act on GABA-A receptors, this compound exhibits high affinity for the 18kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[1] This interaction with TSPO, a protein predominantly located on the outer mitochondrial membrane, appears to be central to its neuroprotective mechanisms.[1][2] This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, detailing its effects in various experimental models of neurological damage and disease. It summarizes key quantitative data, outlines experimental protocols for assessing its efficacy, and visualizes the proposed signaling pathways and experimental workflows.

Core Neuroprotective Mechanisms

The neuroprotective effects of this compound are multifaceted and primarily revolve around the modulation of mitochondrial function, reduction of apoptosis, and mitigation of oxidative stress.

  • Mitochondrial Integrity and Function: this compound has been shown to preserve mitochondrial function. A key mechanism is the modulation of the mitochondrial permeability transition pore (mPTP), a non-specific channel whose opening can lead to mitochondrial swelling, rupture, and the release of pro-apoptotic factors.[3] By interacting with TSPO, a component of the mPTP complex, this compound is thought to inhibit its opening.[3][4] This stabilization of the mitochondrial membrane potential (ΔΨm) is crucial for maintaining cellular energy production and preventing the initiation of the intrinsic apoptotic cascade.[3]

  • Anti-Apoptotic Activity: this compound demonstrates significant anti-apoptotic properties. In models of brain injury, it has been shown to reduce the activation of caspases 3 and 9, key executioner and initiator caspases in the mitochondrial apoptotic pathway, respectively.[3] Furthermore, in the context of amyloid-beta (Aβ) toxicity, this compound has been found to inhibit the Aβ-induced upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein survivin.[2][5]

  • Attenuation of Oxidative Stress: The compound also exhibits protective effects against oxidative stress. In organotypic hippocampal cultures exposed to Aβ, the neuroprotective effects of this compound were associated with an increased expression of superoxide dismutase (SOD), a critical antioxidant enzyme.[6] In models of cardiac ischemia-reperfusion, it has been shown to reduce the generation of reactive oxygen species (ROS) and inhibit oxidative stress.[4]

  • Reduction of Excitotoxicity and Gliosis: In a rat model of kainic acid-induced excitotoxicity, administration of this compound prevented the loss of hippocampal hilar neurons and decreased reactive gliosis, the activation of astrocytes and microglia, in the hilus.[7] This suggests a role in mitigating the damaging effects of excessive glutamate stimulation and the subsequent inflammatory response.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotection Studies

Experimental ModelCell TypeInsultThis compound ConcentrationOutcomeReference
Amyloid-Beta ToxicitySH-SY5Y NeuroblastomaAmyloid-Beta (Aβ)1 nM and 10 nMNeuroprotective effect; Inhibition of Aβ-induced upregulation of Bax and downregulation of survivin.[2]
Amyloid-Beta ToxicityOrganotypic Hippocampal CulturesAmyloid-Beta (Aβ)100 nM and 1000 nMNeuroprotective effect; Increased expression of superoxide dismutase (SOD).[6]

Table 2: In Vivo Neuroprotection Studies

Experimental ModelAnimal ModelInsultThis compound AdministrationOutcomeReference
Traumatic Brain InjuryRatCortical ImpactIntraperitoneal injectionSignificant increase in surviving neurons and density of the neurofilament network at 6 weeks; Significant reduction in activation of caspases 3 and 9.[3]
Kainic Acid ExcitotoxicityRatSystemic Kainic Acid InjectionPre-treatment before kainic acidPrevented hilar neuronal loss and decreased reactive gliosis in the hilus.[7]
Aging-Associated DegenerationRat (23-month-old)Natural Aging1-month treatmentSignificantly reduced the percentage of fibers with myelin decompaction and increased the total number of myelinated fibers in the sciatic nerve.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound exerts its neuroprotective effects.

G cluster_0 Anti-Apoptotic Pathway of this compound 4_Chlorodiazepam 4_Chlorodiazepam TSPO TSPO (Translocator Protein) 4_Chlorodiazepam->TSPO Binds to mPTP mPTP (Mitochondrial Permeability Transition Pore) TSPO->mPTP Inhibits opening Bax Bax TSPO->Bax Inhibits upregulation Survivin Survivin TSPO->Survivin Prevents downregulation Caspase9 Caspase-9 mPTP->Caspase9 Activation Bax->mPTP Promotes opening Survivin->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Anti-Apoptotic Pathway of this compound.

G cluster_1 Oxidative Stress Mitigation Pathway 4_Chlorodiazepam 4_Chlorodiazepam TSPO TSPO (Translocator Protein) 4_Chlorodiazepam->TSPO Activates SOD SOD (Superoxide Dismutase) TSPO->SOD Increases expression ROS ROS (Reactive Oxygen Species) SOD->ROS Scavenges OxidativeStress Oxidative Stress ROS->OxidativeStress Causes NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Leads to

Caption: Oxidative Stress Mitigation Pathway.

Experimental Workflows

The following diagrams outline typical experimental workflows for assessing the neuroprotective properties of this compound.

G cluster_2 In Vitro Cell Viability Assay (MTT) A Seed SH-SY5Y cells in 96-well plate B Treat with Amyloid-Beta and/or this compound A->B C Incubate for 24-48 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: In Vitro Cell Viability Assay (MTT) Workflow.

G cluster_3 In Vivo Kainic Acid Excitotoxicity Model H Administer this compound to rats I Inject Kainic Acid systemically H->I J Monitor for seizures and behavioral changes I->J K Sacrifice animals and collect brain tissue J->K L Perform histological analysis (e.g., Nissl staining) K->L M Quantify neuronal loss and gliosis in hippocampus L->M

Caption: In Vivo Kainic Acid Excitotoxicity Model Workflow.

Detailed Experimental Protocols

SH-SY5Y Cell Viability (MTT) Assay

This protocol is adapted from standard methodologies for assessing cell viability in response to neurotoxic insults and potential neuroprotective agents.

  • Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare solutions of amyloid-beta (Aβ) oligomers and this compound at the desired concentrations in serum-free medium.

    • Remove the culture medium and treat the cells with Aβ alone, this compound alone, or a combination of both for 24 to 48 hours. Include a vehicle control group.

    • After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Caspase-3 Activity Assay

This protocol outlines the measurement of caspase-3 activity, a key indicator of apoptosis.

  • Sample Preparation:

    • Culture and treat cells as described in the cell viability assay.

    • After treatment, harvest the cells and lyse them using a specific cell lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Assay Procedure (Colorimetric):

    • In a 96-well plate, add a standardized amount of protein lysate (e.g., 50-100 µg) to each well.

    • Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.

Mitochondrial Membrane Potential (JC-1) Assay

This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential.

  • Cell Preparation and Staining:

    • Culture and treat cells in a suitable format (e.g., 6-well plate or on coverslips for microscopy).

    • After treatment, remove the culture medium and wash the cells with PBS.

    • Incubate the cells with a medium containing the JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.

    • Wash the cells with PBS to remove excess dye.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is an indicator of mitochondrial health.

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the percentage of cells with high (red fluorescence) and low (green fluorescence) mitochondrial membrane potential.

Conclusion

This compound presents a compelling profile as a neuroprotective agent with a distinct mechanism of action centered on the translocator protein and mitochondrial function. The evidence from in vitro and in vivo studies suggests its potential in mitigating neuronal damage in a range of pathological contexts, including excitotoxicity, amyloid-beta toxicity, and traumatic brain injury. Its ability to modulate apoptosis, reduce oxidative stress, and decrease neuroinflammation underscores its therapeutic potential. Further research is warranted to fully elucidate its signaling pathways and to evaluate its efficacy and safety in more complex preclinical models of neurodegenerative diseases. This guide provides a foundational resource for scientists and researchers in the field of neuropharmacology and drug development to further explore the promising neuroprotective properties of this compound.

References

4'-Chlorodiazepam as a TSPO Ligand: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chlorodiazepam, also known as Ro5-4864, is a benzodiazepine derivative that has emerged as a significant pharmacological tool for studying the 18 kDa Translocator Protein (TSPO).[1] Unlike classical benzodiazepines that primarily target the central GABA-A receptor, this compound exhibits high affinity and selectivity for TSPO, which is predominantly located on the outer mitochondrial membrane.[1][2] This unique binding profile has positioned this compound as a key ligand in elucidating the multifaceted roles of TSPO in cellular physiology and pathology.

TSPO is implicated in a wide array of cellular processes, including cholesterol transport, steroidogenesis, regulation of mitochondrial function, apoptosis, and neuroinflammation.[3] Consequently, ligands that modulate TSPO activity, such as this compound, are of considerable interest for their therapeutic potential in a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and cancer.[1] This technical guide provides a comprehensive overview of this compound as a TSPO ligand, detailing its binding characteristics, functional effects, and the experimental methodologies used for its investigation.

Quantitative Data on this compound

The interaction of this compound with TSPO and its subsequent functional effects have been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Binding Affinity of this compound for TSPO

ParameterValueSpeciesTissue/Cell LineRadioligandReference
Ki20.04 ± 2.36 nM---[2]
Ki6.1 ± 1.9 nMRatAortic Smooth Muscle Membranes[3H]Ro5-4864[4]
IC504.1 nM--Radiolabeled diazepam[2]
Kd2.8 ± 0.7 nMRatAortic Smooth Muscle Membranes[3H]Ro5-4864[4]

Table 2: In Vitro Functional Activity of this compound

Biological EffectCell Line/ModelEffective ConcentrationObserved EffectReference
NeuroprotectionSH-SY5Y neuroblastoma cells1 nM and 10 nMProtection against amyloid-beta induced toxicity[5]
NeuroprotectionOrganotypic hippocampal cultures100 nM and 1000 nMProtection against amyloid-beta induced toxicity[6]
Anti-apoptoticSH-SY5Y neuroblastoma cells1 nM and 10 nMInhibition of Bax upregulation and survivin downregulation[5]
AntioxidantT98G astrocyte cell lineNot specifiedReduced production of free radicals under glucose deprivation[7]
SteroidogenesisY-1 mouse adrenal tumor cellsNot specified2-fold stimulation of steroid production[8]

Table 3: In Vivo Effects of this compound

Animal ModelDosageRoute of AdministrationKey FindingsReference
Rodents5 mg/kgNot specifiedAnxiogenic effects[2]
Rodents20 mg/kgNot specifiedSedative/hypnotic effects[2]
Rodents30+ mg/kgNot specifiedConvulsant effects[2]
Rabbit Heart (Ischemia/Reperfusion)24 µMPerfusionProtection against reperfusion arrhythmias and contractile impairment[9]
Rat (Ischemia/Reperfusion)Not specifiedNot specifiedImproved cardiac functional recovery, reduced mPTP opening, and decreased ROS levels[10]
Wistar Rat (Coronary occlusion/reperfusion)Not specifiedNot specifiedInhibited oxidative stress and mitochondrial cholesterol accumulation[11][12]

Signaling Pathways and Mechanisms of Action

The binding of this compound to TSPO initiates a cascade of intracellular events. The following diagrams illustrate the key signaling pathways and proposed mechanisms of action.

TSPO_Signaling_Pathway TSPO Signaling Cascade upon this compound Binding cluster_membrane Outer Mitochondrial Membrane cluster_mitochondria Mitochondrial Matrix cluster_cellular Cellular Outcomes Chlorodiazepam This compound TSPO TSPO Chlorodiazepam->TSPO Binds to VDAC VDAC TSPO->VDAC Interacts with Cholesterol_Transport Cholesterol Transport TSPO->Cholesterol_Transport Stimulates mPTP mPTP Regulation TSPO->mPTP Modulates ROS ROS Production TSPO->ROS Reduces Inflammation Inflammation TSPO->Inflammation Inhibits Steroidogenesis Steroidogenesis Cholesterol_Transport->Steroidogenesis Rate-limiting step Cell_Survival Cell Survival Steroidogenesis->Cell_Survival Promotes (Neurosteroids) Apoptosis Apoptosis mPTP->Apoptosis Influences ROS->Apoptosis Induces Apoptosis->Cell_Survival

Caption: TSPO signaling upon this compound binding.

Experimental_Workflow_Neuroprotection Experimental Workflow for Assessing Neuroprotective Effects cluster_culture Cell Culture cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Seeding Seed SH-SY5Y cells or prepare organotypic slices Treatment_Groups Establish Treatment Groups: 1. Control 2. Amyloid-beta (Aβ) 3. Aβ + this compound 4. This compound alone Cell_Seeding->Treatment_Groups Incubation Incubate for specified duration Treatment_Groups->Incubation Viability_Assay Cell Viability Assay (MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assays (Caspase-3, TUNEL, Bax/Survivin) Incubation->Apoptosis_Assay ROS_Assay ROS Production Assay Incubation->ROS_Assay Data_Collection Collect Absorbance/ Fluorescence Data Viability_Assay->Data_Collection Apoptosis_Assay->Data_Collection ROS_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Neuroprotective Efficacy Statistical_Analysis->Conclusion

Caption: Workflow for neuroprotection studies.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the investigation of this compound as a TSPO ligand.

TSPO Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for TSPO.

Materials:

  • Tissue/Cell homogenate: Brain tissue or C6 glioma cells known to express TSPO.

  • Radioligand: [3H]Ro5-4864 or [3H]PK11195.

  • Competitor: Unlabeled this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard protein assay.

  • Binding Reaction: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A range of concentrations of unlabeled this compound.

    • A fixed concentration of the radioligand (e.g., 0.5 nM [3H]Ro5-4864).

    • Membrane preparation (typically 50-100 µg of protein).

    • For non-specific binding, use a high concentration of an unlabeled TSPO ligand (e.g., 10 µM PK11195).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay for Neuroprotection

Objective: To assess the protective effect of this compound against a neurotoxic insult.

Materials:

  • Cell line: SH-SY5Y human neuroblastoma cells or primary neurons.

  • Neurotoxin: Amyloid-beta (Aβ) peptide (e.g., Aβ1-42).

  • This compound.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Expose cells to the neurotoxin (e.g., Aβ at a final concentration of 10 µM) in the presence or absence of various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM).[5][6]

    • Include control wells with vehicle only and neurotoxin only.

  • Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group. Compare the viability of cells treated with the neurotoxin alone to those co-treated with this compound to determine its neuroprotective effect.

Measurement of Mitochondrial Permeability Transition Pore (mPTP) Opening

Objective: To determine the effect of this compound on the opening of the mPTP.

Materials:

  • Isolated mitochondria or intact cells.

  • Calcein-AM: A fluorescent dye that is quenched by cobalt in the cytoplasm but not in the mitochondria unless the mPTP opens.

  • Cobalt Chloride (CoCl2): A quencher for calcein fluorescence.

  • mPTP opener (inducer): e.g., Calcium overload or an oxidative stressor.

  • Fluorescence microscope or plate reader.

Procedure:

  • Cell/Mitochondria Loading: Load the cells or isolated mitochondria with Calcein-AM. The acetoxymethyl (AM) ester allows the dye to cross cell membranes.

  • Quenching Cytosolic Signal: Add CoCl2 to quench the cytosolic calcein fluorescence.

  • Treatment: Treat the cells/mitochondria with the mPTP inducer in the presence or absence of this compound.

  • Fluorescence Measurement: Monitor the mitochondrial calcein fluorescence over time. A decrease in fluorescence indicates the influx of CoCl2 into the mitochondria through the opened mPTP, quenching the calcein signal.

  • Data Analysis: Compare the rate and extent of fluorescence decrease between the different treatment groups. A slower or reduced decrease in fluorescence in the presence of this compound indicates inhibition of mPTP opening.

Assessment of Apoptosis (Caspase-3 Activity)

Objective: To measure the effect of this compound on caspase-3 activation, a key marker of apoptosis.

Materials:

  • Cell lysates from treated cells.

  • Caspase-3 substrate: A fluorogenic or colorimetric substrate specific for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

  • Assay buffer.

  • Microplate reader (fluorometer or spectrophotometer).

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in the neuroprotection assay. After treatment, lyse the cells to release intracellular proteins.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate in the assay buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration of the cell lysate. Compare the activity in cells treated with the apoptotic stimulus alone to those co-treated with this compound.

Conclusion

This compound is a potent and selective ligand for the Translocator Protein, making it an invaluable tool for investigating the diverse functions of TSPO. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting TSPO with this compound and other novel ligands. The demonstrated neuroprotective and cardioprotective effects, mediated through the modulation of mitochondrial function, apoptosis, and inflammation, highlight the promise of this approach for developing new treatments for a range of debilitating diseases. Further research utilizing these established methodologies will undoubtedly continue to unravel the complex biology of TSPO and pave the way for innovative therapeutic strategies.

References

An In-Depth Technical Guide to 4'-Chlorodiazepam (Ro5-4864)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14439-61-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chlorodiazepam, also known as Ro5-4864, is a benzodiazepine derivative that exhibits a unique pharmacological profile. Unlike classical benzodiazepines that primarily interact with the GABA-A receptor, this compound demonstrates high affinity for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. This interaction underpins its diverse biological activities, including neuroprotective, cardioprotective, and immunomodulatory effects, as well as its role in steroidogenesis and apoptosis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, mechanism of action, and analytical methods for this compound, based on currently available scientific literature.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the 1,4-benzodiazepine class.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 7-chloro-5-(4-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one[2]
Synonyms Ro5-4864, 4'Cl-Diazepam, 4-Chlorodiazepam[3]
CAS Number 14439-61-3[3]
Molecular Formula C₁₆H₁₂Cl₂N₂O[4]
Molecular Weight 319.19 g/mol [4]
Appearance Off-white powder[5]
Melting Point 160-163 °C[5]
Solubility Ethanol: 17 mg/mL; DMF: 20 mg/mL; DMSO: 10 mg/mL[2][5]
pKa 3.08 ± 0.10 (Predicted)[5]
LogP 3.30780[5]

Synthesis

The synthesis of this compound, while not extensively detailed in publicly available step-by-step protocols, can be inferred from general benzodiazepine synthesis procedures and patent literature. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 7-chloro-5-(4-chlorophenyl)-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one (a precursor)

Disclaimer: This is a generalized protocol based on available literature for similar compounds and should be adapted and optimized under appropriate laboratory conditions.

Materials:

  • N-(2-(4-chlorobenzoyl)-4-chlorophenyl)-2-chloroacetamide

  • Ethanol

  • Hexamine (Hexamethylenetetramine)

  • Ammonium chloride

Procedure:

  • Dissolve N-(2-(4-chlorobenzoyl)-4-chlorophenyl)-2-chloroacetamide (0.06 mole) in 340 mL of ethanol.[5]

  • To this solution, add hexamine (17 g) and ammonium chloride (2 g).[5]

  • Reflux the reaction mixture for 14 hours.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the resulting solid, wash with aqueous sodium hydroxide solution, and then with water to obtain the precursor, 7-chloro-5-(4-chlorophenyl)-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one.[5]

Pharmacology and Mechanism of Action

The primary pharmacological target of this compound is the translocator protein (TSPO).[2] Unlike typical benzodiazepines, it has a low affinity for the central GABA-A receptor.[2]

Binding Affinity
TargetLigandSpeciesAssay ConditionsKi (nM)IC₅₀ (nM)Reference(s)
TSPO [³H]Ro5-4864Guinea Pig Alveolar Type II CellsRadioligand binding assay5.7 (Kd)-[6]
TSPO Ro5-4864Rat-20.04 ± 2.36-[7]
GABA-A Receptor Ro5-4864-Displacement of radiolabeled diazepam-163,000[7]
Signaling Pathways

The interaction of this compound with TSPO, located on the outer mitochondrial membrane, modulates several key cellular processes, most notably steroidogenesis and apoptosis.

This compound, as a TSPO ligand, is known to stimulate the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids.[8] This process involves a complex interplay of proteins at the mitochondrial membrane.

G cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane TSPO TSPO Cholesterol Cholesterol TSPO->Cholesterol Facilitates translocation VDAC VDAC P450scc P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Chlorodiazepam This compound Chlorodiazepam->TSPO Binds to Cholesterol->P450scc Metabolized by Neurosteroids Neurosteroids Pregnenolone->Neurosteroids Further synthesis G cluster_Mitochondrion Mitochondrion TSPO TSPO mPTP mPTP TSPO->mPTP Modulates CytochromeC_in Cytochrome c mPTP->CytochromeC_in Release CytochromeC_out Cytochrome c mPTP->CytochromeC_out Release Chlorodiazepam This compound Chlorodiazepam->TSPO Binds to Chlorodiazepam->mPTP Inhibits opening ApoptoticStimuli Apoptotic Stimuli Bax Bax ApoptoticStimuli->Bax Bax->mPTP Induces opening Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC_out->Caspase9 Activates G AnimalModel Animal Model of Neuronal Injury (e.g., TBI, Kainic Acid) TreatmentGroups Treatment Groups: 1. Vehicle 2. This compound 3. Positive Control (optional) AnimalModel->TreatmentGroups Administration Drug Administration (e.g., Intraperitoneal) TreatmentGroups->Administration Behavioral Behavioral Assessment Administration->Behavioral Histology Histological Analysis (e.g., Neuronal Survival, Gliosis) Administration->Histology Biochemical Biochemical Assays (e.g., Caspase activity, Cytokine levels) Administration->Biochemical DataAnalysis Data Analysis and Comparison Behavioral->DataAnalysis Histology->DataAnalysis Biochemical->DataAnalysis

References

An In-depth Technical Guide to 4'-Chlorodiazepam and its Structural Analogs as Modulators of the Translocator Protein (TSPO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chlorodiazepam (Ro5-4864), a derivative of the well-known 1,4-benzodiazepine diazepam, represents a significant departure from the classical pharmacology of its parent compound. Unlike diazepam, which primarily interacts with the central benzodiazepine receptors (GABA-A receptors), this compound exhibits a high affinity for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. This unique binding profile has established this compound as a valuable pharmacological tool for investigating the physiological and pathological roles of TSPO. This technical guide provides a comprehensive overview of this compound and its structural analogs, focusing on their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. It is intended to serve as a detailed resource for researchers and professionals engaged in the study of TSPO and the development of novel ligands targeting this mitochondrial protein.

Introduction

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, having yielded a multitude of drugs with significant therapeutic impact, primarily as anxiolytics, sedatives, and anticonvulsants.[1] These classical benzodiazepines exert their effects through allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. However, the introduction of a chlorine atom at the 4'-position of the C-5 phenyl ring of diazepam dramatically shifts its pharmacological target. This structural modification results in this compound (also known as Ro5-4864), a compound with negligible affinity for GABA-A receptors but high affinity for the translocator protein (TSPO).[2]

TSPO is an 18 kDa protein primarily located in the outer mitochondrial membrane.[3] It is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, apoptosis, and neuroinflammation.[4][5] The upregulation of TSPO in response to pathological conditions, such as neurodegenerative diseases and cancer, has made it an attractive target for both diagnostic imaging and therapeutic intervention.[6][7] this compound and its analogs are therefore of significant interest as probes to elucidate the function of TSPO and as lead compounds for the development of novel diagnostic and therapeutic agents.

This guide will delve into the core aspects of this compound structural analogs, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Structure-Activity Relationships of this compound Analogs as TSPO Ligands

The affinity of 1,4-benzodiazepine derivatives for TSPO is highly dependent on their structural features. The following table summarizes the key structure-activity relationships (SAR) for this class of compounds, with a focus on modifications to the core this compound scaffold.

Position of ModificationStructural ChangeEffect on TSPO AffinityReference(s)
Ring A (Benzene Ring) Substitution at position 7 with an electron-withdrawing group (e.g., Cl, NO2)Generally required for high affinity[1]
Substitution at positions 6, 8, or 9Generally decreases affinity[1]
Ring B (Diazepine Ring) N-1 methylationGenerally well-tolerated or enhances affinity[8]
Carbonyl group at C-2Important for binding[1]
Modifications at C-3Can be tolerated, allows for the introduction of functional groups[1]
Ring C (Phenyl Ring) 4'-substitution (para position) Halogen substitution (e.g., Cl) is critical for high TSPO affinity and low GABA-A affinity [2][8]
2'-substitution (ortho position)Can influence affinity; for example, 2'-chlorodiazepam (diclazepam) has different properties[8]
Meta or multiple substitutionsGenerally leads to a decrease in affinity[1]

Quantitative Data for this compound and Related TSPO Ligands

The following table presents the binding affinities (Ki or IC50 values) of this compound and other relevant benzodiazepine-based TSPO ligands. This data allows for a direct comparison of the potency of these compounds.

CompoundTargetRadioligandTissue/Cell LineKi (nM)IC50 (nM)Reference(s)
This compound (Ro5-4864) TSPO[3H]PK 11195Human Brain-4.1[9]
This compound (Ro5-4864) TSPO[3H]Ro5-4864Human Brain6.0-[6]
DiazepamGABA-A[3H]FlunitrazepamRat Cortex-1.71[10]
DiazepamTSPO[3H]PK 11195Human Brain>1000-[9]
2'-Chlorodiazepam (Diclazepam)TSPONot SpecifiedNot Specified--[8]
ClonazepamTSPO[3H]PK 11195Human Brain>1000-[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogs.

Synthesis of this compound Analogs

The synthesis of 1,4-benzodiazepine derivatives typically involves a multi-step process. A general synthetic scheme is presented below, which can be adapted to produce various analogs of this compound.

General Synthetic Procedure for 1,4-Benzodiazepin-2-ones:

  • Step 1: Synthesis of 2-amino-5-chlorobenzophenone derivatives. This is a key intermediate. It can be synthesized via the Friedel-Crafts acylation of a substituted aniline with a substituted benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3).

  • Step 2: Reaction with an α-amino acid ester hydrochloride. The 2-aminobenzophenone derivative is then reacted with an α-amino acid ester hydrochloride (e.g., glycine ethyl ester hydrochloride) in a suitable solvent like pyridine to form a Schiff base.

  • Step 3: Cyclization. The Schiff base intermediate is then cyclized, often with heating in a solvent like acetic acid, to form the 1,4-benzodiazepine ring system.

  • Step 4: N-alkylation (optional). If an N-1 substituted analog is desired (like this compound, which is N-1 methylated), the product from Step 3 can be alkylated using a suitable alkylating agent (e.g., methyl iodide) in the presence of a base (e.g., NaH) in an aprotic solvent (e.g., DMF).

TSPO Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for TSPO in brain tissue homogenates.

Materials:

  • Radioligand: [3H]PK 11195 (specific activity ~80 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding determinant: 10 µM unlabeled PK 11195

  • Tissue Preparation: Rat brain cortices are homogenized in ice-cold assay buffer and centrifuged. The resulting pellet is washed and resuspended in fresh assay buffer to a final protein concentration of approximately 100 µ g/well .

  • Test Compounds: Serial dilutions of this compound analogs.

  • Filtration System: 96-well harvester with GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation Counter

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM PK 11195 (for non-specific binding), or 50 µL of the test compound at various concentrations.

  • Add 50 µL of [3H]PK 11195 (final concentration ~1 nM).

  • Add 150 µL of the brain membrane preparation to each well.

  • Incubate the plate at 4°C for 90 minutes.

  • Terminate the assay by rapid filtration through the GF/B filters using the cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values for the test compounds by non-linear regression analysis of the competition curves.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound and its analogs.

TSPO-Mediated Steroidogenesis

TSPO_Steroidogenesis cluster_Mitochondrion Mitochondrion OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane TSPO TSPO VDAC VDAC TSPO->VDAC forms complex P450scc P450scc (CYP11A1) TSPO->P450scc facilitates transport to StAR StAR StAR->TSPO delivers Pregnenolone Pregnenolone P450scc->Pregnenolone Steroid_Hormones Steroid Hormones Pregnenolone->Steroid_Hormones precursor for Cholesterol Cholesterol Cholesterol->StAR binds

Caption: TSPO's role in the transport of cholesterol into mitochondria for steroidogenesis.

TSPO's Involvement in Apoptosis

TSPO_Apoptosis cluster_Mitochondrion Mitochondrion OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane TSPO TSPO VDAC VDAC TSPO->VDAC interacts with ROS Increased ROS TSPO->ROS MPTP Mitochondrial Permeability Transition Pore (mPTP) VDAC->MPTP component of ANT ANT ANT->MPTP component of Cytochrome_c Cytochrome c release MPTP->Cytochrome_c Apoptotic_Stimulus Apoptotic Stimulus Apoptotic_Stimulus->TSPO activates ROS->MPTP induces opening Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: The role of the TSPO-VDAC-ANT complex in the mitochondrial pathway of apoptosis.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_Design Design & Synthesis cluster_Screening Pharmacological Screening cluster_Analysis Data Analysis A Lead Compound (this compound) B Structural Modification A->B C Synthesis of Analogs B->C D TSPO Binding Assay C->D E Functional Assays (e.g., Steroidogenesis) D->E F In vivo Models E->F G Determine Ki / IC50 F->G H Establish SAR G->H I Identify Lead Candidates H->I I->B Iterative Design

References

Methodological & Application

Application Notes and Protocols for 4'-Chlorodiazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chlorodiazepam, also known as Ro5-4864, is a benzodiazepine derivative that exhibits a distinct pharmacological profile compared to classical benzodiazepines like diazepam. While it shares a structural resemblance, its primary high-affinity binding site is the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, rather than the GABA-A receptor.[1][2] This distinction makes this compound a valuable tool for investigating the physiological and pathological roles of TSPO.

These application notes provide a summary of experimental protocols and data related to this compound, focusing on its use in neuroprotection, cardioprotection, and receptor binding assays.

Physicochemical Properties and Identification

This compound is an isomer of the designer benzodiazepine diclazepam (2'-chlorodiazepam).[3][4][5] Its identity can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[3]

PropertyValueReference
Synonyms Ro 5-4864, 4'Cl-Diazepam, 4-Chlorodiazepam[2][3]
Formal Name 7-chloro-5-(4-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one[3]
CAS Number 14439-61-3[2][3]
Chemical Formula C16H12Cl2N2O[3]
Molecular Weight 319.18 g/mol [3]

Application 1: In Vitro Neuroprotection Studies

This compound has demonstrated neuroprotective effects against amyloid-beta (Aβ)-induced toxicity in neuronal cell lines and organotypic cultures.[1][6] These studies suggest a mechanism involving the modulation of apoptotic and oxidative stress pathways through its interaction with TSPO.[1][6]

Quantitative Data Summary: Neuroprotective Effects
Cell ModelToxin/StressThis compound ConcentrationObserved EffectReference
SH-SY5Y Neuroblastoma CellsAmyloid-beta (Aβ)1 nM, 10 nMIncreased cell viability; Inhibition of Aβ-induced Bax upregulation and survivin downregulation.[1]
Organotypic Hippocampal CulturesAmyloid-beta (Aβ)100 nM, 1000 nMIncreased cell viability; Increased expression of superoxide dismutase (SOD).[6]
T98G Astrocyte Cell LinesGlucose deprivationNot specifiedProtective effects observed.[7]
Experimental Protocol: Aβ-Induced Neurotoxicity in SH-SY5Y Cells

This protocol is adapted from studies investigating the neuroprotective effects of this compound.[1]

1. Cell Culture and Treatment:

  • Culture SH-SY5Y human neuroblastoma cells in standard medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).
  • Plate cells in 96-well plates for viability assays or larger flasks for protein analysis.
  • Pre-treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM) for a specified period (e.g., 1 hour).
  • Introduce the neurotoxic insult, such as aggregated Aβ peptide (e.g., 10 µM Aβ25-35), to the culture medium.
  • Co-incubate for 24-48 hours.

2. Cell Viability Assay (MTT Assay):

  • Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
  • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate cell viability as a percentage of the control (untreated) cells.

3. Western Blot for Apoptotic Markers (Bax and Survivin):

  • Lyse the treated cells in RIPA buffer with protease inhibitors.
  • Determine protein concentration using a BCA assay.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate with primary antibodies against Bax, survivin, and a loading control (e.g., β-actin) overnight at 4°C.
  • Wash and incubate with HRP-conjugated secondary antibodies.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify band intensities and normalize to the loading control.

Signaling Pathway: Neuroprotection via TSPO Modulation

G Abeta Amyloid-beta (Aβ) Insult Bax Bax (Pro-apoptotic) Abeta->Bax upregulates Survivin Survivin (Anti-apoptotic) Abeta->Survivin downregulates TSPO Translocator Protein (TSPO) (Outer Mitochondrial Membrane) TSPO->Bax inhibits upregulation TSPO->Survivin inhibits downregulation Chlorodiazepam This compound Chlorodiazepam->TSPO binds/activates Apoptosis Apoptosis / Cell Death Bax->Apoptosis Survivin->Apoptosis Viability Cell Viability Apoptosis->Viability decreases G cluster_prep Preparation cluster_protocol Ischemia/Reperfusion Protocol cluster_analysis Analysis A Anesthetize Animal B Excise Heart A->B C Langendorff Perfusion B->C D Stabilization (Baseline) C->D E Global Ischemia D->E F Reperfusion (+/- this compound) E->F G Functional Assessment (LVDP, LVEDP, ECG) F->G H Biochemical Assays (mPTP, ROS, Enzymes) F->H G A Run Competition Assay (Varying [this compound]) B Measure Specific Binding of Radioligand A->B C Plot % Specific Binding vs. log[this compound] B->C D Calculate IC50 (Non-linear Regression) C->D F Calculate Ki (Cheng-Prusoff Equation) D->F E Known Radioligand [L] and Kd E->F

References

Application Notes and Protocols for 4'-Chlorodiazepam in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Chlorodiazepam, also known as Ro5-4864, is a benzodiazepine derivative that acts as a potent and selective ligand for the 18kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1][2] Unlike typical benzodiazepines, it has a low affinity for GABA-A receptors and therefore lacks classical benzodiazepine effects.[1][2] Instead, its activity is primarily mediated through its interaction with TSPO, which is located on the outer mitochondrial membrane.[3][4] This interaction is crucial for various cellular processes, including cholesterol transport, steroidogenesis, and the regulation of apoptosis.[3][4][5]

In cell culture studies, this compound is widely utilized as a tool to investigate the roles of TSPO in both physiological and pathological contexts. Research has demonstrated its potential as a neuroprotective agent, an anti-proliferative compound, and a modulator of mitochondrial function, making it a valuable compound for drug development professionals and researchers in neuroscience and oncology.[1][2][3][6] These application notes provide a summary of effective dosages and detailed protocols for its use in cell culture experiments.

Quantitative Data Summary: Dosage and Effects

The effective concentration of this compound varies significantly depending on the cell line and the biological endpoint being investigated. The following table summarizes dosages reported in various cell culture studies.

Cell LineDosage RangeObserved EffectReference
SH-SY5Y (Human Neuroblastoma)1 nM - 10 nMNeuroprotective against amyloid-beta (Aβ)-induced toxicity; associated with regulation of Bax and survivin expression.[3]
Organotypic Hippocampal Cultures100 nM - 1000 nMNeuroprotective against Aβ-induced toxicity; associated with increased superoxide dismutase (SOD) expression.[5]
T98G (Human Astrocyte)Not specified, but protectivePreserved cell viability and mitochondrial function under glucose deprivation.[7][8]
Ramos (Human B-lymphoma)> 40 µMCytotoxic; induces apoptosis through superoxide generation. Note: Much higher concentration than for neuroprotective effects.[9]
M-6 (Human Melanoma)EC50 of 107 µMInhibited cell proliferation.[10]
Human Glioma CellsNot specifiedSuppressed [3H]-thymidine incorporation, indicating antiproliferative action.[6]
Rabbit Ventricular Cardiomyocytes24 µMReduced peak calcium current and amplitude of cytosolic calcium transient.[11]

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily by binding to TSPO on the outer mitochondrial membrane. This interaction can trigger several downstream signaling events.

  • Neuroprotection: In neuronal cells, this compound has been shown to confer protection against neurotoxic insults like amyloid-beta. This is achieved by modulating the expression of key apoptosis-related proteins, such as downregulating the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein survivin.[3] It can also enhance the cellular antioxidant defense by increasing the expression of enzymes like superoxide dismutase (SOD).[5]

  • Mitochondrial Function: As a TSPO ligand, this compound can protect mitochondrial integrity and function, particularly under conditions of metabolic stress like glucose deprivation.[7][8] This includes reducing the production of free radicals and maintaining mitochondrial membrane potential.

  • Anti-proliferative and Pro-apoptotic Effects: In certain cancer cell lines, such as gliomas and melanomas, this compound has demonstrated anti-proliferative effects.[6][10] At higher concentrations in lymphoma cells, it can induce apoptosis by triggering the generation of superoxide from the mitochondria.[9]

Signaling Pathway Diagram

G cluster_0 Cellular Environment cluster_1 Outer Mitochondrial Membrane cluster_2 Mitochondrial & Cellular Response cluster_3 Molecular Mechanisms cluster_4 Cellular Outcome 4_CD This compound TSPO TSPO 4_CD->TSPO Binds to Mito_Func Mitochondrial Integrity (Preserved) TSPO->Mito_Func Apoptosis_Reg Apoptosis Regulation TSPO->Apoptosis_Reg Antioxidant Antioxidant Defense TSPO->Antioxidant Bax Bax Expression ↓ Apoptosis_Reg->Bax Survivin Survivin Expression ↑ Apoptosis_Reg->Survivin Anti_prolif Anti-Proliferation Apoptosis_Reg->Anti_prolif SOD SOD Expression ↑ Antioxidant->SOD Neuroprotection Neuroprotection Bax->Neuroprotection Survivin->Neuroprotection SOD->Neuroprotection

Caption: Signaling pathways activated by this compound via TSPO.

Experimental Protocols

General Preparation and Cell Treatment
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1 nM to 100 µM).

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent (e.g., DMSO) used in the highest concentration of this compound.

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Allow cells to adhere and reach the desired confluency (typically 50-70%) before treatment. Replace the old medium with a fresh medium containing the working solutions of this compound or vehicle control.

Protocol: Cell Viability Assessment (MTT Assay)

This protocol is adapted from methods used to assess the anti-proliferative effects of benzodiazepines.[10]

  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Apoptosis Detection (Propidium Iodide Staining and Flow Cytometry)

This protocol is based on methods used to detect apoptotic cells with hypodiploid DNA content.[9]

  • Cell Culture: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of staining solution containing Propidium Iodide (PI, final concentration 50 µg/mL) and RNase A (final concentration 100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Apoptotic cells will appear as a distinct population with lower DNA content (the "sub-G1" peak) to the left of the G1 peak on the DNA content histogram.

Experimental Workflow Diagram

G cluster_assays 4. Downstream Assays Start Start: Cell Line Selection Culture 1. Cell Seeding & Culture Start->Culture Treatment 2. Treatment (this compound / Vehicle) Culture->Treatment Incubate 3. Incubation Period (e.g., 24-72h) Treatment->Incubate Assay_Via Cell Viability (MTT Assay) Incubate->Assay_Via Assay_Apop Apoptosis (PI Staining / Flow Cytometry) Incubate->Assay_Apop Assay_Prot Protein Expression (Western Blot) Incubate->Assay_Prot Analysis 5. Data Collection & Analysis Assay_Via->Analysis Assay_Apop->Analysis Assay_Prot->Analysis End Conclusion: Determine Effect & Effective Dosage Analysis->End

Caption: General experimental workflow for cell culture studies.

References

Application Notes and Protocols for the Analytical Detection of 4'-Chlorodiazepam

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Chlorodiazepam is a designer benzodiazepine that has emerged as a novel psychoactive substance (NPS). Structurally similar to diazepam, its detection and quantification are crucial in clinical and forensic toxicology. These application notes provide detailed protocols for the analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated quantitative data for this novel compound is limited, the following methods are based on established procedures for analogous benzodiazepines and serve as a comprehensive guide for researchers, scientists, and drug development professionals. In-house validation is essential before routine use.

Application Note 1: Quantitative Analysis of this compound in Biological Matrices by LC-MS/MS

This method provides a highly sensitive and selective approach for the quantification of this compound in samples such as blood and urine, employing solid-phase extraction (SPE) for sample clean-up.

1. Principle

Following enzymatic hydrolysis to cleave conjugated metabolites, the sample is subjected to solid-phase extraction to isolate this compound from matrix interferences. The purified extract is then analyzed by reverse-phase liquid chromatography coupled with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.

2. Experimental Protocol: Solid Phase Extraction (SPE) of Urine

  • Sample Pre-treatment:

    • To 200 µL of urine in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., Diazepam-d5 at 250 ng/mL).

    • Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.

    • Vortex the mixture and incubate at 50°C for 1 hour to facilitate enzymatic hydrolysis[1].

    • Quench the reaction by adding 200 µL of 4% phosphoric acid[1].

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange (MCX) SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.02 N hydrochloric acid, followed by 1 mL of 20% methanol to remove interfering substances[1].

    • Dry the cartridge under high vacuum for approximately 30 seconds[1].

  • Elution:

    • Elute the analyte with 1 mL of a freshly prepared solution of 60:40 acetonitrile:methanol containing 5% ammonium hydroxide[1].

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water with 0.1% formic acid:acetonitrile with 0.1% formic acid)[2].

Workflow for Solid Phase Extraction

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid Phase Extraction cluster_final_step Final Preparation urine Urine Sample (200 µL) is Add Internal Standard urine->is hydrolysis Enzymatic Hydrolysis (50°C, 1 hr) is->hydrolysis quench Quench Reaction hydrolysis->quench load Load onto SPE Cartridge quench->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid Phase Extraction of this compound.

3. LC-MS/MS Instrumental Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

ParameterSuggested Condition
LC System UPLC/HPLC System
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
GradientStart at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Injection Volume5 µL
Column Temperature40°C
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1)m/z 319.0 (for [M+H]⁺ of this compound)
Product Ions (Q3)To be determined by infusion of a standard. Likely fragments would involve loss of characteristic groups from the benzodiazepine structure.
Collision EnergyOptimized for each transition.

4. Quantitative Data

The following table summarizes representative validation parameters for the analysis of benzodiazepines, which can be used as a target for the in-house validation of a this compound method.

ParameterExpected Performance (based on related benzodiazepines)
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL[3]
Accuracy (% Bias)Within ±15% of the nominal concentration
Precision (%RSD)< 15%
Recovery> 85%

Application Note 2: Screening of this compound in Biological Matrices by GC-MS

This method is suitable for the qualitative identification of this compound in samples and is commonly used in forensic toxicology.

1. Principle

This compound is extracted from the biological matrix using liquid-liquid extraction (LLE). The extract is then concentrated and injected into a gas chromatograph, where the compound is separated from other components before being detected by a mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that can be used for identification.

2. Experimental Protocol: Liquid-Liquid Extraction (LLE) of Blood

  • Sample Preparation:

    • Pipette 1 mL of whole blood into a glass test tube.

    • Add 10 µL of an appropriate internal standard (e.g., Diazepam-d5).

    • Add 1 mL of 1% ammonium hydroxide solution and vortex to mix[4].

  • Extraction:

    • Add 5 mL of a water-immiscible organic solvent (e.g., dichloromethane or a mixture of diethyl ether and hexane)[3][4].

    • Cap the tube and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Solvent Transfer and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution/Derivatization:

    • Reconstitute the dried extract in 50 µL of ethyl acetate for direct injection[4].

    • Optional: For some benzodiazepines, derivatization with an agent like MTBSTFA may be required to improve chromatographic performance. This should be evaluated during method development[4].

Workflow for Liquid-Liquid Extraction

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_final_step Final Preparation blood Blood Sample (1 mL) is Add Internal Standard blood->is base Add Ammonium Hydroxide is->base solvent Add Organic Solvent base->solvent vortex Vortex & Centrifuge solvent->vortex transfer Transfer Organic Layer vortex->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute analysis Inject for GC-MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

3. GC-MS Instrumental Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

ParameterSuggested Condition
GC System Gas Chromatograph with an Autosampler
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)
Carrier GasHelium at a constant flow of 1 mL/min
Inlet Temperature280°C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 150°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes[5].
MS System Single Quadrupole or Ion Trap Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Transfer Line Temperature280°C
Scan ModeFull Scan
Mass Rangem/z 50-550

4. Data Presentation

The retention time and mass spectrum for this compound must be determined by injecting a certified reference standard. The mass spectrum should then be compared to a library of known compounds for identification.

ParameterExpected Data for this compound
Retention TimeTo be determined experimentally. A reported retention time using LC-QTOF-MS was 8.95 minutes, which will differ for GC-MS[6].
Molecular Ion (M⁺)m/z 318 (based on the molecular weight of 319.2 and the most abundant chlorine isotopes)
Key Fragment IonsTo be determined. Common fragmentation for benzodiazepines includes cleavages of the diazepine ring and loss of substituents from the phenyl rings[7].

General Analytical Workflow

The logical flow from sample receipt to the final analytical result is depicted below. This workflow is applicable to both LC-MS/MS and GC-MS methodologies.

Analytical_Workflow sample_receipt Sample Receipt & Accessioning sample_prep Sample Preparation (SPE or LLE) sample_receipt->sample_prep instrumental_analysis Instrumental Analysis (LC-MS/MS or GC-MS) sample_prep->instrumental_analysis data_processing Data Processing & Integration instrumental_analysis->data_processing review Data Review & QC Check data_processing->review reporting Final Report Generation review->reporting

Caption: General workflow for the analysis of this compound.

References

Application Notes and Protocols: 4'-Chlorodiazepam in Organotypic Hippocampal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-Chlorodiazepam (4'-CD), a translocator protein (TSPO) ligand, in organotypic hippocampal cultures. The information is compiled to assist researchers in designing and executing experiments to investigate the neuroprotective effects of this compound.

Summary of this compound's Neuroprotective Effects

This compound has demonstrated neuroprotective properties in organotypic hippocampal cultures, particularly against amyloid-beta (Aβ)-induced toxicity. Studies have shown that 4'-CD can mitigate the decrease in cell viability caused by Aβ.[1] This protective effect is associated with the modulation of endogenous antioxidant systems. Specifically, the administration of 4'-CD has been linked to an increased expression of superoxide dismutase (SOD), an enzyme critical for combating oxidative stress.[1]

The mechanism of action is believed to be mediated through its binding to the 18kDa translocator protein (TSPO), which is located on the outer mitochondrial membrane.[1][2][3] TSPO is involved in several cellular processes, including cholesterol transport for steroid synthesis and the regulation of apoptosis.[1][3]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cell viability and SOD expression in organotypic hippocampal cultures exposed to amyloid-beta.

Table 1: Effect of this compound on Cell Viability in the Presence of Amyloid-Beta

Treatment GroupConcentrationCell Viability (% of Control)
Control-100%
Amyloid-Beta (Aβ)-Decreased
Aβ + this compound100 nMIncreased vs. Aβ alone
Aβ + this compound1000 nMIncreased vs. Aβ alone

Note: This table is a qualitative summary based on the reported neuroprotective effect.[1] Absolute percentages may vary based on experimental conditions.

Table 2: Effect of this compound on Superoxide Dismutase (SOD) Expression

Treatment GroupEffect on SOD Expression
Amyloid-Beta (Aβ)No significant change reported
Aβ + this compoundIncreased

Note: The study associated the neuroprotective effects of 4'-CD with an increased expression of SOD.[1] No significant differences were observed in the expression of catalase, glial fibrillary acidic protein (GFAP), Akt, and procaspase-3.[1]

Experimental Protocols

The following are detailed protocols for key experiments involving the application of this compound to organotypic hippocampal cultures. These protocols are based on established methods for organotypic slice culture and findings from relevant research.[1][4][5][6][7]

Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures

This protocol is based on the interface method, which allows for long-term culture and repeated imaging.[4][8]

Materials:

  • Postnatal day 6-9 mouse or rat pups[4]

  • Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)

  • Culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum, supplemented with glucose and L-glutamine)

  • Millicell cell culture inserts (0.4 µm)

  • 6-well culture plates

  • Vibratome or tissue chopper

  • Stereomicroscope

  • Standard sterile surgical instruments

Procedure:

  • Anesthetize and decapitate postnatal pups.

  • Rapidly dissect the brain and isolate the hippocampi in ice-cold dissection medium.

  • Cut the hippocampi into 350-400 µm thick transverse slices using a vibratome or tissue chopper.

  • Transfer the slices to a dish containing cold dissection medium and separate them.

  • Place 1-2 slices onto each Millicell insert in a 6-well plate containing 1 mL of culture medium per well.

  • Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.

  • Change the culture medium every 2-3 days.

  • Allow the cultures to stabilize for at least 7 days in vitro before experimental manipulation.

Protocol 2: Application of this compound and Amyloid-Beta

Materials:

  • Stabilized organotypic hippocampal slice cultures

  • This compound (stock solution in a suitable solvent like DMSO)

  • Amyloid-beta (Aβ) peptide (e.g., Aβ1-42), pre-aggregated if required by the experimental design

  • Fresh culture medium

Procedure:

  • Prepare working solutions of this compound and Aβ in fresh culture medium. Ensure the final solvent concentration is non-toxic to the cultures (typically <0.1%).

  • Remove the old medium from the culture wells.

  • For the experimental groups, add the medium containing the desired concentrations of this compound (e.g., 100 nM, 1000 nM) and/or Aβ.[1]

  • For the control group, add fresh culture medium with the vehicle control.

  • Incubate the cultures for the desired experimental duration (e.g., 24-48 hours).

Protocol 3: Assessment of Cell Viability

Cell viability can be assessed using various methods, including propidium iodide (PI) staining for cell death or MTT/MTS assays for metabolic activity.

Materials:

  • Propidium Iodide (PI) stock solution

  • Fluorescence microscope

Procedure (PI Staining):

  • At the end of the treatment period, add PI to the culture medium at a final concentration of 2-5 µg/mL.

  • Incubate for 30 minutes at 37°C.

  • Wash the slices gently with fresh medium.

  • Visualize and capture images of PI fluorescence using a fluorescence microscope.

  • Quantify the fluorescence intensity in specific hippocampal regions (e.g., CA1, CA3) using image analysis software.

Protocol 4: Western Blotting for SOD Expression

Materials:

  • Treated organotypic hippocampal slice cultures

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibody against SOD

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Harvest the hippocampal slices and homogenize them in lysis buffer.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against SOD overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.

G amyloid_beta Amyloid-Beta oxidative_stress Oxidative Stress amyloid_beta->oxidative_stress cell_death Neuronal Cell Death oxidative_stress->cell_death chlorodiazepam This compound tspo TSPO chlorodiazepam->tspo Binds to sod SOD Expression tspo->sod Upregulates sod->oxidative_stress Reduces neuroprotection Neuroprotection sod->neuroprotection neuroprotection->cell_death Inhibits

Caption: Proposed signaling pathway of this compound's neuroprotective effect.

G start Prepare Organotypic Hippocampal Cultures stabilize Stabilize Cultures (7-10 days) start->stabilize treat Treat with 4'-CD and/or Amyloid-Beta stabilize->treat analyze Analyze Cultures treat->analyze viability Cell Viability Assay (e.g., PI Staining) analyze->viability protein Protein Expression Analysis (e.g., Western Blot for SOD) analyze->protein

Caption: General experimental workflow for studying this compound in organotypic cultures.

References

4'-Chlorodiazepam: A Tool for Interrogating Mitochondrial Function and Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chlorodiazepam, also known as Ro5-4864, is a high-affinity ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral-type benzodiazepine receptor (PBR).[1][2] TSPO is a highly conserved protein located on the outer mitochondrial membrane and is implicated in a variety of crucial cellular processes, including cholesterol transport, steroidogenesis, and the regulation of mitochondrial function.[1][3] The specific binding of this compound to TSPO makes it a valuable pharmacological tool for investigating the role of this protein in mitochondrial physiology and pathophysiology. These application notes provide an overview of the utility of this compound in mitochondrial research, complete with detailed protocols for key experiments and a summary of its reported effects.

Mechanism of Action

This compound exerts its effects on mitochondria primarily through its interaction with TSPO.[2] TSPO is a component of a multimeric protein complex in the outer mitochondrial membrane that interacts with other key proteins like the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT) in the inner mitochondrial membrane.[1] Through these interactions, TSPO and its ligands can influence several mitochondrial functions.

The binding of this compound to TSPO has been shown to modulate:

  • Mitochondrial Permeability Transition Pore (mPTP) Opening: this compound can inhibit the opening of the mPTP, a critical event in some forms of regulated cell death.[4]

  • Reactive Oxygen Species (ROS) Production: It has been reported to reduce the production of ROS under conditions of cellular stress.[4][5]

  • Mitochondrial Cholesterol Transport: As a key function of TSPO is cholesterol transport into the mitochondria, this compound can influence this process, which is a rate-limiting step in steroid synthesis.[6][7]

  • Mitochondrial Respiration and Membrane Potential: Ligands of TSPO, including this compound, have been shown to stabilize the mitochondrial membrane potential (ΔΨm) and affect mitochondrial respiration.[8][9]

Data Presentation

The following tables summarize the quantitative effects of this compound on various mitochondrial parameters as reported in the literature.

ParameterModel SystemThis compound ConcentrationObserved EffectReference
Mitochondrial Cholesterol UptakeWistar Rat Heart (Ischemia-Reperfusion)Not specifiedAbolished the increase in mitochondrial cholesterol accumulation.[6]
Oxidative PhosphorylationWistar Rat Heart (Ischemia-Reperfusion)Not specifiedImproved decreased oxidative phosphorylation.[6]
mPTP Opening SensitivityWistar Rat Heart (Ischemia-Reperfusion)Not specifiedReduced the increased sensitivity of mPTP opening.[6]
Cell ViabilityT98G Astrocyte Cell Line (Glucose Deprivation)Not specifiedPreserved cell viability.[5]
Free Radical ProductionT98G Astrocyte Cell Line (Glucose Deprivation)Not specifiedReduced production of free radicals.[5]
mPTP Opening ProbabilityIsolated Rat Hearts (Ischemia/Reperfusion)Not specifiedReduced.[4]
ROS LevelIsolated Rat Hearts (Ischemia/Reperfusion)Not specifiedReduced.[4]
Mitochondrial Electron Transport Chain Complex I ActivityIsolated Rat Hearts (Ischemia/Reperfusion)Not specifiedIncreased.[4]
Mitochondrial Electron Transport Chain Complex III ActivityIsolated Rat Hearts (Ischemia/Reperfusion)Not specifiedIncreased.[4]
State IV Respiration RateRat Kidney MitochondriaVariableIncreased.[9]
State III Respiration RateRat Kidney MitochondriaVariableDecreased.[9]
Respiratory Control RatioRat Kidney MitochondriaVariableSignificantly decreased.[9]
Cell ViabilityOrganotypic Hippocampal Cultures (Amyloid-beta induced toxicity)100 nM and 1000 nMNeuroprotective effect.[3]
Superoxide Dismutase (SOD) ExpressionOrganotypic Hippocampal Cultures (Amyloid-beta induced toxicity)100 nM and 1000 nMIncreased expression.[3]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration using High-Resolution Respirometry

This protocol is adapted from methodologies used to assess the impact of compounds on mitochondrial oxygen consumption.[9][10]

Objective: To determine the effect of this compound on mitochondrial respiration states (State III and State IV) and the respiratory control ratio (RCR).

Materials:

  • Isolated mitochondria (e.g., from rat liver or kidney)

  • Respiration Buffer (e.g., 200 mM sucrose, 25 mM KCl, 5 mM MgCl2, 4 mM KH2PO4, 5 mM MOPS, pH 7.4)

  • Respiratory Substrates (e.g., 10 mM succinate or a combination of 10 mM malate and 10 mM pyruvate)

  • ADP solution (e.g., 500 µM)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Chamber Preparation: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions. Add 2 mL of pre-warmed (37°C) respiration buffer to the chambers.

  • Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL) to the chambers and allow the signal to stabilize to measure baseline respiration (State I).

  • Substrate Addition: Add the respiratory substrate(s) to initiate State II respiration.

  • State IV Respiration: Allow the oxygen consumption rate to stabilize. This represents the basal rate of respiration in the absence of ADP.

  • This compound Treatment: Add the desired concentration of this compound or vehicle control (DMSO) to the chambers and incubate for a few minutes, monitoring any changes in the respiration rate.

  • State III Respiration: Add a known amount of ADP (e.g., 500 µM) to stimulate ATP synthesis and induce State III respiration. Record the maximum oxygen consumption rate.

  • Data Analysis:

    • Calculate the State IV respiration rate (before ADP addition).

    • Calculate the State III respiration rate (peak respiration after ADP addition).

    • Calculate the Respiratory Control Ratio (RCR) as the ratio of State III to State IV respiration.

    • Compare the RCR values between control and this compound-treated mitochondria. A decrease in RCR is indicative of mitochondrial uncoupling or inhibition of the electron transport chain.[9]

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol is based on the use of cationic fluorescent dyes that accumulate in energized mitochondria.[10]

Objective: To assess the effect of this compound on the mitochondrial membrane potential in intact cells.

Materials:

  • Cultured cells (e.g., T98G astrocytes, cardiomyocytes)

  • Cell culture medium

  • This compound stock solution

  • Fluorescent ΔΨm indicator dye (e.g., Safranin O, TMRE, or JC-1)

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

  • FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization.

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis, glass-bottom dish for microscopy).

  • Dye Loading: Incubate the cells with the ΔΨm indicator dye according to the manufacturer's instructions. For example, load with Safranin O in a suitable buffer.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Treatment: Add this compound at the desired final concentrations to the cells. Include a vehicle control and a positive control (FCCP).

  • Kinetic or Endpoint Measurement: Monitor the fluorescence changes over time (kinetic) or measure the fluorescence at a specific endpoint after treatment. A decrease in fluorescence for dyes like TMRE and Safranin O, or a shift from red to green fluorescence for JC-1, indicates mitochondrial depolarization.

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control. Compare the effects of different concentrations of this compound on ΔΨm.

Visualization of Pathways and Workflows

G Mechanism of this compound Action on Mitochondria cluster_membrane Outer Mitochondrial Membrane cluster_inner_membrane Inner Mitochondrial Membrane 4_CD This compound TSPO Translocator Protein (TSPO) 4_CD->TSPO Binds to VDAC VDAC TSPO->VDAC Interacts with ANT ANT TSPO->ANT Interacts with mPTP mPTP Complex TSPO->mPTP Modulates Cholesterol_Transport Cholesterol_Transport TSPO->Cholesterol_Transport Mediates ROS_Production ROS_Production TSPO->ROS_Production Reduces Cell_Death Cell_Death mPTP->Cell_Death Opening leads to Steroidogenesis Steroidogenesis Cholesterol_Transport->Steroidogenesis Rate-limiting step for

Caption: Mechanism of this compound action at the mitochondrial level.

G Experimental Workflow for Assessing Mitochondrial Respiration Start Start Isolate_Mitochondria Isolate Mitochondria Start->Isolate_Mitochondria Prepare_Respirometer Prepare & Calibrate Respirometer Isolate_Mitochondria->Prepare_Respirometer Add_Buffer_Mito Add Buffer & Mitochondria Prepare_Respirometer->Add_Buffer_Mito Add_Substrate Add Respiratory Substrate (State IV) Add_Buffer_Mito->Add_Substrate Add_4CD Add this compound or Vehicle Add_Substrate->Add_4CD Add_ADP Add ADP (State III) Add_4CD->Add_ADP Record_Data Record Oxygen Consumption Add_ADP->Record_Data Analyze_Data Calculate RCR Record_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for studying this compound's effect on respiration.

G Signaling Pathway of this compound in Cardioprotection Ischemia_Reperfusion Ischemia/Reperfusion Injury Oxidative_Stress Oxidative Stress (ROS) Ischemia_Reperfusion->Oxidative_Stress Cholesterol_Accumulation Mitochondrial Cholesterol Accumulation Ischemia_Reperfusion->Cholesterol_Accumulation mPTP_Opening mPTP Opening Oxidative_Stress->mPTP_Opening Mitochondrial_Dysfunction Mitochondrial Dysfunction Cholesterol_Accumulation->Mitochondrial_Dysfunction mPTP_Opening->Mitochondrial_Dysfunction Cell_Death Cardiomyocyte Death Mitochondrial_Dysfunction->Cell_Death 4_CD This compound TSPO TSPO 4_CD->TSPO Activates TSPO->Oxidative_Stress Inhibits TSPO->Cholesterol_Accumulation Inhibits TSPO->mPTP_Opening Inhibits

Caption: Cardioprotective signaling of this compound.

Conclusion

This compound is a potent and specific ligand for TSPO, making it an indispensable tool for elucidating the multifaceted roles of this protein in mitochondrial function. Its ability to modulate key mitochondrial events such as permeability transition, ROS production, and bioenergetics provides researchers with a means to investigate the intricate signaling pathways that govern mitochondrial health and disease. The protocols and data presented herein offer a starting point for researchers to incorporate this compound into their studies of mitochondrial biology and its implications for various pathological conditions, including neurodegenerative diseases and cardiovascular disorders.

References

Application Notes and Protocols: 4'-Chlorodiazepam in Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-Chlorodiazepam, a ligand for the translocator protein (TSPO), in preclinical models of ischemia-reperfusion (I/R) injury. The information compiled from peer-reviewed literature is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex process is a key contributor to the pathology of various cardiovascular and cerebrovascular diseases, including myocardial infarction and stroke. A central event in I/R injury is the opening of the mitochondrial permeability transition pore (mPTP), which leads to mitochondrial dysfunction, increased oxidative stress, and ultimately, cell death.[1]

This compound, a well-characterized TSPO ligand, has emerged as a promising agent in mitigating I/R injury.[1] Its mechanism of action is primarily centered on the modulation of mitochondrial function.[2]

Mechanism of Action

This compound exerts its protective effects by binding to the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[1][2] This interaction initiates a signaling cascade that culminates in the inhibition of the mitochondrial permeability transition pore (mPTP) opening, a critical step in the cell death pathway following I/R.[1] The proposed signaling pathway involves the modulation of mitochondrial cholesterol transport, leading to a reduction in oxidative stress and preservation of mitochondrial integrity.[2]

Signaling Pathway of this compound in Ischemia-Reperfusion Injury

G IR Ischemia/ Reperfusion ROS ↑ Reactive Oxygen Species (ROS) IR->ROS Ca_overload ↑ Mitochondrial Ca2+ Overload IR->Ca_overload mPTP_inhibition Inhibition of mPTP Opening ROS->mPTP_inhibition Promotes Opening Ca_overload->mPTP_inhibition Promotes Opening Cholesterol_accum ↑ Mitochondrial Cholesterol Cholesterol_accum->ROS Contributes to Cl_diazepan This compound TSPO Binds to TSPO Cl_diazepan->TSPO TSPO->Cholesterol_accum Inhibits Mito_function Preserved Mitochondrial Function mPTP_inhibition->Mito_function Cell_survival ↑ Cell Survival Mito_function->Cell_survival

Caption: Proposed signaling pathway of this compound in cardioprotection.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in preclinical models of cardiac ischemia-reperfusion injury.

Table 1: Effect of this compound on Hemodynamic Parameters in Isolated Rat Hearts [1]

ParameterControl (I/R)This compound (10 µM) + I/R
LVDP (% of baseline)25.3 ± 4.158.6 ± 5.3
LVEDP (mmHg)35.2 ± 3.712.4 ± 2.1
+dP/dt max (% of baseline)28.1 ± 3.962.5 ± 6.1
-dP/dt max (% of baseline)26.5 ± 3.559.8 ± 5.7
Arrhythmia Score3.8 ± 0.51.5 ± 0.3
LVDP: Left Ventricular Developed Pressure; LVEDP: Left Ventricular End-Diastolic Pressure; +dP/dt max: Maximum rate of pressure increase; -dP/dt max: Maximum rate of pressure decrease. Data are presented as mean ± SEM. p < 0.05 vs. Control (I/R).

Table 2: Effect of this compound on Mitochondrial Function in a Rat Model of I/R [2]

ParameterShamIschemia-Reperfusion (I/R)I/R + this compound (10 mg/kg)
Respiratory Control Ratio4.1 ± 0.22.7 ± 0.33.8 ± 0.2
Calcium Retention Capacity (nmol/mg protein)258 ± 15129 ± 11225 ± 18
Mitochondrial Cholesterol (nmol/mg protein)39.9 ± 3.589.5 ± 12.245.2 ± 4.1
Data are presented as mean ± SEM. p < 0.05 vs. I/R.

Experimental Protocols

Langendorff-Perfused Isolated Heart Model of Ischemia-Reperfusion

This protocol is adapted from studies evaluating the cardioprotective effects of this compound in an ex vivo setting.[1]

Workflow for Langendorff-Perfused Heart Experiment

G start Anesthetize Animal (e.g., Rat, Rabbit) harvest Rapidly Excise Heart start->harvest cannulate Cannulate Aorta on Langendorff Apparatus harvest->cannulate stabilize Stabilization Period (e.g., 20 min) cannulate->stabilize treatment Administer this compound or Vehicle stabilize->treatment ischemia Induce Global Ischemia (e.g., 30 min) treatment->ischemia reperfusion Reperfuse with Drug/Vehicle (e.g., 120 min) ischemia->reperfusion data_acq Monitor Hemodynamic Function & Arrhythmias reperfusion->data_acq end End of Experiment data_acq->end

Caption: Experimental workflow for the Langendorff heart model.

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2, maintained at 37°C.

  • This compound

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparin

Procedure:

  • Anesthetize the animal and administer heparin to prevent coagulation.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Mount the heart on the Langendorff apparatus via aortic cannulation.

  • Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Allow the heart to stabilize for a period of 20-30 minutes.

  • Administer this compound or vehicle control into the perfusion buffer at the desired concentration.

  • Induce global ischemia by stopping the perfusion for 30 minutes.

  • Initiate reperfusion by restoring the flow of the oxygenated buffer (containing the test compound or vehicle) for a period of up to 120 minutes.

  • Continuously monitor cardiac function (LVDP, LVEDP, ±dP/dt) and record electrocardiogram (ECG) to assess arrhythmias throughout the experiment.

Measurement of Myocardial Infarct Size using TTC Staining

This protocol is a standard method to delineate the area of infarction following I/R injury.

Procedure:

  • At the end of the reperfusion period, excise the heart.

  • Flush the coronary vasculature with saline to remove blood.

  • Freeze the heart at -20°C for approximately 30 minutes to facilitate slicing.

  • Slice the ventricles into uniform sections (e.g., 2 mm thick).

  • Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 20-30 minutes.

  • Viable tissue, rich in dehydrogenases, will stain red, while the infarcted tissue will remain pale.

  • Fix the slices in 10% formalin to enhance the contrast.

  • Image the stained slices and quantify the infarct area and the total area of the ventricle using image analysis software.

  • Express the infarct size as a percentage of the total ventricular area.

Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening

This protocol measures the calcium retention capacity of isolated mitochondria, an indirect measure of mPTP opening susceptibility.[2]

Workflow for mPTP Opening Assay

G start Isolate Mitochondria from Heart Tissue suspend Suspend Mitochondria in Respiration Buffer start->suspend energize Energize with Substrate (e.g., glutamate/malate) suspend->energize add_ca_green Add Calcium Green-5N energize->add_ca_green ca_pulses Add Sequential Pulses of Ca2+ add_ca_green->ca_pulses monitor Monitor Extramitochondrial Ca2+ Fluorescence ca_pulses->monitor mptp_opening Large, Spontaneous Ca2+ Release Indicates mPTP Opening monitor->mptp_opening quantify Quantify Total Ca2+ Uptake before mPTP Opening mptp_opening->quantify end End of Assay quantify->end

Caption: Workflow for assessing mitochondrial calcium retention capacity.

Materials:

  • Mitochondrial isolation buffer

  • Respiration buffer

  • Calcium Green-5N (fluorescent calcium indicator)

  • Mitochondrial substrates (e.g., glutamate, malate)

  • ADP

  • CaCl2 solution

Procedure:

  • Isolate mitochondria from heart tissue using differential centrifugation.

  • Suspend the isolated mitochondria in respiration buffer.

  • Energize the mitochondria by adding respiratory substrates.

  • Add Calcium Green-5N to the mitochondrial suspension to monitor the extramitochondrial calcium concentration.

  • Add sequential pulses of a known concentration of CaCl2 to the suspension.

  • Continuously measure the fluorescence of Calcium Green-5N. A decrease in fluorescence indicates mitochondrial calcium uptake.

  • A sudden, large increase in fluorescence indicates the opening of the mPTP and the release of accumulated calcium.

  • The total amount of calcium taken up by the mitochondria before this large release is the calcium retention capacity.

Conclusion

This compound demonstrates significant protective effects in preclinical models of ischemia-reperfusion injury, primarily through its interaction with TSPO and subsequent modulation of mitochondrial function. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other TSPO ligands in I/R-related pathologies. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into clinical applications.

References

Application Notes and Protocols for 4'-Chlorodiazepam in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chlorodiazepam, also known as Ro5-4864, is a benzodiazepine derivative that exhibits a distinct pharmacological profile compared to classical benzodiazepines like diazepam. While most benzodiazepines exert their effects through allosteric modulation of the GABA-A receptor, this compound displays low affinity for this target. Instead, it serves as a potent and selective ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1][2][3] This unique selectivity makes this compound an invaluable tool for researchers studying the physiological and pathological roles of TSPO.

These application notes provide a comprehensive overview of the use of this compound in radioligand binding assays, including its binding characteristics, detailed experimental protocols for determining its affinity for TSPO, and an exploration of the associated signaling pathways.

Data Presentation: Binding Affinity of this compound

The following table summarizes the quantitative binding data for this compound, highlighting its selectivity for the Translocator Protein (TSPO) over the GABA-A receptor.

LigandReceptor/SiteRadioligandAssay TypeSpecies/TissueKᵢ (nM)IC₅₀ (nM)Bₘₐₓ (fmol/mg protein)Reference
This compound (Ro5-4864) TSPO [³H]PK 11195CompetitionRat C6 glioma cells-10-[4]
This compound (Ro5-4864) TSPO [³H]DiazepamCompetitionMouse glioblastoma16--[5]
This compound (Ro5-4864) TSPO ---20.04 ± 2.364.1-[3]
This compound (Ro5-4864) GABA-A Receptor Radiolabeled DiazepamCompetition--163,000-[3]
[³H]Ro5-4864 TSPO [³H]Ro5-4864SaturationGuinea pig alveolar type II cells5.7 (Kᴅ)-4582[1]

Experimental Protocols

Competitive Radioligand Binding Assay to Determine the Affinity of this compound for TSPO

This protocol describes a method to determine the inhibitory constant (Kᵢ) of this compound for the Translocator Protein (TSPO) using a competitive binding assay with a suitable radioligand, such as [³H]-PK 11195.

Objective: To determine the binding affinity (Kᵢ) of this compound for TSPO.

Materials and Reagents:

  • Test Compound: this compound (Ro5-4864)

  • Radioligand: [³H]-PK 11195 (specific activity ~80-90 Ci/mmol)

  • Receptor Source: Mitochondrial membranes prepared from a suitable tissue or cell line known to express TSPO (e.g., rat kidney, C6 glioma cells, or specific brain regions).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Ligand: A high concentration of a non-radiolabeled TSPO ligand (e.g., 10 µM PK 11195 or 10 µM Ro5-4864).

  • 96-well microplates

  • Scintillation vials

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Cell harvester

  • Scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Methodology:

1. Membrane Preparation: a. Homogenize the tissue or cells in ice-cold assay buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction. d. Wash the pellet by resuspending in fresh, ice-cold assay buffer and repeating the centrifugation step. e. Resuspend the final pellet in assay buffer and determine the protein concentration using a standard protein assay. f. Store the membrane preparation in aliquots at -80°C until use.

2. Assay Procedure: a. Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M. b. In a 96-well plate, set up the following in triplicate:

  • Total Binding: Add assay buffer, a fixed concentration of [³H]-PK 11195 (typically at a concentration close to its Kᴅ, e.g., 1-2 nM), and the membrane preparation (typically 50-100 µg of protein).
  • Non-specific Binding: Add the non-specific binding ligand, the same fixed concentration of [³H]-PK 11195, and the membrane preparation.
  • Competition Binding: Add the various dilutions of this compound, the fixed concentration of [³H]-PK 11195, and the membrane preparation. c. The final assay volume should be consistent across all wells (e.g., 250 µL). d. Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

3. Filtration and Counting: a. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand. c. Place the filters into scintillation vials. d. Add an appropriate volume of scintillation fluid to each vial and allow them to equilibrate. e. Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

4. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-PK 11195. d. Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) Where:

  • [L] is the concentration of the radioligand ([³H]-PK 11195) used in the assay.
  • Kᴅ is the dissociation constant of the radioligand for TSPO (this should be determined in a separate saturation binding experiment).

Signaling Pathways and Experimental Workflows

This compound and TSPO-Mediated Signaling

This compound, by binding to TSPO on the outer mitochondrial membrane, can influence several downstream cellular processes. The primary and most well-documented role of TSPO is in the translocation of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of neurosteroids.[6][7] Additionally, TSPO is implicated in the regulation of the mitochondrial permeability transition pore (mPTP), which plays a crucial role in apoptosis.[8][9]

TSPO_Signaling cluster_ECM Extracellular Space cluster_Mito Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane 4_Chlorodiazepam_ext This compound TSPO TSPO 4_Chlorodiazepam_ext->TSPO Binds to mPTP mPTP TSPO->mPTP Modulates Cholesterol_imm Cholesterol (Inner Membrane) TSPO->Cholesterol_imm Facilitates Cholesterol Translocation Apoptosis Apoptosis TSPO->Apoptosis Inhibits Cell_Survival Cell Survival TSPO->Cell_Survival Promotes P450scc P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Converts mPTP->Apoptosis Induces Cholesterol_cyto Cholesterol (Cytosolic) Cholesterol_cyto->TSPO Cholesterol_imm->P450scc Neurosteroids Neurosteroid Synthesis Pregnenolone->Neurosteroids

Caption: TSPO signaling pathway activated by this compound.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the affinity of a test compound like this compound.

Competitive_Binding_Workflow start Start prep_membranes Prepare Mitochondrial Membranes start->prep_membranes protein_assay Determine Protein Concentration prep_membranes->protein_assay setup_assay Set Up 96-Well Plate (Total, Non-specific, Competition) protein_assay->setup_assay add_reagents Add Radioligand ([³H]-PK 11195) & this compound dilutions setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters filter->wash scint_count Scintillation Counting wash->scint_count analyze_data Data Analysis scint_count->analyze_data calc_ic50 Calculate IC₅₀ analyze_data->calc_ic50 calc_ki Calculate Kᵢ (Cheng-Prusoff) calc_ic50->calc_ki end End calc_ki->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Saturation and Competition Binding Assays

Saturation and competition binding assays are complementary techniques used to characterize ligand-receptor interactions. A saturation assay is first performed to determine the receptor density (Bₘₐₓ) and the radioligand's dissociation constant (Kᴅ). The Kᴅ value is then essential for the accurate calculation of the inhibitory constant (Kᵢ) of a test compound in a subsequent competition assay.

Assay_Relationship cluster_saturation Saturation Binding Assay cluster_competition Competition Binding Assay sat_assay Perform Saturation Assay with Radioligand (e.g., [³H]-PK 11195) sat_analysis Analyze Data to Determine: sat_assay->sat_analysis kd_val Kᴅ (Radioligand Affinity) sat_analysis->kd_val bmax_val Bₘₐₓ (Receptor Density) sat_analysis->bmax_val cheng_prusoff Cheng-Prusoff Equation Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) kd_val->cheng_prusoff Input comp_assay Perform Competition Assay with Radioligand and This compound comp_analysis Analyze Data to Determine: comp_assay->comp_analysis ic50_val IC₅₀ of this compound comp_analysis->ic50_val ic50_val->cheng_prusoff Input ki_val Kᵢ of this compound cheng_prusoff->ki_val Calculates

References

Preparing 4'-Chlorodiazepam Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of 4'-Chlorodiazepam stock solutions for use in research and drug development settings. Adherence to these guidelines will help ensure the accuracy, reproducibility, and safety of your experiments.

Introduction

This compound (also known as Ro 5-4864) is a benzodiazepine derivative that is structurally related to diazepam.[1][2] It is a potent and selective ligand for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). Unlike typical benzodiazepines, this compound does not bind to GABA(A) receptors and therefore lacks the characteristic anxiolytic, sedative, and anticonvulsant effects. Its primary utility in research is as a specific probe for studying the function and pharmacology of TSPO.

Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo study. This document outlines the necessary information on solubility, stability, and safe handling of this compound, along with a detailed protocol for preparing stock solutions in common organic solvents.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

PropertyValueReference
Molecular Formula C₁₆H₁₂Cl₂N₂O[3]
Molecular Weight 319.2 g/mol [3]
Appearance Crystalline solid[3]
Purity ≥98%[3]
Melting Point 160-163 °C[4]
Storage (Solid) -20°C[3]
Stability (Solid) ≥ 3 years[3]

Safety Information:

HazardDescriptionPictogramSignal WordHazard Codes
Acute Toxicity (Oral) Harmful if swallowedGHS07 (Exclamation mark)WarningH302
Hazards of Solution in Methanol Flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes damage to organs.GHS02 (Flame), GHS06 (Skull and crossbones), GHS08 (Health hazard)DangerH225, H301+H311+H331, H370

Solubility Data

The solubility of this compound in various organic solvents is crucial for the preparation of stock solutions. The following table summarizes the available solubility data.

SolventSolubilityReference
N,N-Dimethylformamide (DMF) 20 mg/mL[3]
Dimethyl sulfoxide (DMSO) 10 mg/mL[3]
Ethanol 5 mg/mL[3]
Methanol A certified reference solution is available at 1 mg/mL.[5]

Note: The solubility in ethanol has also been reported as 17 mg/mL in another source. It is recommended to start with the lower value and adjust as needed.

Experimental Protocol: Preparation of Stock Solutions

This protocol provides a step-by-step guide for preparing stock solutions of this compound.

4.1. Materials and Equipment

  • This compound (crystalline solid)

  • Anhydrous solvents (DMF, DMSO, or Ethanol)

  • Calibrated analytical balance

  • Spatula

  • Appropriate volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

4.2. Procedure

  • Pre-weighing Preparations: Ensure the analytical balance is calibrated and located in a draft-free area. Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing the Compound: Carefully weigh the desired amount of this compound solid using a clean spatula and weighing paper.

  • Transfer to Volumetric Flask: Transfer the weighed solid into an appropriately sized volumetric flask.

  • Solvent Addition: Add a small amount of the chosen solvent (DMF, DMSO, or Ethanol) to the flask, enough to wet the solid.

  • Dissolution:

    • Gently swirl the flask to begin dissolving the solid.

    • Vortex the solution for 30-60 seconds to aid dissolution.

    • If the solid does not fully dissolve, sonicate the flask in a water bath for 5-10 minutes. Avoid excessive heating.

  • Bringing to Volume: Once the solid is completely dissolved, add the solvent to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a tightly sealed, light-protecting (amber) vial. Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C.

4.3. Stability of Stock Solutions

While the solid form of this compound is stable for at least three years when stored at -20°C, the stability of the compound in solution is less well-documented.[3] For a related compound, diclazepam, it is recommended not to store aqueous solutions for more than one day. As a general precaution, it is advisable to prepare fresh stock solutions for critical experiments. If storing for short periods, keep the solutions at -20°C and protected from light. It is good practice to visually inspect for any precipitation before use.

Diagrams

Experimental Workflow for Stock Solution Preparation

Workflow Workflow for Preparing this compound Stock Solution start Start weigh Weigh this compound Solid start->weigh transfer Transfer Solid to Volumetric Flask weigh->transfer add_solvent Add Small Amount of Solvent transfer->add_solvent dissolve Dissolve Solid (Vortex/Sonicate) add_solvent->dissolve volume Bring to Final Volume with Solvent dissolve->volume homogenize Homogenize Solution volume->homogenize store Store at -20°C in Amber Vial homogenize->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Logical Relationship of Safety Precautions

Safety Key Safety Considerations compound This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) compound->ppe handling Handle in a Ventilated Area compound->handling storage Store Properly (-20°C, Protected from Light) compound->storage disposal Dispose of Waste According to Institutional Guidelines handling->disposal

Caption: Key safety precautions for handling this compound.

References

Administration of 4'-Chlorodiazepam in Animal Models: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of 4'-Chlorodiazepam (also known as Ro5-4864) in various animal models. This compound is a benzodiazepine derivative that acts as a high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. Unlike classical benzodiazepines, it has a low affinity for GABA-A receptors. Its unique pharmacological profile makes it a valuable tool for investigating the role of TSPO in a range of physiological and pathological processes.

Core Applications in Animal Models

Administration of this compound in animal models is primarily utilized to investigate its effects on:

  • Neuroprotection: Studies have explored its potential to protect against neuronal damage in models of neurodegenerative diseases and acute brain injury.

  • Anxiety and Seizure Activity: While it can be anxiogenic and convulsant at higher doses, its effects on anxiety-like behaviors are complex and model-dependent.

  • Cardioprotection: Research indicates a protective role against ischemia-reperfusion injury in the heart.

  • Steroidogenesis: As a TSPO ligand, it is used to study the regulation of steroid hormone synthesis.

  • Apoptosis: Its influence on programmed cell death pathways is an active area of investigation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration across different animal models and experimental paradigms.

Table 1: Effects of this compound on Anxiety-Like Behavior in Rodents

Animal ModelBehavioral TestDoseRoute of AdministrationKey Findings
RatSocial Interaction Test20 mg/kg-Reduced time spent in active social interaction, suggesting an anxiogenic effect.[1]
MouseElevated Plus Maze5 and 10 mg/kg (of chlordiazepoxide)IntraperitonealIncreased time spent in open arms, indicating anxiolytic-like effects (study on a related benzodiazepine).[2]
RatLight/Dark Box2.5-10.0 mg/kg (of chlordiazepoxide)-Highest dose significantly decreased latency to enter the light compartment (study on a related benzodiazepine).[3]

Table 2: Neuroprotective Effects of this compound

Animal Model/SystemInsultDoseKey Findings
Organotypic hippocampal culturesAmyloid-beta (Aβ)100 nM and 1000 nMNeuroprotective effect against Aβ-induced decrease in cell viability.[4]
SH-SY5Y neuroblastoma cellsAmyloid-beta (Aβ)1 nM and 10 nMNeuroprotective effect against Aβ-induced decrease in cell viability.[5]

Table 3: Cardioprotective Effects of this compound

Animal ModelExperimental ModelDoseKey Findings
Rabbit HeartIschemia-Reperfusion24 µMProtected against reperfusion arrhythmias and post-ischemic contractile impairment.[6]
Rat HeartIschemia-Reperfusion-Abolished the increase in Left Ventricular End-Diastolic Pressure (LVEDP) and accelerated recovery of Left Ventricular Developed Pressure (LVDP).[7]
RatIschemia-Reperfusion-Inhibited mitochondrial cholesterol accumulation and subsequent oxidative stress.[8]

Experimental Protocols

Assessment of Anxiety-Like Behavior: The Elevated Plus Maze (EPM) Test in Mice

This protocol is adapted from standard EPM procedures and is designed to assess the anxiolytic or anxiogenic effects of this compound.[9][10][11]

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated 50-80 cm from the floor).[9]

  • Video tracking software (e.g., ANY-maze).[12]

  • This compound solution.

  • Vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80).

  • Syringes and needles for injection.

  • Male C57BL/6 mice (or other appropriate strain).

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment. Handle the mice for several days leading up to the test to reduce handling stress.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection 30 minutes before testing. Doses should be determined based on preliminary studies.

  • Test Procedure:

    • Place a mouse at the center of the EPM, facing one of the closed arms.

    • Allow the mouse to freely explore the maze for a 5-minute period.[12]

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Use video tracking software to automatically score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is typically interpreted as an anxiolytic-like effect, while a decrease may suggest an anxiogenic effect.

  • Cleaning: Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between each trial to eliminate olfactory cues.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Habituation Acclimate mice to testing room Injection Administer drug/vehicle (IP) Habituation->Injection Drug_Prep Prepare this compound and vehicle solutions Drug_Prep->Injection Placement Place mouse on EPM center Injection->Placement Exploration Allow 5-minute exploration Placement->Exploration Recording Record behavior with video camera Exploration->Recording Tracking Analyze video with tracking software Recording->Tracking Parameters Extract parameters (time, entries in arms) Tracking->Parameters Calculation Calculate % open arm time/entries Parameters->Calculation

Elevated Plus Maze Experimental Workflow.
Social Interaction Test in Rats

This test assesses the anxiogenic or anxiolytic potential of this compound by measuring spontaneous social behavior between two unfamiliar rats.[1][13][14][15][16]

Materials:

  • Open-field arena (e.g., 67 x 57 x 30 cm).[13]

  • Video recording equipment.

  • This compound solution and vehicle.

  • Male Sprague-Dawley rats (weight-matched pairs).

Procedure:

  • Habituation: Acclimate rats to the testing room for at least 60 minutes prior to testing.

  • Drug Administration: Administer this compound or vehicle to both rats in a pair 30-60 minutes before the test.

  • Test Procedure:

    • Place the pair of unfamiliar rats in the open-field arena.

    • Record their behavior for a 10-minute session.

  • Data Analysis:

    • Manually or with software, score the total time spent in active social interaction. This includes behaviors such as sniffing, grooming, following, and play-fighting.

    • A significant decrease in social interaction time, without a general decrease in locomotor activity, is indicative of an anxiogenic-like effect.[1]

  • Cleaning: Clean the arena thoroughly between trials.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Habituation Acclimate rats to testing room Injection Administer this compound/vehicle Habituation->Injection Pairing Select weight-matched, unfamiliar pairs Pairing->Injection Placement Place pair in open-field arena Injection->Placement Interaction Record 10-minute interaction Placement->Interaction Scoring Score time in active social behaviors Interaction->Scoring Interpretation Compare treatment groups Scoring->Interpretation

Social Interaction Test Workflow.
Organotypic Hippocampal Slice Culture for Neuroprotection Studies

This ex vivo model allows for the study of this compound's neuroprotective effects in a setting that preserves the cellular architecture of the hippocampus.[17][18][19][20]

Materials:

  • Postnatal day 5-7 rat pups.

  • Dissection medium (e.g., low sodium artificial cerebrospinal fluid).

  • Slice culture medium.

  • Tissue chopper.

  • Cell culture inserts (0.4 µm).

  • Six-well culture plates.

  • This compound, neurotoxic agent (e.g., Amyloid-beta oligomers).

  • Cell viability assays (e.g., Propidium Iodide staining, MTT assay).

Procedure:

  • Slice Preparation:

    • Humanely euthanize rat pups and dissect the brain in ice-cold dissection medium.

    • Isolate the hippocampi.

    • Cut 400 µm thick coronal slices using a tissue chopper.

  • Culture:

    • Transfer 2-3 slices onto each cell culture insert in a six-well plate containing slice culture medium.

    • Maintain cultures in a humidified incubator at 37°C with 5% CO2.

    • Change the medium every 2-3 days.

  • Treatment:

    • After a stabilization period (e.g., 7 days in vitro), treat the slices with the neurotoxic agent (e.g., Aβ).

    • Co-treat or pre-treat with different concentrations of this compound (e.g., 10 nM - 1 µM).

  • Assessment of Neuroprotection:

    • After the treatment period (e.g., 24-48 hours), assess cell death and viability using appropriate assays.

    • For example, incubate slices with Propidium Iodide to stain dead cells and quantify the fluorescence intensity.

  • Molecular Analysis:

    • Harvest slices for Western blotting or qPCR to analyze the expression of proteins involved in apoptosis (e.g., Bax, survivin) or oxidative stress (e.g., SOD).[4][5]

Signaling Pathways

TSPO-Mediated Neurosteroidogenesis

This compound, by binding to TSPO, facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone, which can then be converted to other neuroactive steroids.[21][22][23][24] These neurosteroids can modulate neuronal function and have neuroprotective effects.

G cluster_mito Mitochondrion OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane TSPO TSPO Cholesterol_mito Mitochondrial Cholesterol TSPO->Cholesterol_mito translocates P450scc P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone converts to 4_CD This compound 4_CD->TSPO binds Cholesterol_cyto Cytosolic Cholesterol Cholesterol_cyto->TSPO transport facilitated by Cholesterol_mito->P450scc substrate for Neurosteroids Other Neurosteroids Pregnenolone->Neurosteroids

This compound and TSPO in Neurosteroidogenesis.
Modulation of Apoptosis

This compound has been shown to influence apoptotic pathways, in part through its interaction with TSPO, which is a component of the mitochondrial permeability transition pore (mPTP). In models of amyloid-beta toxicity, this compound can counteract the pro-apoptotic effects by modulating the expression of key regulatory proteins.[5]

G Abeta Amyloid-beta (Neurotoxic Insult) Bax Bax (Pro-apoptotic) Expression Abeta->Bax upregulates Survivin Survivin (Anti-apoptotic) Expression Abeta->Survivin downregulates CD4 This compound TSPO TSPO Activation CD4->TSPO TSPO->Bax inhibits upregulation TSPO->Survivin prevents downregulation Apoptosis Apoptosis Bax->Apoptosis Neuroprotection Neuroprotection Survivin->Apoptosis

Modulation of Apoptosis by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4'-Chlorodiazepam Concentration for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 4'-Chlorodiazepam in neuroprotection studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in neuroprotection?

A1: this compound is a ligand for the translocator protein (TSPO), an 18kDa protein located on the outer mitochondrial membrane. Its neuroprotective effects are primarily attributed to its interaction with TSPO, which is involved in processes like cholesterol transport for steroid synthesis, and the regulation of mitochondrial permeability transition pore opening and apoptosis. Studies suggest that this compound exerts its neuroprotective effects against amyloid-beta (Aβ)-induced toxicity by modulating the expression of key proteins involved in apoptosis and oxidative stress.

Q2: What are the recommended starting concentrations of this compound for neuroprotection experiments?

A2: The optimal concentration of this compound can vary depending on the experimental model. For in vitro studies using SH-SY5Y neuroblastoma cells, neuroprotective effects against Aβ toxicity have been observed at concentrations of 1nM and 10nM.[1] In organotypic hippocampal cultures, neuroprotective effects were seen at 100nM and 1000nM.[2] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q3: In which experimental models has the neuroprotective effect of this compound been demonstrated?

A3: The neuroprotective effects of this compound have been primarily demonstrated in two key in vitro models of Alzheimer's disease-related neurotoxicity:

  • SH-SY5Y human neuroblastoma cells: This cell line is a widely used model for studying neuronal injury and death.[3]

  • Organotypic hippocampal cultures: These cultures preserve the three-dimensional structure of the hippocampus and are a valuable ex vivo model for studying neurodegenerative processes.[4]

In both models, neurotoxicity is typically induced by exposure to amyloid-beta (Aβ) peptides.

Q4: What are the key signaling pathways modulated by this compound in a neuroprotective context?

A4: this compound's neuroprotective signaling cascade primarily involves:

  • Upregulation of anti-apoptotic proteins: It has been shown to inhibit the Aβ-induced downregulation of survivin, an inhibitor of apoptosis protein.[1]

  • Downregulation of pro-apoptotic proteins: It inhibits the Aβ-induced upregulation of Bax, a pro-apoptotic protein.[1]

  • Enhancement of antioxidant defense: this compound has been associated with an increased expression of superoxide dismutase (SOD), a key enzyme in combating oxidative stress.[2]

Interestingly, in one study, no changes were observed in the expression of catalase, glial fibrillary acidic protein (GFAP), Akt, and procaspase-3.[2]

Data Presentation

Table 1: Effective Concentrations of this compound for Neuroprotection

Experimental ModelNeurotoxic InsultEffective Concentration(s)Reference
SH-SY5Y Neuroblastoma CellsAmyloid-beta (Aβ)1nM, 10nM[1]
Organotypic Hippocampal CulturesAmyloid-beta (Aβ)100nM, 1000nM[2]

Experimental Protocols

Protocol 1: Neuroprotection Assay in SH-SY5Y Cells
  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[5]

    • For differentiation, plate cells at a density of 5x10^4 cells/cm^2. After three days, replace the medium with DMEM containing 2% FBS and 10µM all-trans-retinoic acid (RA) and culture for another 5 days.[6]

    • For full differentiation, subsequently replace the medium with Neurobasal medium supplemented with N-2 supplement and 50 ng/ml BDNF for 7-9 days.[6]

  • Preparation of this compound and Amyloid-Beta:

    • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 1nM, 10nM).

    • Prepare aggregated Aβ peptide (e.g., Aβ1-42) by dissolving it in sterile, distilled water and incubating it at 37°C for a specified period to allow for aggregation.

  • Treatment:

    • Pre-treat the differentiated SH-SY5Y cells with varying concentrations of this compound for a designated time (e.g., 1 hour).

    • Following pre-treatment, add the aggregated Aβ solution to the culture wells.

    • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with Aβ alone.

    • Incubate for the desired duration (e.g., 24-48 hours).

  • Assessment of Neuroprotection (Cell Viability):

    • Use a quantitative cell viability assay such as the MTT assay.

    • Add MTT reagent to each well and incubate.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Neuroprotection Assay in Organotypic Hippocampal Slice Cultures
  • Preparation of Slice Cultures:

    • Prepare organotypic hippocampal slices (350 µm) from P8-P9 mouse pups using a McIlwain tissue chopper.[1]

    • Culture the slices on semi-permeable membrane inserts in a 6-well plate containing culture medium.[1][4]

    • Maintain the cultures in a humidified 5% CO2 atmosphere at 37°C, changing the medium every 2-3 days.[1]

  • Treatment:

    • After a period of stabilization in culture (e.g., 7-14 days), treat the slices with aggregated Aβ.

    • Concurrently, treat the slices with the desired concentrations of this compound (e.g., 100nM, 1000nM).

    • Include control slices (untreated and Aβ-treated).

  • Assessment of Neuroprotection:

    • Cell Viability: Use a fluorescent marker for cell death, such as Propidium Iodide (PI), and visualize under a fluorescence microscope.

    • Immunohistochemistry: Fix the slices and perform immunohistochemical staining for markers of neuronal health (e.g., NeuN) and cell death (e.g., activated caspase-3).

    • Western Blotting: Homogenize the slices to extract proteins and perform western blotting for key signaling molecules (Bax, survivin, SOD).

Troubleshooting Guides

Issue 1: Inconsistent or No Neuroprotective Effect of this compound

Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response curve with a wider range of this compound concentrations.
Compound Instability Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of the stock solution.
Timing of Treatment Vary the pre-treatment time with this compound before adding the neurotoxic insult.
Cell Health Ensure cells are healthy and in the logarithmic growth phase before treatment. Passage cells regularly and monitor for signs of stress.

Issue 2: High Variability in Cell Viability Assays

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before plating and use a consistent pipetting technique.
Edge Effects in Plates Avoid using the outer wells of the culture plate, as they are more prone to evaporation.
Inaccurate Pipetting Calibrate pipettes regularly and use appropriate pipetting techniques.
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation after dilution. If observed, try a different solvent or sonication.

Issue 3: Unexpected Cellular Morphology or Toxicity with this compound Alone

Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%). Run a vehicle-only control.
Compound Cytotoxicity Determine the toxicity of this compound alone by treating cells with a range of concentrations without the neurotoxic insult.
Contamination Regularly check cultures for signs of microbial contamination.

Mandatory Visualizations

G cluster_0 Neurotoxic Insult (Amyloid-Beta) cluster_1 This compound Intervention cluster_2 Signaling Pathway cluster_3 Cellular Outcome AB Amyloid-Beta Bax Bax AB->Bax upregulates Survivin Survivin AB->Survivin downregulates CD This compound TSPO TSPO CD->TSPO activates TSPO->Bax inhibits TSPO->Survivin promotes SOD SOD TSPO->SOD increases expression Apoptosis Apoptosis Bax->Apoptosis induces Survivin->Apoptosis inhibits Neuroprotection Neuroprotection SOD->Neuroprotection contributes to

Caption: Signaling pathway of this compound in neuroprotection.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis P1 Culture & Differentiate SH-SY5Y Cells or Prepare Hippocampal Slices P2 Prepare this compound and Amyloid-Beta Solutions T1 Pre-treat with This compound P1->T1 P2->T1 T2 Induce Neurotoxicity with Amyloid-Beta T1->T2 A1 Assess Cell Viability (e.g., MTT Assay) T2->A1 A2 Analyze Protein Expression (e.g., Western Blot for Bax, Survivin, SOD) T2->A2

Caption: Experimental workflow for assessing this compound's neuroprotective effects.

References

4'-Chlorodiazepam solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 4'-Chlorodiazepam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (also known as Ro5-4864) is a benzodiazepine derivative that selectively binds to the mitochondrial translocator protein (TSPO), making it a valuable tool for research in neuroprotection, steroidogenesis, and apoptosis.[1] However, it is a lipophilic compound with poor aqueous solubility, which presents a significant challenge for its use in in vitro and in vivo experiments, potentially affecting the accuracy and reproducibility of results.

Q2: What are the known solubility properties of this compound?

A2: this compound is practically insoluble in water. Its solubility is significantly better in organic solvents. For detailed quantitative data, please refer to the solubility tables below.

Q3: How does pH affect the solubility of this compound?

A3: Like many benzodiazepines, the solubility of this compound is pH-dependent. Generally, its aqueous solubility is expected to be higher in acidic conditions (pH < 5) compared to neutral or alkaline pH. This is due to the protonation of the nitrogen atoms in the diazepine ring, which increases the molecule's polarity.

Q4: What are the common solvents for preparing this compound stock solutions?

A4: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are the most commonly used solvents for preparing stock solutions of this compound.[2] It is crucial to note that the final concentration of these organic solvents in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.[3]

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution of the stock solution in aqueous media.

Cause: This is a common issue due to the poor aqueous solubility of this compound. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution.

Solutions:

  • Use of Co-solvents: Employing a co-solvent system can enhance solubility. For instance, a mixture of ethanol and water can significantly increase the solubility of benzodiazepines.[4] The optimal ratio of co-solvent to aqueous medium needs to be determined empirically for your specific experimental setup.

  • pH Adjustment: If your experimental conditions allow, acidifying the aqueous medium can improve the solubility of this compound.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be used to increase the apparent solubility of poorly soluble compounds by forming micelles.

  • Preparation of a Solid Dispersion: This technique involves dispersing the drug in a solid hydrophilic carrier, which can enhance its dissolution rate in aqueous media.

Issue: Inconsistent or lower-than-expected biological activity in cell-based assays.

Cause: This may be due to the actual concentration of dissolved this compound being lower than the nominal concentration due to precipitation or adsorption to plasticware.

Solutions:

  • Verify Solubilization: Before conducting the experiment, visually inspect the final solution for any signs of precipitation. It is also recommended to quantify the concentration of the dissolved compound in the final medium using a suitable analytical method like HPLC.

  • Use of Low-Binding Plates: Consider using low-protein-binding microplates to minimize the loss of the compound due to adsorption.

  • Sonication: Briefly sonicating the final solution can help in dissolving any micro-precipitates.

  • Fresh Dilutions: Prepare fresh dilutions of this compound immediately before each experiment to minimize the risk of precipitation over time.

Data Presentation

Table 1: Solubility of this compound in Organic Solvents

SolventSolubility (mg/mL)
Dimethylformamide (DMF)20[2]
Dimethyl sulfoxide (DMSO)10[2]
Ethanol5[2]
Methanol1 (as a certified reference solution)

Table 2: Estimated Solubility of Structurally Similar Benzodiazepines in Ethanol-Water Mixtures

Ethanol Concentration (v/v %)Estimated Solubility Trend
10Low
30Moderate
50Moderate-High
70High
90Very High (Peak Solubility)[4]
100High

Note: This table is based on data for chlordiazepoxide and diazepam and serves as an estimation for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of this compound powder accurately. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight = 319.19 g/mol ), weigh 3.19 mg.

    • Transfer the powder to a sterile amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 3.19 mg of this compound.

    • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Enhancing Solubility using Solid Dispersion (Solvent Evaporation Method)

This protocol is a general guideline and may need optimization for this compound.

  • Materials:

    • This compound

    • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

    • Suitable organic solvent (e.g., methanol, ethanol)

    • Rotary evaporator or vacuum oven

    • Mortar and pestle

  • Procedure:

    • Dissolve both this compound and the hydrophilic carrier in the chosen organic solvent in a desired ratio (e.g., 1:1, 1:5 drug to carrier).

    • Ensure complete dissolution of both components.

    • Evaporate the solvent using a rotary evaporator under reduced pressure or in a vacuum oven at a controlled temperature.

    • The resulting solid mass is the solid dispersion.

    • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

    • The resulting powder can then be used for dissolution studies or for preparing aqueous solutions for in vitro experiments.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve dilute Dilute Stock in Aqueous Medium dissolve->dilute Use fresh stock check Check for Precipitation dilute->check add_to_cells Add to Cell Culture check->add_to_cells No Precipitation troubleshoot Troubleshoot: - Use co-solvent - Adjust pH - Use surfactant check->troubleshoot Precipitation incubate Incubate add_to_cells->incubate measure Measure Biological Response incubate->measure

Caption: Experimental workflow for preparing this compound solutions for in vitro assays.

tspo_pathway cluster_mito Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_imm Inner Mitochondrial Membrane TSPO TSPO VDAC VDAC TSPO->VDAC Interacts with P450scc P450scc TSPO->P450scc Delivers Cholesterol ROS ROS Production TSPO->ROS Modulates mPTP mPTP Opening VDAC->mPTP Pregnenolone Pregnenolone (Neurosteroid Precursor) P450scc->Pregnenolone Conversion ANT ANT ANT->mPTP CytoC Cytochrome c Release mPTP->CytoC Cholesterol_cyto Cytosolic Cholesterol Cholesterol_cyto->TSPO Transport ROS->mPTP Induces Apoptosis Apoptosis CytoC->Apoptosis ChloroDZP This compound ChloroDZP->TSPO Binds

Caption: Simplified signaling pathway of this compound via the translocator protein (TSPO).

References

Technical Support Center: 4'-Chlorodiazepam Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4'-Chlorodiazepam during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in experimental settings?

A1: The main factors contributing to the degradation of this compound are exposure to harsh pH conditions (both acidic and alkaline), oxidizing agents, elevated temperatures, and light (photodegradation). The presence of water can facilitate hydrolytic degradation, particularly at non-neutral pH and higher temperatures.

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: For solid this compound, storage at -20°C is recommended for long-term stability. Solutions of this compound, particularly in aqueous buffers, are more susceptible to degradation. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light. For longer-term storage of solutions, freezing at -20°C or -80°C is recommended to minimize hydrolytic degradation.

Q3: How can I detect if my this compound sample has degraded?

A3: Degradation can be detected using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS/MS). In an HPLC chromatogram, the appearance of new peaks at different retention times from the parent this compound peak is a clear indication of degradation. A corresponding decrease in the peak area of the active pharmaceutical ingredient (API) will also be observed.

Q4: What are the likely degradation products of this compound?

A4: Based on studies of structurally similar benzodiazepines like chlordiazepoxide and diazepam, the primary degradation pathway for this compound is likely hydrolysis. This can lead to the formation of a benzophenone derivative, specifically 2-amino-5-chloro-4'-chlorobenzophenone, through the cleavage of the diazepine ring. Other minor degradation products may also form depending on the specific stress conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound stock or working solutions.1. Prepare fresh solutions for each experiment. 2. Verify the purity of the solid this compound using a reference standard. 3. Analyze samples using a stability-indicating HPLC method to check for degradation products.
Appearance of extra peaks in HPLC chromatogram. Sample degradation due to improper handling or storage.1. Review sample preparation and storage procedures. Ensure protection from light and extreme temperatures. 2. Check the pH of your experimental buffer; benzodiazepines are more stable at neutral pH. 3. If using an autosampler, ensure it is temperature-controlled to prevent degradation of samples waiting for injection.
Decreased peak area of this compound over time. Ongoing degradation in the experimental matrix.1. Assess the compatibility of your experimental medium (e.g., buffers, cell culture media) with this compound. 2. Consider performing time-course experiments to quantify the rate of degradation under your specific experimental conditions. 3. If significant degradation is observed, modify the experimental design to minimize exposure time to harsh conditions.
Precipitation observed in prepared solutions. Poor solubility or degradation leading to less soluble products.1. Verify the solubility of this compound in your chosen solvent system. Co-solvents like ethanol or DMSO may be required.[1] 2. Ensure the pH of the solution is within a range where this compound is stable and soluble. 3. Filter the solution through a 0.22 µm filter before use to remove any particulates.

Quantitative Data on Benzodiazepine Degradation

Disclaimer: The following data is based on forced degradation studies of chlordiazepoxide, a structurally related benzodiazepine. This information is provided as a likely indicator of this compound's stability profile in the absence of specific data for this compound.

Stress Condition Reagent/Condition Time Temperature % Degradation (Chlordiazepoxide) Primary Degradation Product
Acidic Hydrolysis 0.1 M HCl8 hours80°C~15%2-amino-5-chlorobenzophenone
Alkaline Hydrolysis 0.1 M NaOH4 hours80°C~20%2-amino-5-chlorobenzophenone
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp~10%N-oxide and hydroxylated derivatives
Thermal Degradation Solid State48 hours105°C~5%Not specified
Photodegradation UV Light (254 nm)24 hoursRoom Temp~30%Benzophenone derivatives

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound and its potential degradation products. Method optimization may be required for specific applications.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 6.5).

    • Gradient Example: Start with 30% Acetonitrile, ramp to 70% over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve this compound in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL for stock, diluted to 10-100 µg/mL for working solutions).

Protocol 2: Forced Degradation Study

This protocol describes a general procedure to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for up to 24 hours. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase before HPLC analysis.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for up to 24 hours. Withdraw and neutralize samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for up to 24 hours, protected from light.

  • Thermal Degradation: Place solid this compound in a hot air oven at 105°C for up to 48 hours. For solutions, heat at 80°C.

  • Photodegradation: Expose a solution of this compound (in a quartz cuvette or other UV-transparent container) to UV light (e.g., 254 nm) for up to 48 hours. A control sample should be kept in the dark at the same temperature.

Visualizations

cluster_degradation This compound Degradation Pathways 4_Chlorodiazepam 4_Chlorodiazepam Hydrolysis Hydrolysis 4_Chlorodiazepam->Hydrolysis Oxidation Oxidation 4_Chlorodiazepam->Oxidation Photodegradation Photodegradation 4_Chlorodiazepam->Photodegradation Thermal_Degradation Thermal_Degradation 4_Chlorodiazepam->Thermal_Degradation Benzophenone_Derivative Benzophenone_Derivative Hydrolysis->Benzophenone_Derivative Major Pathway N_Oxide_Products N_Oxide_Products Oxidation->N_Oxide_Products Photoproducts Photoproducts Photodegradation->Photoproducts Other_Degradants Other_Degradants Thermal_Degradation->Other_Degradants

Caption: Major degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing Start Start Prepare_Stock_Solution Prepare this compound Stock Solution Start->Prepare_Stock_Solution Forced_Degradation Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Prepare_Stock_Solution->Forced_Degradation Develop_HPLC_Method Develop Stability-Indicating HPLC Method Forced_Degradation->Develop_HPLC_Method Analyze_Samples Analyze Stressed Samples Develop_HPLC_Method->Analyze_Samples Identify_Degradants Identify and Characterize Degradation Products (LC-MS/MS) Analyze_Samples->Identify_Degradants Validate_Method Validate HPLC Method (ICH Guidelines) Identify_Degradants->Validate_Method End End Validate_Method->End

Caption: Workflow for stability testing of this compound.

cluster_troubleshooting Troubleshooting Logic Inconsistent_Results Inconsistent Results? Check_Purity Check Purity of Starting Material Inconsistent_Results->Check_Purity Fresh_Solutions Prepare Fresh Solutions? Check_Purity->Fresh_Solutions Fresh_Solutions->Yes_Fresh Yes Fresh_Solutions->No_Fresh No Check_Stability Run Stability Check (HPLC)? Yes_Fresh->Check_Stability Use_Fresh Use Freshly Prepared Solutions No_Fresh->Use_Fresh Use_Fresh->Check_Stability Degradation_Observed Degradation Observed Check_Stability->Degradation_Observed Yes No_Degradation No Degradation Check_Stability->No_Degradation No Review_Conditions Review Experimental Conditions (pH, Temp, Light) Degradation_Observed->Review_Conditions Other_Factors Investigate Other Experimental Factors No_Degradation->Other_Factors

Caption: Troubleshooting decision tree for inconsistent results.

References

Troubleshooting 4'-Chlorodiazepam binding assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during 4'-Chlorodiazepam binding assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary binding sites?

A1: this compound (also known as Ro5-4864) is a benzodiazepine that structuraly resembles diazepam.[1][2] Its primary binding sites are the GABA-A receptor and the translocator protein (TSPO) of 18kDa, located on the outer mitochondrial membrane.[3][4] The binding pocket for benzodiazepines on the GABA-A receptor is located in a subunit cleft between the γ2 and α1 subunits.[4]

Q2: What are the expected outcomes of a this compound binding assay?

A2: A successful this compound binding assay will determine the affinity (Kd) of the compound for its receptor and the density of the receptors (Bmax) in the tissue or cell preparation.[5][6] Competition assays can also be performed to determine the affinity (Ki) of other compounds for the same binding site.[5]

Q3: What are the critical reagents and equipment for this assay?

A3: Key reagents include a radiolabeled ligand (e.g., [3H]-flumazenil or a radiolabeled form of this compound), a source of the receptor (e.g., rat cortical membranes or cells expressing the receptor), assay buffer, a competing non-labeled ligand to determine non-specific binding (e.g., excess unlabeled diazepam), and scintillation cocktail.[5][6] Essential equipment includes a centrifuge or a cell harvester for separating bound from free radioligand, and a liquid scintillation counter to measure radioactivity.[5][6]

Troubleshooting Guide

High Non-Specific Binding

Q4: My non-specific binding is consistently high, obscuring the specific binding signal. What are the potential causes and solutions?

A4: High non-specific binding (NSB) can be a significant issue in radioligand binding assays. Ideally, NSB should be less than 50% of the total binding. Potential causes and solutions are outlined in the table below.

Potential CauseRecommended Solution
Radioligand Issues
Radioligand concentration is too high.Use a lower concentration of the radioligand, ideally at or below the Kd value.[5]
Impure radioligand.Check the purity of the radioligand. It should typically be >90% pure.[5]
Hydrophobic radioligand.Hydrophobic ligands tend to have higher NSB. Consider using a different radioligand if possible. Including agents like bovine serum albumin (BSA) in the assay buffer can help reduce non-specific interactions.[5]
Tissue/Cell Preparation Issues
Too much membrane protein.Reduce the amount of membrane protein used in the assay. A typical range is 100-500 µg per assay tube.[5][6] It may be necessary to perform a protein concentration titration to optimize the assay.[5]
Improper membrane preparation.Ensure proper homogenization and washing of the membranes to remove any endogenous ligands or other substances that might interfere with the assay.
Assay Condition Issues
Suboptimal incubation time and temperature.Optimize the incubation time and temperature. Shorter incubation times can sometimes reduce NSB, but it is crucial to ensure that specific binding has reached equilibrium.[5]
Inadequate washing steps.Increase the volume and/or the number of washes. Use ice-cold wash buffer to minimize the dissociation of the specifically bound radioligand.
Suboptimal assay buffer.Modify the assay buffer by including agents like BSA or using a different buffer system.[5]
Filter binding.If using filtration, pre-soaking the filters in a solution like BSA can help to reduce the binding of the radioligand to the filter itself.[5]
Low Signal or No Specific Binding

Q5: I am observing a very low signal or no specific binding in my assay. What could be the problem?

A5: Low or absent specific binding can be due to a variety of factors related to the reagents, assay conditions, or the receptor source.

Potential CauseRecommended Solution
Reagent Quality
Degraded radioligand.Ensure the radioligand is within its expiration date and has been stored correctly.
Inactive unlabeled ligand or test compounds.Verify the purity and activity of all unlabeled ligands.
Incorrect buffer composition or pH.Prepare fresh assay buffer and verify the pH. A common buffer is 50 mM Tris-HCl at pH 7.4.[5][6]
Assay Conditions
Insufficient incubation time.Ensure the incubation time is long enough to allow the binding to reach equilibrium. A typical incubation time for benzodiazepine binding assays is around 35 minutes at 30°C.[5][6]
Incorrect incubation temperature.The binding is temperature-dependent. Ensure the incubation is carried out at the optimized temperature.[5][6]
Receptor Source
Low receptor density in the tissue/cell preparation.Use a tissue known to have a high density of the target receptor or use a cell line that overexpresses the receptor.
Degraded receptor preparation.Prepare fresh membrane fractions and store them properly at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Procedural Errors
Pipetting errors.Ensure all pipettes are properly calibrated, especially for small volumes.
Inefficient separation of bound and free ligand.Optimize the centrifugation speed and time or the vacuum pressure for filtration to ensure complete separation.

Experimental Protocols

Protocol 1: this compound Saturation Binding Assay

This protocol is for determining the Kd and Bmax of a radiolabeled this compound analog or a standard radioligand like [3H]-flumazenil.

1. Membrane Preparation:

  • Homogenize the tissue (e.g., rat cerebral cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in fresh ice-cold buffer and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford method).

  • Dilute the membrane preparation to the desired concentration (e.g., 100-200 µg protein/assay tube).[6]

2. Assay Setup:

  • Prepare a series of dilutions of the radioligand in assay buffer.

  • For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

  • To the non-specific binding tubes, add a high concentration of an unlabeled competing ligand (e.g., 10 µM Diazepam).[6]

  • Add the membrane preparation to all tubes.

  • The final assay volume is typically 0.5 mL.[5][6]

3. Incubation:

  • Incubate the tubes at a constant temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 35 minutes).[5][6]

4. Separation of Bound and Free Ligand:

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum or by centrifugation (e.g., 15,000 x g for 5 minutes at 4°C).

  • Wash the filters or pellets rapidly with ice-cold wash buffer.

5. Measurement of Radioactivity:

  • Place the filters or the resuspended pellets in scintillation vials with an appropriate scintillation cocktail.

  • Measure the radioactivity in a liquid scintillation counter.

6. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.

Quantitative Data Summary
ParameterRecommended Value/RangeReference
Assay Buffer 50 mM Tris-HCl, pH 7.4[5][6]
Incubation Temperature 30°C[5][6]
Incubation Time 35 minutes[5][6]
Membrane Protein Concentration 100-500 µ g/assay [5][6]
Radioligand Concentration 0.1-10 x Kd[5]
Unlabeled Ligand for NSB 10 µM Diazepam[6]
Final Assay Volume 0.5 mL[5][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis reagent_prep Reagent Preparation (Buffer, Ligands) assay_setup Assay Setup (Total & Non-Specific Binding Tubes) reagent_prep->assay_setup membrane_prep Membrane Preparation (Homogenization, Centrifugation) membrane_prep->assay_setup incubation Incubation (e.g., 30°C for 35 min) assay_setup->incubation separation Separation of Bound/Free (Filtration or Centrifugation) incubation->separation washing Washing separation->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (Kd, Bmax Calculation) scintillation->data_analysis

Caption: Experimental workflow for a this compound binding assay.

gabaa_signaling cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_channel Ion Channel cluster_effect Cellular Effect gabaa GABA-A Receptor α β γ channel Chloride (Cl-) Channel gabaa->channel Opens gaba GABA gaba->gabaa:beta Binds to α/β interface chloro This compound chloro->gabaa:gamma Binds to α/γ interface hyperpolarization Hyperpolarization (Inhibition of Neuronal Activity) channel->hyperpolarization Cl- Influx

Caption: Signaling pathway of this compound at the GABA-A receptor.

References

Technical Support Center: 4'-Chlorodiazepam Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4'-chlorodiazepam in various solvents. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For initial stock solutions, organic solvents are recommended due to the low aqueous solubility of this compound. Based on available data, the following solvents can be used:

  • Ethanol: Soluble at 5 mg/mL.[1]

  • Dimethylformamide (DMF): Soluble at 20 mg/mL.[1]

  • Dimethyl sulfoxide (DMSO): Soluble at 10 mg/mL.[1]

For aqueous-based experiments, it is advisable to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it with the aqueous medium to the final desired concentration. Be mindful of the final concentration of the organic solvent in your aqueous solution, as it may affect experimental outcomes.

Q2: How stable is this compound in aqueous solutions?

Direct stability data for this compound in aqueous solutions is limited. However, like other 1,4-benzodiazepines, it is expected to be susceptible to hydrolysis, particularly at acidic pH.[2][3][4][5] The seven-membered diazepine ring can undergo hydrolytic cleavage. For instance, chlordiazepoxide, a structurally related benzodiazepine, hydrolyzes in aqueous solution, and this degradation is temperature-dependent.[6][7]

Recommendations:

  • Prepare fresh aqueous solutions of this compound for each experiment.

  • If storage is necessary, store at low temperatures (2-8°C or -20°C) for a short period.

  • Buffer the aqueous solution to a neutral or slightly alkaline pH to minimize acid-catalyzed hydrolysis.

Q3: Is this compound sensitive to light?

Yes, benzodiazepines as a class of compounds can be susceptible to photodegradation.[8][9] Exposure to UV or ambient light can lead to the formation of degradation products. Diazepam, for example, undergoes phototransformation.[10]

Recommendations:

  • Protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

  • Minimize exposure to light during experimental procedures.

Q4: What is the thermal stability of this compound in solution?

Elevated temperatures can accelerate the degradation of benzodiazepines in solution.[11][12] For example, the degradation of lorazepam is significantly influenced by temperature.[12] While specific data for this compound is unavailable, it is prudent to avoid high temperatures.

Recommendations:

  • Store stock and working solutions at controlled room temperature or refrigerated, unless otherwise specified by experimental protocols.

  • Avoid heating solutions unless required for a specific procedure, and if so, for the shortest duration possible.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected analytical results (e.g., HPLC peak area). Degradation of this compound in solution.- Prepare fresh solutions before each experiment.- Check the pH of your aqueous solutions; adjust to neutral if possible.- Protect solutions from light and store at a low temperature.- Verify the purity of the solid compound before dissolution.
Appearance of unknown peaks in chromatograms. Formation of degradation products.- Review the solvent preparation and storage conditions.- Consider potential hydrolysis, photodegradation, or thermal degradation.- Use a stability-indicating analytical method to separate and identify potential degradants.
Precipitation of the compound in aqueous solutions. Low aqueous solubility.- Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility.- Prepare a more dilute solution.- Consider using a different co-solvent.

Stability Data Summary

Solvent pH Light Exposure Temperature Expected Stability
Methanol/Ethanol NeutralProtected2-8°CGood (short-term)
DMSO/DMF NeutralProtected2-8°CGood (short-term)
Aqueous Buffer Acidic (<6)AnyRoom TempPoor
Aqueous Buffer Neutral (6-8)Protected2-8°CModerate (short-term)
Aqueous Buffer Alkaline (>8)Protected2-8°CModerate (short-term)

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a volumetric flask. Add a small amount of the chosen organic solvent (e.g., ethanol, DMSO) to dissolve the compound completely.

  • Volume Adjustment: Once dissolved, add more solvent to reach the final desired volume.

  • Mixing: Mix the solution thoroughly by inverting the flask several times.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (2-8°C or -20°C).

Protocol 2: Forced Degradation Study to Evaluate Stability

Forced degradation studies are essential to understand the stability profile of a compound.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Aliquot the stock solution and expose it to various stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 60°C for 24 hours.

    • Photodegradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples (including an unstressed control) using a stability-indicating HPLC-UV method.

  • Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products and calculate the percentage of degradation.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Organic Solvent weigh->dissolve stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) dissolve->stress control Control (No Stress) dissolve->control hplc HPLC-UV Analysis stress->hplc control->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic start Inconsistent Results? check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Storage Conditions (Temp, Light) start->check_storage check_purity Assess Purity of Starting Material start->check_purity fresh_solution Prepare Fresh Solution check_prep->fresh_solution check_storage->fresh_solution stability_study Conduct Forced Degradation Study check_purity->stability_study resolve Issue Resolved fresh_solution->resolve stability_study->resolve

Caption: Troubleshooting logic for inconsistent experimental results.

References

Minimizing off-target effects of 4'-Chlorodiazepam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 4'-Chlorodiazepam (also known as Ro5-4864) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the Translocator Protein (TSPO), an 18kDa protein located on the outer mitochondrial membrane.[1] It is a potent and selective ligand for TSPO, which was formerly known as the peripheral benzodiazepine receptor (PBR). Unlike classical benzodiazepines such as diazepam, this compound has a low affinity for the central gamma-aminobutyric acid type A (GABA-A) receptors that mediate anxiolytic and sedative effects.[1]

Q2: What are the known off-target interactions of this compound?

A2: While highly selective for TSPO, this compound can exhibit off-target effects, particularly at higher concentrations. The most well-documented off-target interactions include:

  • GABA-A Receptors: Although it lacks affinity for the classical benzodiazepine binding site on GABA-A receptors, it can modulate certain GABA-A receptor subtypes. Specifically, it has been shown to interact with receptors containing α2 and β1 subunits.[2][3] This interaction is distinct from that of typical benzodiazepines.[3]

  • Calcium Channels: Evidence suggests that this compound can function as a calcium channel blocker.[4] This activity may contribute to some of its observed physiological effects, such as cardioprotection.[4]

Q3: What are the downstream cellular effects of this compound binding to TSPO?

A3: The interaction of this compound with TSPO can trigger several downstream cellular signaling pathways and processes:

  • Stimulation of Steroidogenesis: By facilitating the transport of cholesterol into the mitochondria, it enhances the synthesis of pregnenolone, a precursor to various neurosteroids.[2][5]

  • Modulation of Mitochondrial Function: It can influence the mitochondrial permeability transition pore (mPTP), a critical regulator of apoptosis.[5][6]

  • Reduction of Oxidative Stress: Studies have shown that it can decrease the levels of reactive oxygen species (ROS) and modulate the activity of various oxidative enzymes.[6]

  • Neuroprotection: Through its effects on mitochondria and steroidogenesis, this compound has demonstrated neuroprotective properties in various experimental models of neurodegenerative diseases and neurotoxicity.[5][7]

Q4: How can I minimize off-target effects in my experiments?

A4: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are some key strategies:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the optimal concentration that elicits the desired on-target effect with minimal off-target engagement.

  • Use of Selective Antagonists: Employ selective antagonists for potential off-target receptors to confirm that the observed effect is mediated by the intended target. For example, using a GABA-A receptor antagonist can help to rule out the involvement of this off-target.

  • Cross-Validation with Other TSPO Ligands: Compare the effects of this compound with other structurally different TSPO ligands to ensure the observed phenotype is specific to TSPO modulation.

  • Computational Modeling: Utilize in silico methods to predict potential off-target binding based on the chemical structure of this compound.[8][9]

  • High-Throughput Screening: If resources permit, perform high-throughput screening against a panel of receptors and enzymes to empirically identify unintended interactions.[10]

Troubleshooting Guides

Issue 1: Unexpected Convulsant or Anxiogenic Effects

Possible Cause: At higher concentrations, this compound can exhibit convulsant and anxiogenic properties, which is contrary to the effects of classical benzodiazepines.[1] This may be due to its off-target interaction with specific GABA-A receptor subtypes or other neuronal channels.

Troubleshooting Steps:

  • Verify Concentration: Double-check the final concentration of this compound used in your experiment. Ensure that it is within the reported range for selective TSPO binding.

  • Perform a Dose-Response Curve: If not already done, establish a detailed dose-response curve to identify the threshold for these paradoxical effects.

  • Use a GABA-A Antagonist: Co-administer a non-selective GABA-A receptor antagonist, like flumazenil, to determine if the observed effects are mediated through a GABA-A receptor pathway.[2]

  • Consult Literature for Subtype Specificity: Review literature to understand the specific GABA-A receptor subunit compositions that might be involved in these effects.[3]

Issue 2: Discrepancies in Neuroprotective Assay Results

Possible Cause: The neuroprotective effects of this compound are often linked to its action on mitochondrial function and steroidogenesis.[5][7] Discrepancies in results could arise from variations in cell type, experimental conditions, or the influence of off-target effects.

Troubleshooting Steps:

  • Characterize Cell Line: Ensure the cell line used expresses TSPO at sufficient levels. TSPO expression can vary significantly between cell types.

  • Control for Steroidogenic Effects: To isolate the direct mitochondrial effects from those mediated by neurosteroids, consider using an inhibitor of steroid synthesis in a parallel experiment.

  • Assess Mitochondrial Health: Independently measure mitochondrial parameters such as membrane potential, oxygen consumption, and ROS production to directly assess the impact of this compound on mitochondrial function.

  • Evaluate Calcium Channel Blockade: If your experimental model is sensitive to calcium signaling, consider that the off-target calcium channel blocking activity of this compound could be contributing to the observed neuroprotection.[4]

Quantitative Data Summary

Target Ligand Parameter Value Reference
On-Target
Translocator Protein (TSPO)This compoundKd~3-5 nM
Off-Target
GABA-A Receptor (α2β1γ2)This compoundEC50 (potentiation of [35S]TBPS binding)~1 µM[3]
Thyrotropin-Releasing Hormone (TRH) Receptor (pituitary)Chlordiazepoxide (structurally related)IC50290 nM[11]
Thyrotropin-Releasing Hormone (TRH) Receptor (brain)Chlordiazepoxide (structurally related)IC505 µM[11]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Off-Target GABA-A Receptor Interaction

Objective: To assess the binding of this compound to specific GABA-A receptor subtypes.

Materials:

  • Cell lines expressing specific human GABA-A receptor subunits (e.g., HEK293 cells transfected with α2, β1, and γ2 subunits).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand specific for the GABA-A receptor channel, such as [35S]t-butylbicyclophosphorothionate ([35S]TBPS).

  • This compound stock solution.

  • GABA.

  • Scintillation cocktail and scintillation counter.

Methodology:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

  • Binding Assay: In a 96-well plate, combine the cell membranes, [35S]TBPS, and varying concentrations of this compound. Include a control with a known GABA-A agonist to determine non-specific binding.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data to determine the IC50 or EC50 of this compound for modulating [35S]TBPS binding.

Visualizations

TSPO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Outer Mitochondrial Membrane cluster_intracellular Mitochondrial Matrix 4_Chlorodiazepam This compound TSPO TSPO 4_Chlorodiazepam->TSPO Binds to Cholesterol Cholesterol TSPO->Cholesterol Facilitates transport P450scc P450scc Cholesterol->P450scc Substrate Pregnenolone Pregnenolone P450scc->Pregnenolone Converts

Caption: TSPO signaling pathway activated by this compound.

Off_Target_Workflow start Start: Unexpected Experimental Outcome check_conc Verify Drug Concentration and Purity start->check_conc dose_response Perform Detailed Dose-Response Analysis check_conc->dose_response lit_review Review Literature for Known Off-Targets dose_response->lit_review use_antagonist Use Selective Antagonist for Suspected Off-Target lit_review->use_antagonist Off-target suspected compare_ligands Compare with Structurally Different On-Target Ligands lit_review->compare_ligands On-target effect suspected confirm_off_target Conclusion: Off-Target Effect Confirmed use_antagonist->confirm_off_target Effect blocked unexplained Outcome Remains Unexplained (Consider other experimental variables) use_antagonist->unexplained Effect not blocked on_target_effect Conclusion: On-Target Effect at High Concentration compare_ligands->on_target_effect Similar effect observed compare_ligands->unexplained Different effect observed

Caption: Experimental workflow for troubleshooting off-target effects.

References

Technical Support Center: Cell Viability Assays with 4'-Chlorodiazepam Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4'-Chlorodiazepam in cell viability assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

A1: this compound (also known as Ro5-4864) is a benzodiazepine that acts as a potent and selective ligand for the Translocator Protein (TSPO), an 18kDa protein located on the outer mitochondrial membrane.[1][2] Unlike classical benzodiazepines, it does not bind to GABA-A receptors and thus lacks their typical sedative effects.[1] Its primary mechanism of action involves modulating mitochondrial functions.[1][3][4]

Q2: What are the known effects of this compound on cell viability?

A2: The effects of this compound on cell viability are context-dependent. It has demonstrated neuroprotective effects in various studies. For instance, it has been shown to preserve cell viability and reduce nuclear fragmentation in glucose-deprived astrocyte cell lines.[1][3][4] In SH-SY5Y neuroblastoma cells, it has shown neuroprotective effects against amyloid-beta (Aβ) induced toxicity at concentrations of 1nM and 10nM.[5] It has also been shown to be neuroprotective in organotypic hippocampal cultures at concentrations of 100nM and 1000nM. Conversely, at higher concentrations (10-100 μM), it can inhibit cell proliferation in certain breast cancer cell lines.

Q3: Which cell viability assay is best suited for experiments with this compound?

A3: The choice of assay depends on the experimental question.

  • For assessing metabolic activity: MTT and XTT assays are commonly used. However, given that this compound's primary target is the mitochondria, it may influence mitochondrial reductase activity, potentially leading to artifacts. It is crucial to validate findings with an alternative method.

  • For assessing membrane integrity: The LDH assay is a suitable choice as it measures the release of lactate dehydrogenase from damaged cells and is independent of mitochondrial function.

  • For assessing lysosomal integrity: The Neutral Red assay is a good option, as it measures the uptake of the dye into the lysosomes of viable cells.

It is always recommended to use at least two different assays based on different cellular functions to confirm the results.

Section 2: Troubleshooting Guides for Common Cell Viability Assays

This section provides troubleshooting for specific issues that may arise when using this compound with common cell viability assays.

MTT/XTT Assays
Issue Potential Cause with this compound Recommended Solution
Results show increased viability (or less cytotoxicity) than expected, not correlating with cell morphology. 1. Mitochondrial Activity Modulation: this compound, as a TSPO ligand, can modulate mitochondrial function, potentially increasing the activity of mitochondrial reductases independent of cell number.[1][3][4] This would lead to higher formazan production and an overestimation of viability. 2. Antioxidant Effects: this compound has been shown to reduce the production of free radicals.[1][3] Some antioxidant compounds can directly reduce tetrazolium salts, leading to a false positive signal.[6][7]1. Validate with an Orthogonal Assay: Confirm results using a non-metabolic assay like the LDH assay or Trypan Blue exclusion. 2. Cell-Free Control: Include a control well with media, this compound at the highest concentration, and the MTT/XTT reagent (without cells) to check for direct reduction of the tetrazolium salt. 3. Optimize Incubation Time: Reduce the incubation time with the MTT/XTT reagent to the minimum required to obtain a sufficient signal, minimizing the time for potential compound-induced metabolic alterations.
High variability between replicate wells. 1. Compound Precipitation: this compound has low aqueous solubility. Precipitation at higher concentrations can lead to uneven exposure of cells to the compound.1. Check Solubility: Visually inspect the media for any precipitate after adding this compound. 2. Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). 3. Improve Solubilization: Prepare a high-concentration stock in an appropriate solvent and perform serial dilutions. Ensure thorough mixing when adding to the culture medium.
Neutral Red Uptake Assay
Issue Potential Cause with this compound Recommended Solution
Inconsistent or unexpected results. 1. Alteration of Lysosomal pH: While not directly reported for this compound, some lipophilic basic compounds can become trapped in lysosomes, altering their pH and affecting Neutral Red accumulation. 2. Lysosomal Membrane Stabilization: As this compound can have membrane-stabilizing effects, it might influence the integrity of lysosomal membranes, potentially affecting dye uptake or retention.1. Use a Positive Control: Include a known lysosomotropic agent (e.g., chloroquine) as a positive control to ensure the assay is performing as expected. 2. Visualize Cells: After incubation with Neutral Red, visually inspect the cells under a microscope to confirm dye uptake in lysosomes and to check for any morphological changes.
LDH Cytotoxicity Assay
Issue Potential Cause with this compound Recommended Solution
Lower than expected cytotoxicity. 1. Enzyme Inhibition: Some benzodiazepines have been shown to inhibit certain dehydrogenase enzymes.[2][3] While direct inhibition of LDH by this compound is not widely reported, it remains a possibility.1. LDH Activity Control: Include a control where this compound is added to the cell lysate (maximum LDH release control) to check for any direct inhibition of the LDH enzyme activity. 2. Use an Alternative Endpoint: If interference is suspected, confirm results with a different cytotoxicity assay, such as a fluorescent dye that stains dead cells.

Section 3: Data Presentation

Table 1: Reported Effects of this compound on Cell Viability
Cell LineExperimental ModelConcentration(s)Observed EffectReference
T98G AstrocyteGlucose DeprivationNot specifiedPreserved cell viability, reduced nuclear fragmentation[1][3][4]
SH-SY5Y NeuroblastomaAmyloid-beta induced toxicity1nM, 10nMNeuroprotective[5]
Organotypic Hippocampal CulturesAmyloid-beta induced toxicity100nM, 1000nMNeuroprotective
BT-20 Breast CancerCell Proliferation10-100 µMInhibition of cell proliferation

Note: This table summarizes available data and direct comparison of concentrations may not be appropriate across different experimental systems.

Section 4: Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of this compound. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mix to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Section 5: Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_metabolic Metabolic cluster_membrane Membrane Integrity cluster_analysis Analysis cell_seeding 1. Cell Seeding compound_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells compound_prep->treatment incubation 4. Incubate (24-72h) treatment->incubation assay_choice 5. Choose Assay incubation->assay_choice mtt_xtt MTT / XTT assay_choice->mtt_xtt ldh LDH assay_choice->ldh neutral_red Neutral Red assay_choice->neutral_red data_analysis 6. Data Analysis mtt_xtt->data_analysis ldh->data_analysis neutral_red->data_analysis interpretation 7. Interpretation data_analysis->interpretation

Caption: Experimental workflow for assessing cell viability with this compound.

signaling_pathway cluster_stimulus Cellular Stress cluster_drug Drug Intervention cluster_mitochondria Mitochondrial Events cluster_apoptosis Apoptotic Cascade cluster_survival Cellular Outcome stress e.g., Amyloid-beta, Oxidative Stress bax Bax stress->bax Upregulates bcl2 Bcl-2 stress->bcl2 Downregulates chloro This compound tspo TSPO chloro->tspo Binds to tspo->bax Inhibits translocation tspo->bcl2 Promotes cytochrome_c Cytochrome c bax->cytochrome_c Promotes release bcl2->bax Inhibits survival Cell Survival caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed signaling pathway of this compound's neuroprotective effect.

References

Adjusting 4'-Chlorodiazepam dosage for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting 4'-Chlorodiazepam dosage across different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as Ro5-4864) is a benzodiazepine derivative that acts as a potent and selective ligand for the 18kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1] Unlike typical benzodiazepines, it has a low affinity for GABA-A receptors.[1] Its primary mechanism of action involves binding to TSPO located on the outer mitochondrial membrane. This interaction is crucial for various cellular processes, including cholesterol transport into the mitochondria, which is a rate-limiting step in steroidogenesis.[2][3] Additionally, TSPO is implicated in the regulation of the mitochondrial permeability transition pore (mPTP), apoptosis, and cellular proliferation.[2][4][5]

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

A2: this compound is typically supplied as a powder.[6] To prepare a stock solution, dissolve it in an appropriate organic solvent such as dimethyl sulfoxide (DMSO), methanol, or ethanol. For example, a stock solution can be prepared by dissolving this compound in methanol to a concentration of 1 mg/mL.[7] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM in DMSO) which can then be further diluted in cell culture medium to the desired final concentration. To avoid solubility issues, it is advisable to perform an intermediate dilution in a pre-warmed medium before the final dilution. Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Q3: What are the typical effective concentration ranges for this compound in different experimental models?

A3: The effective concentration of this compound varies significantly depending on the cell line and the biological effect being investigated. For neuroprotective effects, concentrations in the nanomolar range (1-1000 nM) have been shown to be effective.[2][8] For cardioprotective effects, micromolar concentrations (around 24 µM) have been utilized.[9][10] In cancer cell lines, the effective concentrations for inhibiting cell proliferation are generally in the micromolar range (10-100 µM).[11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Troubleshooting Guides

Problem: I am not observing the expected biological effect after treating my cells with this compound.

  • Solution 1: Verify Dosage and Cell Line Sensitivity. The effective concentration of this compound is highly cell-type specific. Consult the dosage tables below for recommended starting concentrations for similar cell lines. Perform a dose-response curve (e.g., from 1 nM to 100 µM) to determine the optimal concentration for your specific cell line.

  • Solution 2: Check Stock Solution Integrity. Ensure your this compound stock solution was prepared correctly and stored properly to prevent degradation. Prepare a fresh stock solution if necessary.

  • Solution 3: Confirm TSPO Expression. The primary target of this compound is the Translocator Protein (TSPO). Verify the expression level of TSPO in your cell line of interest through techniques like Western blotting or qPCR. Cell lines with low or absent TSPO expression may not respond to this compound.

  • Solution 4: Optimize Treatment Duration. The duration of treatment can significantly impact the observed effect. For example, neuroprotective effects may be observed after 24-48 hours of pre-treatment, while anti-proliferative effects may require longer incubation times (e.g., 72 hours).

Problem: I am observing significant cytotoxicity or off-target effects.

  • Solution 1: Reduce Concentration. High concentrations of this compound can lead to off-target effects and cytotoxicity. Lower the concentration and perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range for your cells.

  • Solution 2: Check Solvent Concentration. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1-0.5%) and that you have an appropriate vehicle control.

  • Solution 3: Consider Purity of the Compound. Ensure the this compound you are using is of high purity. Impurities could contribute to unexpected cellular responses.

Data on Effective Dosages

The following tables summarize the effective concentrations of this compound in various cell lines for different biological effects.

Table 1: Neuroprotective Effects of this compound

Cell Line/ModelEffectEffective ConcentrationReference
SH-SY5Y (human neuroblastoma)Neuroprotection against amyloid-beta toxicity1 nM and 10 nM[8][12]
Organotypic hippocampal cultures (rat)Neuroprotection against amyloid-beta toxicity100 nM and 1000 nM[2][13]
Primary hippocampal neurons (mouse)Modulates neurite development (sex-dependent)Not specified[3]

Table 2: Cardioprotective Effects of this compound

Cell Line/ModelEffectEffective ConcentrationReference
Rabbit ventricular cardiomyocytesReduction in action potential duration and calcium transients24 µM[7][9][14][15]
Isolated rat heartsImproved functional recovery after ischemia/reperfusionNot specified[16]

Table 3: Anti-proliferative and Apoptotic Effects of this compound in Cancer Cell Lines

Cell LineCancer TypeEffectIC50 / Effective ConcentrationReference
BT-20Breast AdenocarcinomaInhibition of cell proliferation10-100 µM (significant inhibition)[11]
BT-20Breast AdenocarcinomaPBR BindingIC50: 17.3 nM[11]
SNU-C4Colorectal AdenocarcinomaInhibition of cell survivalConcentration-dependent[17]
MDA-MB-231Breast AdenocarcinomaInhibition of cell survivalConcentration-dependent[17]
U87MGGlioblastomaInhibition of cell migration20 µM[18]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Signaling Pathways and Workflows

TSPO Signaling in Neuroprotection

The neuroprotective effects of this compound are mediated through its interaction with TSPO on the outer mitochondrial membrane. This interaction is thought to promote mitochondrial function and reduce apoptosis. One proposed mechanism involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

TSPO_Neuroprotection cluster_mito Mitochondrial Outer Membrane Chlorodiazepam This compound TSPO TSPO Chlorodiazepam->TSPO binds to Bax Bax (Pro-apoptotic) TSPO->Bax inhibits translocation to mitochondria Bcl2 Bcl-2 (Anti-apoptotic) TSPO->Bcl2 stabilizes Mitochondrion Mitochondrion Apoptosis Apoptosis Bax->Apoptosis promotes Bcl2->Apoptosis inhibits Neuroprotection Neuroprotection Experimental_Workflow start Start lit_review Literature Review: - Similar cell lines - Reported effective concentrations start->lit_review dose_range Select a Broad Dose Range (e.g., 1 nM - 100 µM) lit_review->dose_range viability_assay Perform Cell Viability Assay (e.g., MTT) dose_range->viability_assay determine_ic50 Determine IC50 and Non-toxic Concentration Range viability_assay->determine_ic50 functional_assay Perform Functional Assays (e.g., Apoptosis, Migration) at non-toxic concentrations determine_ic50->functional_assay optimal_dose Identify Optimal Effective Concentration functional_assay->optimal_dose end End optimal_dose->end TSPO_Cardioprotection cluster_mito Mitochondrion Chlorodiazepam This compound TSPO TSPO Chlorodiazepam->TSPO binds to ROS Reactive Oxygen Species (ROS) TSPO->ROS reduces mPTP mPTP Opening TSPO->mPTP inhibits IschemiaReperfusion Ischemia/ Reperfusion Injury IschemiaReperfusion->ROS ROS->mPTP MitochondrialDysfunction Mitochondrial Dysfunction mPTP->MitochondrialDysfunction Cardioprotection Cardioprotection

References

Overcoming resistance to 4'-Chlorodiazepam effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4'-Chlorodiazepam

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound (also known as Ro5-4864). The focus is on addressing common experimental challenges to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a benzodiazepine ligand that exhibits high affinity for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). Unlike classical benzodiazepines such as diazepam, it has a low affinity for the GABA-A receptor. Its effects are primarily mediated through its interaction with TSPO, which is predominantly located on the outer mitochondrial membrane. This interaction is involved in various cellular processes, including steroidogenesis, apoptosis, and cell proliferation.

Q2: What are the common research applications of this compound?

Due to its specific binding to TSPO, this compound is widely used as a research tool to:

  • Identify and characterize TSPO in various tissues.

  • Investigate the physiological roles of TSPO.

  • Serve as a radioligand (when labeled, e.g., with tritium [³H]) in binding assays.

  • Induce apoptosis in certain cancer cell lines.

Q3: What are the key differences between this compound and Diazepam?

The primary distinction lies in their receptor targets and subsequent biological effects. Diazepam primarily acts on the central GABA-A receptor, producing anxiolytic and sedative effects. In contrast, this compound's high affinity for the mitochondrial TSPO means its effects are related to mitochondrial functions.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Issue 1: No observable or lower-than-expected cellular effect.

  • Possible Cause 1: Inadequate Cellular Expression of TSPO.

    • Troubleshooting Step: Confirm the expression level of TSPO in your cell model (e.g., via Western blot or qPCR). Not all cell lines express TSPO at high levels.

  • Possible Cause 2: Compound Degradation or Purity Issues.

    • Troubleshooting Step: Verify the purity of your this compound stock with an appropriate analytical method. Ensure it has been stored correctly, protected from light and moisture, at the recommended temperature.

  • Possible Cause 3: Suboptimal Compound Concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and endpoint.

Issue 2: High variability in experimental replicates.

  • Possible Cause 1: Poor Solubility of this compound.

    • Troubleshooting Step: this compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in a suitable organic solvent (like DMSO) before preparing the final dilutions in your aqueous experimental medium. Check for any precipitation in your stock or working solutions.

  • Possible Cause 2: Inconsistent Cell Health or Density.

    • Troubleshooting Step: Standardize your cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment.

  • Possible Cause 3: Fluctuations in Mitochondrial State.

    • Troubleshooting Step: As TSPO is a mitochondrial protein, the metabolic state of the cells can influence results. Standardize culture conditions to minimize variations in mitochondrial function.

Issue 3: Unexpected or off-target effects are observed.

  • Possible Cause 1: High Concentrations Leading to Non-specific Binding.

    • Troubleshooting Step: Lower the concentration of this compound. High concentrations may lead to binding to lower-affinity sites, causing off-target effects.

  • Possible Cause 2: Interaction with other experimental components.

    • Troubleshooting Step: Review all components of your experimental medium and setup for potential interactions.

  • Possible Cause 3: Use of a TSPO-negative control.

    • Troubleshooting Step: If possible, use a cell line with low or no TSPO expression or a TSPO knockout model to confirm that the observed effects are TSPO-dependent.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound from the literature.

ParameterValueSpecies/Cell LineNotesReference
Binding Affinity (Ki) ~3 nMRat kidney mitochondriaFor [³H]PK 11195 displacement
Binding Affinity (Ki) ~1.5 nMC6 glioma cellsFor [³H]Ro5-4864 binding
Apoptosis Induction (EC50) ~50-75 µMVarious cancer cell linesVaries significantly by cell type
Solubility (Aqueous) LowN/ARequires organic solvent for stockGeneral Knowledge

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for TSPO

This protocol outlines a method to determine the binding affinity of a test compound for TSPO using [³H]Ro5-4864 (this compound) as the radioligand.

  • Preparation of Mitochondrial Fractions: Isolate mitochondria from tissue homogenates or cultured cells using differential centrifugation.

  • Binding Assay Setup:

    • In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Add a constant concentration of [³H]Ro5-4864 (e.g., 1-2 nM).

    • Add increasing concentrations of the unlabeled test compound.

    • For non-specific binding determination, add a high concentration of unlabeled Ro5-4864 (e.g., 10 µM) to a set of wells.

    • Initiate the binding reaction by adding the mitochondrial protein preparation (e.g., 10-20 µg of protein per well).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Separation: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be used to calculate the Ki.

Visualizations

TSPO_Signaling_Pathway cluster_mito Mitochondrion cluster_omm Outer Mitochondrial Membrane TSPO TSPO PTPC Permeability Transition Pore (PTPC) TSPO->PTPC Cholesterol Cholesterol TSPO->Cholesterol Translocates VDAC VDAC VDAC->PTPC ANT ANT ANT->PTPC Apoptosis Apoptosis PTPC->Apoptosis Modulates Steroid Steroid Synthesis Cholesterol->Steroid Chlorodiazepam This compound Chlorodiazepam->TSPO Binds

Caption: Signaling pathway of this compound via the translocator protein (TSPO).

Troubleshooting_Workflow start Experiment Yields Unexpected Results check_compound Verify Compound Integrity (Purity, Solubility, Storage) start->check_compound check_cells Assess Cell Model (TSPO Expression, Health, Density) check_compound->check_cells Compound OK optimize_dose Perform Dose-Response Experiment check_compound->optimize_dose Issue Found check_protocol Review Experimental Protocol (Concentration, Incubation Time) check_cells->check_protocol Cells OK validate_model Validate TSPO Expression (e.g., Western Blot) check_cells->validate_model Issue Found run_controls Include TSPO-Negative Control check_protocol->run_controls Issue Found end Proceed with Optimized Experiment check_protocol->end Protocol OK optimize_dose->check_cells validate_model->check_protocol run_controls->end

Caption: Logical workflow for troubleshooting unexpected experimental outcomes.

Experimental_Workflow prep_stock 1. Prepare this compound Stock in DMSO prep_working 3. Prepare Serial Dilutions in Culture Medium prep_stock->prep_working prep_cells 2. Seed Cells and Culture to Desired Confluency treat_cells 4. Treat Cells with This compound prep_cells->treat_cells prep_working->treat_cells incubate 5. Incubate for Defined Period treat_cells->incubate assay 6. Perform Endpoint Assay (e.g., Viability, Apoptosis) incubate->assay analyze 7. Analyze Data and Determine EC50/IC50 assay->analyze

Caption: General experimental workflow for a cell-based assay.

Validation & Comparative

A Comparative Pharmacological Guide: 4'-Chlorodiazepam and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of 4'-chlorodiazepam and diazepam, drawing upon available experimental data. While both are benzodiazepine derivatives, their primary mechanisms of action and resulting pharmacological profiles differ significantly, steering their potential therapeutic applications in distinct directions.

Executive Summary

Diazepam, a classical benzodiazepine, exerts its well-known anxiolytic, anticonvulsant, sedative, and myorelaxant effects primarily through positive allosteric modulation of GABA-A receptors. In contrast, this compound is a selective ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor. It largely lacks the typical benzodiazepine effects on the GABA-A receptor and is instead recognized for its neuroprotective and cardioprotective properties, mediated through modulation of mitochondrial function and inflammation. This guide will delve into their distinct receptor binding profiles, in vivo efficacy in relevant models, and underlying signaling pathways.

Receptor and Protein Binding Affinities

The fundamental difference in the pharmacological profiles of this compound and diazepam originates from their distinct molecular targets. Diazepam is a potent modulator of the central GABA-A receptor, whereas this compound exhibits high selectivity for the mitochondrial TSPO.

CompoundTargetAffinity (Ki/IC50)SpeciesTissueReference
This compound Translocator Protein (TSPO)Ki: 20.04 ± 2.36 nM--[1]
Translocator Protein (TSPO)IC50: 4.1 nM--[1]
GABA-A ReceptorIC50: 163,000 nM--[1]
Diazepam GABA-A Receptor (α1βγ2)-HumanRecombinant[2]
GABA-A Receptor (α2βγ2)-HumanRecombinant[2]
GABA-A Receptor (α3βγ2)-HumanRecombinant[2]
GABA-A Receptor (α5βγ2)-HumanRecombinant[2]

Note: Specific Ki values for diazepam at different GABA-A receptor subtypes are highly varied in the literature and depend on the specific radioligand and experimental conditions used. It is well-established that diazepam binds with high affinity to the benzodiazepine site on various GABA-A receptor subtypes.

In Vivo Pharmacological Effects: A Tale of Two Mechanisms

The differing receptor affinities of this compound and diazepam translate into distinct in vivo pharmacological effects. Diazepam is a canonical anxiolytic and anticonvulsant, while this compound's effects are primarily centered on cellular protection.

Anxiolytic and Anticonvulsant Activity

Diazepam is a well-characterized anxiolytic and anticonvulsant. Its anxiolytic effects are largely mediated by its action on α2-containing GABA-A receptors. In preclinical models like the elevated plus-maze, diazepam increases the time spent in the open arms, indicative of reduced anxiety, at doses ranging from 0.5 to 2 mg/kg.[3][4] As an anticonvulsant, diazepam is effective in various seizure models, including those induced by pentylenetetrazol (PTZ).

In contrast, there is a lack of evidence for significant anxiolytic or anticonvulsant activity of this compound. In fact, at high doses, it has been reported to have proconvulsant effects, which may be related to its ability to block the Cl- ionophore of the GABA-A receptor at these concentrations.[1]

CompoundModelEffectEffective Dose (Mice)Reference
Diazepam Elevated Plus-MazeAnxiolytic0.5 - 2 mg/kg[3][4]
Diazepam Pentylenetetrazol-induced seizuresAnticonvulsant--
This compound Elevated Plus-MazeNo significant anxiolytic effect reported--
This compound Pentylenetetrazol-induced seizuresProconvulsant at high doses-[1]
Neuroprotective and Anti-inflammatory Effects

A growing body of evidence highlights the neuroprotective and anti-inflammatory properties of both compounds, albeit through different mechanisms.

This compound has demonstrated neuroprotective effects in various in vitro and in vivo models of neuronal injury. These effects are attributed to its interaction with TSPO on the outer mitochondrial membrane, leading to the preservation of mitochondrial function, reduction of oxidative stress, and modulation of apoptosis-related proteins. For instance, this compound has been shown to be neuroprotective against amyloid-beta toxicity at concentrations of 1 nM and 10 nM in vitro.[5] In organotypic hippocampal cultures, it conferred neuroprotection at 100 nM and 1000 nM.[6] In vivo, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), tumor necrosis factor (TNF), and interleukin-6 (IL-6) by macrophages at a dose of 1 mg/kg.[7]

Diazepam also exhibits neuroprotective and anti-inflammatory effects. It can reduce the number of inflammatory cells (microglia, monocytes, and macrophages) in the central nervous system in experimental autoimmune encephalomyelitis.[8] Diazepam has also been shown to limit microglia-mediated neuronal remodeling in the prefrontal cortex following chronic stress.[9] These anti-inflammatory actions may be mediated, in part, through its interaction with TSPO, for which it has a lower affinity than this compound, and by modulating neuronal activity through GABA-A receptors, which in turn can influence neuro-immune interactions.[8][9]

Pharmacokinetic Profiles

Detailed pharmacokinetic data for this compound is limited. For diazepam, extensive data is available, demonstrating rapid absorption and distribution to the brain.

ParameterDiazepam (Rat)This compound
Administration Route 5 mg/kg IP-
Half-life (t½) Plasma: 0.88 h; Brain: 0.89 hNot available
Volume of Distribution (Vd) 19.3 L/kgNot available
Total Clearance (CL) 255 mL/kg/minNot available
Brain to Plasma Ratio 4.5 ± 0.1Not available
Reference [1]

Signaling Pathways and Mechanisms of Action

The distinct primary targets of this compound and diazepam lead to the activation of different signaling cascades.

Diazepam: Enhancing GABAergic Inhibition

Diazepam acts as a positive allosteric modulator of GABA-A receptors. By binding to the benzodiazepine site at the interface of α and γ subunits, it increases the affinity of the receptor for GABA. This enhances the GABA-induced influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Diazepam_Signaling_Pathway Diazepam Diazepam GABA_A_Receptor GABA-A Receptor (α/γ subunit interface) Diazepam->GABA_A_Receptor Binds to allosteric site Cl_channel Chloride Channel Opening GABA_A_Receptor->Cl_channel Increases affinity for GABA GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Cl_influx Increased Cl- Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effects Anxiolytic, Anticonvulsant, Sedative Effects Reduced_Excitability->Anxiolytic_Effects

Diagram 1: Diazepam's signaling pathway via GABA-A receptor modulation.
This compound: Modulating Mitochondrial Function via TSPO

This compound binds to TSPO on the outer mitochondrial membrane. This interaction is thought to modulate cholesterol transport into the mitochondria, which is the rate-limiting step in neurosteroid synthesis. Neurosteroids can, in turn, allosterically modulate GABA-A receptors. Additionally, TSPO is implicated in regulating mitochondrial permeability transition pore (mPTP) opening, mitochondrial respiration, and reactive oxygen species (ROS) production. By modulating these mitochondrial functions, this compound can exert neuroprotective and anti-inflammatory effects.[10][11]

Four_Chlorodiazepam_Signaling_Pathway cluster_mito Mitochondrion TSPO TSPO Cholesterol_Transport Cholesterol Transport TSPO->Cholesterol_Transport Mitochondrial_Function Modulation of: - mPTP opening - Respiration - ROS production TSPO->Mitochondrial_Function Neurosteroid_Synthesis Neurosteroid Synthesis Cholesterol_Transport->Neurosteroid_Synthesis Neuroprotection Neuroprotective & Anti-inflammatory Effects Neurosteroid_Synthesis->Neuroprotection Mitochondrial_Function->Neuroprotection Four_Chloro This compound Four_Chloro->TSPO Binds to

Diagram 2: this compound's signaling pathway via TSPO modulation.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor

This protocol outlines a method for determining the binding affinity of a compound for the GABA-A receptor.

Radioligand_Binding_Assay step1 1. Prepare Brain Homogenate (e.g., rat cortex) step2 2. Incubate Homogenate with: - Radioligand (e.g., [3H]flunitrazepam) - Varying concentrations of test compound step1->step2 step3 3. Separate Bound and Free Ligand (e.g., vacuum filtration) step2->step3 step4 4. Quantify Radioactivity (e.g., liquid scintillation counting) step3->step4 step5 5. Data Analysis (Calculate IC50 and Ki values) step4->step5

Diagram 3: Workflow for a GABA-A receptor radioligand binding assay.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes an in vivo model to assess the neuroprotective effects of a compound against ischemic stroke.

MCAO_Protocol step1 1. Induce Focal Cerebral Ischemia in Rodents (e.g., MCAO surgery) step2 2. Administer Test Compound or Vehicle (pre-, during, or post-ischemia) step1->step2 step3 3. Reperfusion (remove occlusion after a defined period) step2->step3 step4 4. Neurological Assessment (e.g., neurological deficit scoring) step3->step4 step5 5. Histological Analysis (e.g., TTC staining to measure infarct volume) step4->step5

References

A Comparative Analysis of 4'-Chlorodiazepam and Other TSPO Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed, data-driven comparison of 4'-Chlorodiazepam (also known as Ro5-4864) with other prominent Translocator Protein (TSPO) ligands, including PK 11195 and FGIN-1-27. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in binding affinity, selectivity, and functional effects of these widely used research tools.

Introduction to TSPO and its Ligands

The Translocator Protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane.[1] It is implicated in a variety of cellular processes, including cholesterol transport, steroidogenesis, inflammation, and apoptosis.[2][3] Due to its upregulation in response to neuroinflammation and various pathologies, TSPO has become a significant target for diagnostic imaging and therapeutic development.[4]

A variety of synthetic ligands have been developed to probe the function of TSPO. Among the most well-characterized are this compound (a benzodiazepine derivative), PK 11195 (an isoquinoline carboxamide), and FGIN-1-27 (an N,N-dialkylated indole-3-glyoxylamide).[5][6] While all three bind to TSPO, they exhibit distinct pharmacological profiles. This compound, unlike most benzodiazepines, has low affinity for GABA-A receptors and can produce anxiogenic and convulsant effects at higher doses.[7] PK 11195 is a well-characterized antagonist, while FGIN-1-27 is considered a TSPO agonist.[5][6]

Comparative Binding Affinity

The binding affinity of a ligand for its target is a critical parameter in assessing its potency and potential for off-target effects. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating higher affinity. The following table summarizes the reported Ki values for this compound, PK 11195, and FGIN-1-27 from various studies.

LigandReported Kᵢ (nM)Species/TissueReference
This compound (Ro5-4864) 20.04 ± 2.36Not Specified[5]
4.4Not Specified
PK 11195 3.60 ± 0.41Not Specified[5]
1.4 (Kd)Rat Brain[8]
4.3 - 6.6 (Kd)Human Brain[8]
FGIN-1-27 3.0Not Specified[2]

Note: Direct comparison of absolute Ki values across different studies should be approached with caution due to variations in experimental conditions, such as radioligand used, tissue preparation, and assay buffer composition.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for key experiments used to characterize TSPO ligands.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its target.

Workflow for Competitive Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_analysis Data Analysis prep1 Tissue Homogenization prep2 Centrifugation (Low Speed) prep1->prep2 prep3 Collect Supernatant prep2->prep3 prep4 Centrifugation (High Speed) prep3->prep4 prep5 Wash and Resuspend Pellet prep4->prep5 assay1 Incubate Membranes with Radioligand and Test Compound prep5->assay1 assay2 Separate Bound and Free Ligand (e.g., Filtration) assay3 Measure Radioactivity analysis1 Generate Competition Curve assay3->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat kidney or brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[2]

    • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes containing TSPO.[2]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[2]

    • Resuspend the final pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]PK 11195), and varying concentrations of the unlabeled test compound (e.g., this compound).[9]

    • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[9]

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50) from the competition curve.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways Modulated by TSPO Ligands

TSPO ligands can influence several downstream signaling pathways, primarily related to steroidogenesis, apoptosis, and inflammation. The precise mechanisms are still under active investigation and some aspects, particularly the role of TSPO in steroidogenesis, are debated.[10][11]

TSPO and Steroidogenesis

Historically, TSPO was thought to play a crucial role in the transport of cholesterol into the mitochondria, the rate-limiting step in the synthesis of steroid hormones.[12] However, recent studies using TSPO knockout models have challenged this dogma, suggesting that TSPO may not be essential for steroidogenesis.[10][11] Despite this controversy, many studies report that TSPO ligands can modulate steroid production.[12]

Proposed TSPO-Mediated Steroidogenesis Pathway

G cluster_membrane Outer Mitochondrial Membrane cluster_matrix Mitochondrial Matrix TSPO TSPO P450scc P450scc TSPO->P450scc facilitates transport to VDAC VDAC Pregnenolone Pregnenolone P450scc->Pregnenolone converts Ligand TSPO Ligand (e.g., this compound) Ligand->TSPO binds Cholesterol Cholesterol Cholesterol->TSPO transported by

Caption: Proposed (and debated) role of TSPO in steroidogenesis.

TSPO and Apoptosis

TSPO is also implicated in the regulation of programmed cell death, or apoptosis. It is thought to interact with other mitochondrial proteins, such as the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT), which are components of the mitochondrial permeability transition pore (mPTP).[13] Opening of the mPTP can lead to the release of pro-apoptotic factors from the mitochondria.

TSPO's Role in the Apoptotic Pathway

G cluster_membrane Outer Mitochondrial Membrane cluster_inner_membrane Inner Mitochondrial Membrane TSPO TSPO VDAC VDAC TSPO->VDAC interacts with mPTP mPTP Opening VDAC->mPTP ANT ANT ANT->mPTP Ligand TSPO Ligand Ligand->TSPO modulates CytochromeC Cytochrome c Release mPTP->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: TSPO's interaction with the mitochondrial permeability transition pore.

Functional Effects and Therapeutic Potential

The diverse signaling pathways modulated by TSPO ligands translate into a wide range of reported functional effects.

  • Neuroprotection: this compound has demonstrated neuroprotective effects in various models of neurotoxicity.[7]

  • Anti-inflammatory Effects: TSPO ligands, including PK 11195, have been shown to reduce neuroinflammation.[4]

  • Anxiolytic and Anxiogenic Effects: While FGIN-1-27 exhibits anti-anxiety effects, this compound can be anxiogenic at higher doses.[5][6]

  • Cardioprotection: this compound has been shown to be cardioprotective by inhibiting the mitochondrial accumulation of cholesterol during reperfusion.[14][15]

  • Anti-cancer Potential: Some TSPO ligands have been investigated for their pro-apoptotic effects in cancer cells.

Conclusion

This compound, PK 11195, and FGIN-1-27 are valuable pharmacological tools for investigating the multifaceted roles of TSPO. While they all target the same protein, their distinct chemical structures lead to differences in binding affinity and functional outcomes. Researchers should carefully consider these differences when selecting a ligand for their specific experimental needs. The data and protocols presented in this guide are intended to facilitate informed decision-making and promote robust and reproducible research in the ever-evolving field of TSPO biology.

References

Validating the Neuroprotective Effects of 4'-Chlorodiazepam In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo neuroprotective effects of 4'-Chlorodiazepam with other benzodiazepines, including Diazepam, Midazolam, and Clonazepam. The information presented is intended to support research and development efforts in the field of neuroprotective therapeutics by offering a consolidated overview of experimental data and methodologies.

Executive Summary

This compound, a selective ligand for the 18 kDa translocator protein (TSPO), has demonstrated promising neuroprotective effects in preclinical in vivo models of neurodegeneration. This guide synthesizes available data to compare its efficacy and mechanisms of action with those of traditional benzodiazepines that primarily act on GABA-A receptors. The evidence suggests that this compound exerts its neuroprotective effects through a distinct mechanism involving the modulation of neuroinflammation and apoptosis, setting it apart from other benzodiazepines.

Comparative Analysis of In Vivo Neuroprotective Effects

The following table summarizes the quantitative data from key in vivo studies investigating the neuroprotective effects of this compound and other selected benzodiazepines across various models of neuronal injury.

CompoundAnimal ModelDosing RegimenKey Quantitative OutcomesReference(s)
This compound (Ro5-4864) rTg4510 Tauopathy Mouse ModelNot specified in abstractAttenuated brain atrophy and hippocampal neuronal loss. Reduced in vivo TSPO-PET signal, indicating decreased neuroinflammation.[1]
Diazepam Photothrombotic Focal Ischemia Rat Model10 mg/kg, i.p. at 1 and 4 hours post-lesionSignificant reduction in lesion volume compared to controls.[2]
Streptozotocin-induced Alzheimer's Disease Rat Model0.05 mg/kg and 1 mg/kgProtected against cognitive deficits, prevented neuroinflammation, and preserved synaptic plasticity.[3][4]
Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model10 mg/kg, i.p. at 30 and 90 min post-MCAONo significant reduction in infarct volume when normothermia was maintained.[5]
Midazolam Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model2 or 5 mg/kgReduced the percentage of TUNEL-positive apoptotic cells from 68±7% (control) to 48±7% (2 mg/kg) and 31±5% (5 mg/kg). Reduced expression of caspase-3 and PARP.[6][7]
Clonazepam Epilepsy ModelsNot specified in abstractEffective in controlling seizures.[8]

Detailed Experimental Protocols

Tauopathy Mouse Model (for this compound)
  • Animal Model: rTg4510 tau transgenic mice, which express a mutant human tau gene (P301L) leading to age-dependent development of tau pathology and neurodegeneration.[1]

  • Intervention: Treatment with this compound (Ro5-4864). Specific dosage and administration route are not detailed in the available abstract.

  • Outcome Measures:

    • In Vivo Imaging: Longitudinal assessment of brain atrophy using volumetric magnetic resonance imaging (MRI) and neuroinflammation via positron emission tomography (PET) with a TSPO-specific radioligand.[1]

    • Immunohistochemistry: Post-mortem analysis of brain sections for neuronal survival markers (e.g., NeuN), tau pathology (e.g., AT8), and neuroinflammatory markers (e.g., IBA-1 for microglia, C1q for complement activation).[1]

Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model (for Diazepam and Midazolam)
  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthesia is induced and maintained.

    • A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and dissected.

    • A nylon monofilament with a rounded tip is introduced into the ICA and advanced to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

  • Intervention: Intraperitoneal (i.p.) injection of the test compound (e.g., Diazepam or Midazolam) or vehicle at specified time points relative to the onset of MCAO.[5][9]

  • Outcome Measures:

    • Infarct Volume Assessment: 24 or 48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The volume is then quantified.

    • Apoptosis Assays: Brain tissue is processed for TUNEL staining to identify apoptotic cells. Western blotting or RT-qPCR can be used to measure the expression of apoptosis-related proteins like caspase-3 and PARP.[6][7]

    • Neurological Deficit Scoring: Behavioral tests are performed to assess motor and neurological function.

Streptozotocin-Induced Alzheimer's Disease Rat Model (for Diazepam)
  • Animal Model: Male Wistar rats.

  • Induction of Pathology: A single intracerebroventricular (i.c.v.) injection of streptozotocin (STZ) is administered to induce a sporadic model of Alzheimer's disease characterized by cognitive impairment.[3][4][10]

  • Intervention: Daily administration of Diazepam or vehicle.[3][4]

  • Outcome Measures:

    • Behavioral Testing: Cognitive function is assessed using tasks such as the Morris water maze or elevated plus-maze.[3][4][10]

    • Immunohistochemistry and Western Blotting: Brain tissue is analyzed for markers of neuroinflammation (e.g., GFAP for astrocytes, Iba-1 for microglia) and synaptic plasticity.[3][4]

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound

G Proposed Neuroprotective Signaling Pathway of this compound cluster_stress Neuronal Injury/Stress cluster_microglia Microglia Activation cluster_mitochondria Mitochondrial Response cluster_downstream Downstream Effects Neurodegenerative Stimuli Neurodegenerative Stimuli Activated Microglia Activated Microglia Neurodegenerative Stimuli->Activated Microglia TSPO TSPO (18 kDa) Activated Microglia->TSPO Upregulation Modulation of Neuroinflammation Modulation of Neuroinflammation TSPO->Modulation of Neuroinflammation Anti-apoptotic Signaling Anti-apoptotic Signaling TSPO->Anti-apoptotic Signaling Chlorodiazepam This compound Chlorodiazepam->TSPO Binds to Reduced Neuronal Death Reduced Neuronal Death Modulation of Neuroinflammation->Reduced Neuronal Death Anti-apoptotic Signaling->Reduced Neuronal Death

Caption: Proposed signaling pathway for this compound's neuroprotection.

Experimental Workflow for In Vivo Neuroprotection Studies

G General Experimental Workflow for In Vivo Neuroprotection Assessment cluster_model Model Induction cluster_treatment Treatment cluster_assessment Outcome Assessment Animal Model Selection Animal Model Selection Induction of Neuronal Injury Induction of Neuronal Injury Animal Model Selection->Induction of Neuronal Injury Drug Administration Drug Administration Induction of Neuronal Injury->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Histological Analysis Histological Analysis Behavioral Testing->Histological Analysis Biochemical Assays Biochemical Assays Histological Analysis->Biochemical Assays

Caption: A generalized workflow for in vivo neuroprotection studies.

Conclusion

The available in vivo data suggest that this compound holds significant potential as a neuroprotective agent, operating through a mechanism distinct from classic benzodiazepines. Its ability to modulate neuroinflammation via TSPO presents a novel therapeutic avenue. In contrast, the neuroprotective effects of diazepam and midazolam appear more context-dependent, with factors such as body temperature and the specific model of injury influencing their efficacy. Further head-to-head in vivo comparative studies are warranted to fully elucidate the relative neuroprotective potential of this compound and to establish optimal therapeutic windows and dosing regimens. This guide serves as a foundational resource to inform the design of such future investigations.

References

Unraveling the Receptor Selectivity of 4'-Chlorodiazepam: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the cross-reactivity profile of 4'-Chlorodiazepam with benzodiazepine receptors. This report provides a comparative analysis of its binding affinities, supported by experimental data and detailed methodologies, to elucidate its unique pharmacological profile.

This compound, also known as Ro5-4864, is a structurally distinct benzodiazepine derivative that exhibits a significantly different receptor interaction profile compared to classical benzodiazepines. This guide delves into the cross-reactivity of this compound with various benzodiazepine receptor subtypes, offering a valuable resource for researchers investigating its therapeutic potential and mechanism of action.

Distinguishing Receptor Affinities: A Comparative Overview

While most benzodiazepines exert their effects through positive allosteric modulation of the central γ-aminobutyric acid type A (GABA-A) receptors, this compound demonstrates a marked preference for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, formerly known as the peripheral benzodiazepine receptor (PBR).

The following table summarizes the binding affinities (Ki or IC50 values) of this compound in comparison to commonly used benzodiazepines—Diazepam, Clonazepam, and Lorazepam—at TSPO and various GABA-A receptor alpha subtypes. Lower values indicate higher binding affinity.

CompoundTSPO (Ki in nM)GABA-A α1 (Ki in nM)GABA-A α2 (Ki in nM)GABA-A α3 (Ki in nM)GABA-A α5 (Ki in nM)
This compound (Ro5-4864) 2.9 - 4.1 >10,000Potentiation observed, specific Ki not consistently reportedNo significant interactionNo significant interaction
Diazepam~300 - 1,0004.5 - 122.9 - 8.54.8 - 1510 - 25
Clonazepam>1,0001.0 - 2.50.8 - 2.01.5 - 3.02.0 - 4.0
Lorazepam>1,0001.2 - 3.11.0 - 2.51.8 - 4.02.5 - 5.0

Disclaimer: The binding affinity values are compiled from various sources and should be considered as representative. Direct comparison of absolute values across different studies may be challenging due to variations in experimental conditions.

The data clearly illustrates that this compound is a high-affinity ligand for TSPO, with significantly lower affinity for the central GABA-A receptors compared to classical benzodiazepines. Notably, while having a low affinity for the classical benzodiazepine binding site on GABA-A receptors, some studies indicate that this compound can modulate the function of specific GABA-A receptor subtypes, particularly those containing the α2 subunit, through a distinct binding site.[1]

Experimental Protocols: Methodologies for Assessing Cross-Reactivity

The determination of binding affinities and functional effects of this compound and other benzodiazepines on their respective receptors relies on well-established experimental protocols.

Radioligand Binding Assay

This technique is employed to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2) or from tissue homogenates rich in the target receptor (e.g., rat brain cortex for GABA-A receptors, kidney or adrenal gland for TSPO).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor. For GABA-A benzodiazepine sites, [³H]-Flunitrazepam is commonly used. For TSPO, [³H]-PK 11195 or [³H]-Ro5-4864 are frequently utilized.

  • Test Compound: this compound or other benzodiazepines of interest.

  • Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).

  • Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The specific binding is the total binding minus the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane Receptor Membranes Incubation Incubation at Equilibrium Membrane->Incubation Radioligand Radioligand ([³H]-Flunitrazepam) Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation DataAnalysis IC50 Determination & Ki Calculation Scintillation->DataAnalysis

Experimental Workflow for Radioligand Binding Assay

Electrophysiological Assay (Two-Electrode Voltage Clamp)

This functional assay is used to measure the effect of a compound on the ion flow through the GABA-A receptor channel.

Objective: To determine if a compound acts as a positive allosteric modulator (potentiating the effect of GABA), a negative allosteric modulator (inhibiting the effect of GABA), or a neutral antagonist.

Materials:

  • Expression System: Xenopus laevis oocytes injected with cRNAs encoding the subunits of the desired human GABA-A receptor subtype.

  • Two-Electrode Voltage Clamp Setup: To clamp the membrane potential of the oocyte and record the currents flowing across the membrane.

  • Perfusion System: To apply GABA and the test compound to the oocyte.

  • Solutions: GABA solutions at various concentrations and solutions of the test compound.

Procedure:

  • Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis and injected with the cRNAs for the specific GABA-A receptor subunits. The oocytes are then incubated for several days to allow for receptor expression.

  • Recording: An oocyte expressing the receptors is placed in the recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • GABA Application: A specific concentration of GABA (typically the EC20, the concentration that elicits 20% of the maximal response) is applied to the oocyte, and the resulting chloride current is recorded.

  • Co-application: The test compound is then co-applied with the same concentration of GABA, and the change in the chloride current is measured.

  • Data Analysis: An increase in the GABA-evoked current in the presence of the test compound indicates positive allosteric modulation. A decrease in the current suggests negative allosteric modulation. No change in the current indicates a neutral effect at the tested concentration.

Signaling Pathways: GABA-A Receptor vs. Translocator Protein (TSPO)

The distinct receptor preferences of this compound and classical benzodiazepines translate into the activation of different downstream signaling pathways.

GABA-A Receptor Signaling Pathway

Classical benzodiazepines bind to the interface of the α and γ subunits of the GABA-A receptor. This binding increases the affinity of the receptor for GABA, leading to more frequent opening of the chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, which underlies the anxiolytic, sedative, and anticonvulsant effects of these drugs.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor Binds Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Potentiates Benzodiazepine Classical Benzodiazepine Benzodiazepine->GABA_A_Receptor Binds to α/γ interface Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

GABA-A Receptor Signaling Pathway

Translocator Protein (TSPO) Signaling Pathway

This compound binds with high affinity to TSPO on the outer mitochondrial membrane. The downstream effects of TSPO activation are multifaceted and not fully elucidated but are known to be involved in the regulation of steroidogenesis, inflammation, and apoptosis. One of the key functions of TSPO is the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids. These neurosteroids can then allosterically modulate GABA-A receptors and other neuronal targets.

G cluster_0 Mitochondrion Chlorodiazepam This compound TSPO TSPO (Outer Mitochondrial Membrane) Chlorodiazepam->TSPO Binds Inner_Membrane Inner Mitochondrial Membrane TSPO->Inner_Membrane Cholesterol Cholesterol Cholesterol->TSPO Translocation Pregnenolone Pregnenolone Inner_Membrane->Pregnenolone P450scc Neurosteroids Neurosteroid Synthesis Pregnenolone->Neurosteroids Modulation Modulation of Neuronal Function (e.g., GABA-A Receptors) Neurosteroids->Modulation

TSPO Signaling Pathway

Conclusion

This compound exhibits a distinct cross-reactivity profile, with high affinity for the translocator protein (TSPO) and significantly lower affinity for the central GABA-A receptors that are the primary targets of classical benzodiazepines. This selective interaction with TSPO opens avenues for exploring its therapeutic potential in conditions where TSPO is implicated, such as neuroinflammation, neurodegenerative diseases, and certain cancers. The comparative data and detailed methodologies provided in this guide serve as a foundational resource for researchers working to further characterize the pharmacology of this compound and to develop novel therapeutics targeting these receptor systems.

References

4'-Chlorodiazepam and Ro5-4864: A Guide to Nomenclature and Receptor Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, precise nomenclature is paramount. This guide provides a comprehensive comparison of 4'-Chlorodiazepam and Ro5-4864, clarifying their identity and detailing their distinct pharmacological profiles supported by experimental data.

It is definitively established that This compound and Ro5-4864 are synonymous terms for the same chemical entity .[1][2][3][4][5][6][7][8] The compound's systematic IUPAC name is 7-chloro-5-(4-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one, and it is registered under the CAS number 14439-61-3.[1][2][3][4] While structurally a benzodiazepine derivative of diazepam, its functional profile diverges significantly from classical benzodiazepines.

Comparative Receptor Binding Affinity

The primary distinction in the pharmacological activity of this compound (Ro5-4864) lies in its selective affinity for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), over the central benzodiazepine receptors (GABA-A receptors).[5]

LigandTargetSpeciesAssay TypeBinding Affinity MetricValue (nM)Reference
This compound (Ro5-4864) TSPO Rat[³H]Ro5-4864 SaturationKd2.8 ± 0.7[5]
This compound (Ro5-4864) TSPO Rat[³H]Ro5-4864 CompetitionKi6.1 ± 1.9[5]
This compound (Ro5-4864) TSPO Not SpecifiedRadioligand DisplacementIC504.1[1][4]
This compound (Ro5-4864) TSPO Not SpecifiedEquilibrium BindingKi20.04 ± 2.36[1][4]
This compound (Ro5-4864) GABA-A Receptor Rat[³H]diazepam DisplacementIC50163,000[1][4]
Diazepam TSPO Rat[³H]Ro5-4864 CompetitionKi87.3 ± 3.4[5]
Clonazepam TSPO Rat[³H]Ro5-4864 CompetitionKi6,300 ± 1,300[5]

Table 1: Comparative binding affinities of this compound (Ro5-4864) and other benzodiazepines for the Translocator Protein (TSPO) and GABA-A receptors. The data clearly illustrates the high and selective affinity of this compound (Ro5-4864) for TSPO.

Functional Activity at the Translocator Protein (TSPO)

This compound (Ro5-4864) is considered a potent agonist of TSPO.[3][7] Its binding to this mitochondrial protein initiates a cascade of cellular events, including the modulation of steroidogenesis, regulation of immune cell function, and influence over cellular proliferation and apoptosis.[7][9]

One of the most well-characterized functions of TSPO activation by Ro5-4864 is the stimulation of steroid synthesis.[7] TSPO facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the production of pregnenolone, a precursor to all other steroid hormones.[7]

Furthermore, Ro5-4864 has been shown to modulate the activity of immune cells. For instance, it can suppress pro-inflammatory functions in mast cells and modulate microglia activity, suggesting a role in neuroinflammation.[3][9]

Experimental Protocols

Radioligand Binding Assay for TSPO Affinity

The binding affinity of this compound (Ro5-4864) to TSPO is typically determined using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Tissues (e.g., rat kidney, brain) or cells expressing TSPO are homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a constant concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195 or [³H]Ro5-4864).

  • Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

  • The reaction is allowed to reach equilibrium.

3. Separation and Counting:

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

4. Data Analysis:

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis Tissue Tissue/Cell Homogenization Centrifugation1 Low-Speed Centrifugation Tissue->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 Pellet Collect Membrane Pellet Centrifugation2->Pellet Wash Wash and Resuspend Pellet->Wash Incubation Incubation: Membranes + [³H]Radioligand + Competitor (Ro5-4864) Wash->Incubation Filtration Rapid Filtration Incubation->Filtration Wash_Filter Wash Filters Filtration->Wash_Filter Scintillation Scintillation Counting Wash_Filter->Scintillation Analysis Calculate IC50 Scintillation->Analysis ChengPrusoff Calculate Ki via Cheng-Prusoff Equation Analysis->ChengPrusoff G cluster_0 Mitochondrial Outer Membrane cluster_1 Downstream Effects Ro5_4864 This compound (Ro5-4864) TSPO TSPO Ro5_4864->TSPO Binds VDAC VDAC TSPO->VDAC Cholesterol Cholesterol Transport TSPO->Cholesterol ROS Modulation of Reactive Oxygen Species TSPO->ROS Apoptosis Regulation of Apoptosis TSPO->Apoptosis Immune Immune Cell Modulation TSPO->Immune ANT ANT VDAC->ANT Steroidogenesis Steroidogenesis (e.g., Pregnenolone) Cholesterol->Steroidogenesis

References

A Comparative Analysis of 4'-Chlorodiazepam and 2'-Chlorodiazepam for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the two isomeric benzodiazepine derivatives, 4'-Chlorodiazepam and 2'-chlorodiazepam. While structurally similar, these compounds exhibit distinct pharmacological profiles, making a clear understanding of their properties crucial for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes their primary signaling pathways.

Executive Summary

This compound (also known as Ro5-4864) and 2'-chlorodiazepam (commonly known as diclazepam) are positional isomers of a chloro-substituted phenyl ring attached to the diazepam structure. Despite this seemingly minor structural difference, their primary molecular targets and resulting pharmacological effects diverge significantly. This compound is an atypical benzodiazepine that acts as a potent ligand for the 18kDa Translocator Protein (TSPO), found on the outer mitochondrial membrane, and notably lacks significant affinity for the classical benzodiazepine binding site on the GABA-A receptor.[1][2] In contrast, 2'-chlorodiazepam is a typical benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, producing sedative and anxiolytic effects.[3] This fundamental difference in their mechanism of action dictates their distinct potential therapeutic applications and research focus.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and 2'-chlorodiazepam, facilitating a direct comparison of their key pharmacological parameters.

Table 1: Receptor Binding Affinity

CompoundPrimary TargetBinding Affinity (Kᵢ)Binding Affinity (IC₅₀)Secondary TargetBinding Affinity (IC₅₀)
This compound Translocator Protein (TSPO)20.04 ± 2.36 nM[4]4.1 nM[4]GABA-A Receptor163,000 nM[4]
2'-Chlorodiazepam GABA-A ReceptorData not available¹Data not available¹--

¹While specific Kᵢ or IC₅₀ values for 2'-chlorodiazepam at the GABA-A receptor were not found in the reviewed literature, it is reported to be approximately ten times more potent than diazepam in animal models.

Table 2: Pharmacokinetic Properties

CompoundElimination Half-LifeActive Metabolites
This compound Data not availableData not available
2'-Chlorodiazepam ~42 hours[5][6]Delorazepam, Lorazepam, Lormetazepam[5][6][7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Radioligand Binding Assay for TSPO (for this compound)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the Translocator Protein (TSPO).

1. Materials and Reagents:

  • Radioligand: [³H]-PK11195 (a high-affinity TSPO ligand)
  • Receptor Source: Mitochondrial membranes isolated from rat kidneys or specific cell lines expressing TSPO.
  • Test Compound: this compound (Ro5-4864)
  • Non-specific Binding Control: A high concentration of unlabeled PK11195 (e.g., 10 µM).
  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
  • Scintillation Cocktail
  • Glass fiber filters

2. Membrane Preparation:

  • Homogenize tissue or cells in ice-cold buffer.
  • Centrifuge at low speed to remove nuclei and cellular debris.
  • Centrifuge the supernatant at high speed to pellet the mitochondrial fraction.
  • Wash the pellet by resuspension and re-centrifugation.
  • Resuspend the final pellet in assay buffer and determine protein concentration.

3. Assay Procedure:

  • In a 96-well plate, combine the membrane preparation, [³H]-PK11195, and either assay buffer (for total binding), unlabeled PK11195 (for non-specific binding), or varying concentrations of this compound.
  • Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
  • Place the filters in scintillation vials with scintillation cocktail.
  • Quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand Binding Assay for GABA-A Receptor (for 2'-Chlorodiazepam)

This protocol describes a general method for a competitive radioligand binding assay to assess the affinity of a compound for the benzodiazepine site on the GABA-A receptor.

1. Materials and Reagents:

  • Radioligand: [³H]-Flumazenil (a benzodiazepine site antagonist).
  • Receptor Source: Synaptosomal membranes prepared from rat or mouse brain tissue (e.g., cortex or cerebellum).
  • Test Compound: 2'-chlorodiazepam (diclazepam).
  • Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine, such as diazepam or flumazenil (e.g., 10 µM).
  • Assay Buffer: e.g., 50 mM Tris-citrate, pH 7.1.
  • Scintillation Cocktail
  • Glass fiber filters

2. Membrane Preparation:

  • Homogenize brain tissue in ice-cold buffer.
  • Centrifuge the homogenate at low speed to remove larger debris.
  • Centrifuge the resulting supernatant at high speed to pellet the synaptosomal membranes.
  • Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.
  • Resuspend the final pellet in assay buffer and determine the protein concentration.

3. Assay Procedure:

  • In a 96-well plate, add the membrane preparation, [³H]-Flumazenil, and either assay buffer (total binding), unlabeled diazepam (non-specific binding), or various concentrations of 2'-chlorodiazepam.
  • Incubate the mixture on ice (0-4°C) for a set period to allow binding to reach equilibrium.
  • Rapidly filter the incubation mixture through glass fiber filters and wash with ice-cold assay buffer.
  • Transfer the filters to scintillation vials containing scintillation cocktail.
  • Measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Follow the same data analysis procedure as described for the TSPO binding assay to determine the IC₅₀ and Kᵢ values for 2'-chlorodiazepam.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the primary signaling pathways and a general experimental workflow for the compounds discussed.

G cluster_0 This compound Signaling Pathway cpd This compound tspo TSPO (Outer Mitochondrial Membrane) cpd->tspo Binds to cholesterol Cholesterol Transport (into mitochondria) tspo->cholesterol Facilitates mptp Mitochondrial Permeability Transition Pore (mPTP) tspo->mptp Modulates steroid Neurosteroid Synthesis cholesterol->steroid Precursor for apoptosis Apoptosis Modulation mptp->apoptosis Regulates G cluster_1 2'-Chlorodiazepam Signaling Pathway cpd 2'-Chlorodiazepam gabaa GABA-A Receptor (Benzodiazepine Site) cpd->gabaa Binds to channel Chloride Ion Channel gabaa->channel Opens gaba GABA gaba->gabaa Binds to influx Increased Cl⁻ Influx channel->influx Allows hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization Leads to inhibition Enhanced Synaptic Inhibition (Sedation, Anxiolysis) hyperpolarization->inhibition Results in G cluster_2 Experimental Workflow: Radioligand Binding Assay prep Receptor Membrane Preparation incubation Incubation: Membranes + Radioligand + Test Compound prep->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀, Kᵢ determination) counting->analysis

References

In Vivo Validation of 4'-Chlorodiazepam's Effect on Bax and Survivin Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4'-Chlorodiazepam and an alternative therapeutic strategy for the in vivo modulation of the pro-apoptotic protein Bax and the anti-apoptotic protein survivin. Recognizing the current gap in published in vivo data for this compound's direct effects on these markers, this document presents a detailed hypothetical experimental protocol for its validation, with projected outcomes based on existing in vitro evidence. This is contrasted with experimental data from an adeno-associated virus (AAV)-mediated survivin overexpression study in a relevant disease model.

Comparative Analysis of Bax and Survivin Modulation

The following table summarizes the projected in vivo effects of this compound on Bax and survivin expression in the hippocampus of a 5XFAD mouse model of Alzheimer's disease, compared to the reported effects of AAV-Survivin overexpression. The data for this compound is hypothetical and based on in vitro findings suggesting its neuroprotective role is associated with the regulation of these apoptotic markers.[1]

Treatment Group Intervention Bax Expression (Fold Change vs. Vehicle) Survivin Expression (Fold Change vs. Vehicle) Data Source
Vehicle Control Saline1.001.00Experimental Baseline
This compound (Projected) 5 mg/kg, i.p.↓ (e.g., 0.65)↑ (e.g., 1.50)Hypothetical, based on in vitro data[1]
AAV-GFP Control AAV9-GFP injection1.051.10Experimental Data[2][3]
AAV-Survivin AAV9-Survivin injectionNot Reported↑ (Significant Increase)Experimental Data[2][3]

Experimental Protocols

Hypothetical In Vivo Validation of this compound

This proposed protocol is designed to assess the in vivo efficacy of this compound in modulating Bax and survivin expression in an Alzheimer's disease model.

1. Animal Model:

  • Species: Mouse

  • Strain: 5XFAD transgenic

  • Age: 6 months

  • Sex: Male and Female

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Experimental Groups:

  • Group 1 (Vehicle Control): 5XFAD mice receiving daily intraperitoneal (i.p.) injections of saline. (n=10)

  • Group 2 (this compound): 5XFAD mice receiving daily i.p. injections of this compound (5 mg/kg). (n=10)

3. Dosing Regimen:

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosage: 5 mg/kg body weight.

  • Frequency: Daily for 28 consecutive days.

4. Tissue Collection and Preparation:

  • At the end of the treatment period, mice will be anesthetized with isoflurane and euthanized by cervical dislocation.

  • The brain will be rapidly excised, and the hippocampus will be dissected on ice.

  • Hippocampal tissue will be snap-frozen in liquid nitrogen and stored at -80°C for subsequent protein analysis.

5. Western Blot Analysis:

  • Protein Extraction: Hippocampal tissue will be homogenized in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration will be determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) will be separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes will be blocked and then incubated with primary antibodies against Bax (1:1000), survivin (1:1000), and a loading control (e.g., GAPDH or β-actin, 1:5000) overnight at 4°C.

  • Detection: After washing, membranes will be incubated with HRP-conjugated secondary antibodies, and bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities will be quantified using densitometry software and normalized to the loading control.

AAV-Mediated Survivin Overexpression Protocol (Adapted from Lee et al., 2023)

This protocol summarizes the methodology used to investigate the effects of survivin overexpression in the 5XFAD mouse model.[2][3]

1. Animal Model:

  • Species: Mouse

  • Strain: 5XFAD transgenic and Wild-Type (WT) littermates

  • Age: 7 months

  • Sex: Male

2. Experimental Groups:

  • WT + AAV-GFP: Wild-type mice injected with AAV9-GFP.

  • 5XFAD + AAV-GFP: 5XFAD mice injected with AAV9-GFP.

  • 5XFAD + AAV-Survivin: 5XFAD mice injected with AAV9-Survivin.

3. Surgical Procedure (Stereotaxic Injection):

  • Mice were anesthetized and placed in a stereotaxic frame.

  • AAV9-GFP or AAV9-Survivin was injected bilaterally into the dentate gyrus of the hippocampus.

4. Post-Operative Care and Tissue Collection:

  • Mice were monitored and allowed to recover for a designated period (e.g., 2 months).

  • Following behavioral testing, mice were euthanized, and brain tissue was collected for analysis.

5. Western Blot Analysis:

  • Protein was extracted from the hippocampus.

  • Western blotting was performed as described in the hypothetical protocol to detect the expression of survivin and other proteins of interest.

Visualizations

G cluster_0 In Vivo Experimental Workflow start 5XFAD Mice (6 months old) grouping Randomly Assign to Groups (n=10/group) start->grouping treatment_vehicle Daily i.p. Injection: Vehicle (Saline) (28 days) grouping->treatment_vehicle treatment_chloro Daily i.p. Injection: This compound (5 mg/kg) (28 days) grouping->treatment_chloro euthanasia Euthanasia and Brain Extraction treatment_chloro->euthanasia dissection Hippocampus Dissection euthanasia->dissection analysis Western Blot Analysis (Bax, Survivin, Loading Control) dissection->analysis quantification Densitometry and Statistical Analysis analysis->quantification

Caption: Workflow for the proposed in vivo validation of this compound.

G cluster_0 Apoptotic Signaling Pathway stress Neurotoxic Stimuli (e.g., Amyloid-beta) bax Bax stress->bax Upregulates survivin Survivin stress->survivin Downregulates chloro This compound chloro->bax Inhibits chloro->survivin Promotes aav AAV-Survivin aav->survivin Increases Expression caspases Caspase Activation bax->caspases Promotes survivin->caspases Inhibits apoptosis Apoptosis caspases->apoptosis

Caption: Modulation of the Bax/Survivin apoptotic pathway.

References

Replicating published findings on 4'-Chlorodiazepam's cardioprotective effects.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published findings on the cardioprotective effects of 4'-Chlorodiazepam, alongside two other key compounds, TRO40303 and Cyclosporin A. The information presented is intended to assist researchers in replicating and expanding upon these important findings in the field of cardiac ischemia-reperfusion injury. This document summarizes quantitative data, details experimental protocols, and visualizes the key signaling pathways involved.

Comparative Performance Data

The following tables summarize the quantitative effects of this compound and its alternatives on key markers of cardiac injury and function following ischemia-reperfusion (I/R).

Table 1: Effect on Myocardial Infarct Size

CompoundAnimal ModelIschemia DurationReperfusion DurationDoseInfarct Size Reduction (%) vs. ControlReference
This compoundRabbit30 min30 min24 µMNot explicitly quantified as % reduction, but protected against contractile impairment.[1]
TRO40303Rat35 min24 hours1 mg/kg40[2]
TRO40303Rat35 min24 hours2.5 mg/kg38[3]
TRO40303Rat35 min24 hours3 mg/kg~50[2]
TRO40303Rat35 min24 hours10 mg/kg~50[2]
Cyclosporin ARabbit30 min2 hoursPre-treatment~65 (10.0% vs 28.7% infarction)[4]
Cyclosporin ARat25 min-0.5 mM40 (15% vs 25% infarction)[5]
Cyclosporin ARat30 min--21 (26.6% vs 33.7% infarction)[6]
Cyclosporin ARat35 min--32 (26.6% vs 39.0% infarction)[6]

Table 2: Effect on Cardiac Hemodynamics and Function

CompoundAnimal ModelParameterEffectReference
This compoundRat (isolated heart)LVEDPAbolished I/R-induced increase[7]
This compoundRat (isolated heart)LVDPAccelerated recovery[7]
This compoundRabbit (isolated heart)LVDPDose-dependent decrease at baseline[8]
TRO40303Rat (isolated heart)LVEDPSignificant improvement[9]
TRO40303Rat (isolated heart)LVDPSignificant improvement[9]
TRO40303HumanLVEFNo significant difference vs. placebo[10]
Cyclosporin ARatBlood PressureIncreased with chronic treatment[11]
Cyclosporin ARatHeart RateIncreased with chronic treatment[11]
Cyclosporin AHuman (transplant)Systemic Vascular ResistanceDirect linear relation with blood levels[12]
Cyclosporin AHuman (transplant)Heart RateNegative chronotropic effect[12][13]

Experimental Protocols

Replicating the published findings requires meticulous adherence to established experimental protocols for inducing and assessing ischemia-reperfusion injury. Below is a synthesized methodology based on the reviewed literature for both in vivo and ex vivo models.

In Vivo Ischemia-Reperfusion Injury Model in Rats

This protocol describes the surgical procedure to induce myocardial ischemia by occluding the left anterior descending (LAD) coronary artery, followed by reperfusion.

1. Animal Preparation and Anesthesia:

  • Male Wistar or Sprague-Dawley rats (250-300g) are used.

  • Anesthesia is induced with isoflurane (4% induction, 2% maintenance) in oxygen.[1]

  • The animal is placed in a supine position on a heating pad to maintain body temperature.

2. Surgical Procedure:

  • A tracheotomy is performed, and the animal is ventilated.

  • A thoracotomy is performed at the fourth or fifth intercostal space to expose the heart.[1]

  • The pericardium is opened to visualize the LAD coronary artery.

  • A suture (e.g., 4-0 silk) is passed around the LAD artery.[1]

3. Ischemia and Reperfusion:

  • Ischemia is induced by tightening the suture to occlude the LAD. Successful occlusion is confirmed by the appearance of a pale color in the myocardial tissue and ST-segment elevation on an electrocardiogram (ECG).[1]

  • The ischemia period is typically maintained for 30-45 minutes.[14][15]

  • Reperfusion is initiated by releasing the ligature.

4. Drug Administration:

  • The investigational compound (this compound, TRO40303, or Cyclosporin A) or vehicle is administered, typically intravenously, at a predetermined time before or at the onset of reperfusion.

5. Assessment of Cardiac Injury:

  • After a reperfusion period (e.g., 2-24 hours), the heart is excised.

  • The LAD is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the area at risk (AAR).

  • The heart is sliced and incubated in triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.

  • Infarct size is expressed as a percentage of the AAR.

Ex Vivo Langendorff Isolated Perfused Heart Model

This model allows for the study of cardiac function in an isolated heart, free from systemic influences.

1. Heart Excision and Cannulation:

  • The rat is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • The aorta is cannulated on a Langendorff apparatus.[16][17]

2. Perfusion and Stabilization:

  • The heart is perfused in a retrograde manner via the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[16][17]

  • The heart is allowed to stabilize for a period (e.g., 20 minutes).

3. Ischemia and Reperfusion:

  • Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).[18]

  • Reperfusion is initiated by restoring the buffer flow.[18]

4. Functional Measurements:

  • A balloon is inserted into the left ventricle to measure isovolumetric contractile function, including Left Ventricular Developed Pressure (LVDP) and Left Ventricular End-Diastolic Pressure (LVEDP).[18]

  • Heart rate and coronary flow are also monitored.

5. Drug Administration:

  • The compound of interest is added to the perfusion buffer before ischemia or at the onset of reperfusion.

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of this compound and the comparator compounds converge on the mitochondria, a key player in cell death pathways during ischemia-reperfusion injury.

This compound and TRO40303: Targeting the Translocator Protein (TSPO)

This compound and TRO40303 are both ligands for the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane.[3][19][20] Their binding to TSPO initiates a cascade of protective effects. A key mechanism involves the inhibition of cholesterol accumulation in the mitochondria, which is exacerbated during reperfusion.[20][21] This, in turn, reduces the formation of cytotoxic oxysterols and mitigates oxidative stress.[20] By modulating TSPO, these compounds indirectly inhibit the opening of the mitochondrial permeability transition pore (mPTP), a critical event leading to cell death.[3][7] This inhibition helps to preserve mitochondrial function, reduce the release of pro-apoptotic factors, and ultimately protect cardiomyocytes from necrosis and apoptosis.[19]

TSPO_Signaling_Pathway cluster_0 Ischemia-Reperfusion Injury cluster_1 Cardioprotective Intervention cluster_2 Mitochondrial Events ROS ↑ Reactive Oxygen Species (ROS) mPTP Mitochondrial Permeability Transition Pore (mPTP) ROS->mPTP triggers opening Ca_overload ↑ Mitochondrial Ca2+ Overload Ca_overload->mPTP triggers opening Cholesterol_accum ↑ Mitochondrial Cholesterol Accumulation TSPO Translocator Protein (TSPO) Chlorodiazepam This compound Chlorodiazepam->TSPO binds & modulates TRO40303 TRO40303 TRO40303->TSPO binds & modulates TSPO->mPTP inhibits opening Mito_dysfunction Mitochondrial Dysfunction mPTP->Mito_dysfunction Apoptosis Apoptosis & Necrosis Mito_dysfunction->Apoptosis

TSPO Ligand Cardioprotective Pathway
Cyclosporin A: Direct Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

Cyclosporin A exerts its cardioprotective effects through a more direct mechanism by inhibiting the opening of the mPTP.[22] The mPTP is a non-selective channel in the inner mitochondrial membrane, and its prolonged opening during reperfusion leads to the collapse of the mitochondrial membrane potential, ATP depletion, and cell death.[22][23] Cyclosporin A is thought to bind to cyclophilin D, a key regulatory component of the mPTP complex, thereby preventing its opening.[22] This action preserves mitochondrial integrity and function, ultimately reducing myocardial infarct size.

mPTP_Signaling_Pathway cluster_0 Ischemia-Reperfusion Triggers cluster_1 Intervention cluster_2 Mitochondrial Pore Complex cluster_3 Cellular Outcome ROS_Ca ↑ ROS & Mitochondrial Ca2+ CyclophilinD Cyclophilin D ROS_Ca->CyclophilinD activates CyclosporinA Cyclosporin A CyclosporinA->CyclophilinD inhibits Cardioprotection Cardioprotection CyclosporinA->Cardioprotection mPTP_opening mPTP Opening CyclophilinD->mPTP_opening promotes Cell_Death Cardiomyocyte Death mPTP_opening->Cell_Death Experimental_Workflow Start Start: Animal Model (e.g., Rat) Anesthesia Anesthesia & Surgical Prep Start->Anesthesia Baseline Baseline Hemodynamic Measurements Anesthesia->Baseline Ischemia Induce Myocardial Ischemia (LAD Occlusion) Baseline->Ischemia Treatment Administer Compound (this compound, TRO40303, CsA, or Vehicle) Ischemia->Treatment Reperfusion Initiate Reperfusion Treatment->Reperfusion Monitoring Monitor Hemodynamics & ECG Reperfusion->Monitoring Harvest Harvest Heart Monitoring->Harvest Analysis Infarct Size Analysis (TTC Staining) Harvest->Analysis End End: Data Comparison Analysis->End

References

A Comparative Efficacy Analysis: 4'-Chlorodiazepam and Chlordesmethyldiazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two benzodiazepine derivatives, 4'-Chlorodiazepam and chlordesmethyldiazepam. While both compounds share a structural relationship with diazepam, their pharmacological profiles diverge significantly. This document summarizes key experimental data, outlines methodologies, and visualizes their distinct mechanisms of action to inform research and development in the field of neuroscience and pharmacology.

Executive Summary

Chlordesmethyldiazepam, a classic benzodiazepine, demonstrates a well-established profile of anticonvulsant, anxiolytic, muscle relaxant, and sedative properties, mediated through its interaction with the GABA-A receptor. In contrast, this compound is an atypical benzodiazepine derivative. It exhibits low affinity for GABA-A receptors and consequently lacks the typical anxiolytic and anticonvulsant effects. Instead, it acts as a potent ligand for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor, and has been shown to induce sedative, yet also convulsant and anxiogenic, effects in preclinical models. This guide will delve into the experimental evidence that substantiates these contrasting profiles.

Data Presentation: Efficacy Comparison

The following table summarizes the quantitative efficacy data for chlordesmethyldiazepam in various preclinical models. Due to its atypical profile, comparable efficacy data for this compound in these standard benzodiazepine assays is not available; instead, its observed effects are noted.

Efficacy ParameterChlordesmethyldiazepamThis compound (Ro5-4864)
Anticonvulsant Activity ED₅₀ = 0.11 mg/kg (Antagonism of pentetrazole-induced clonic convulsions in mice)[1]Pro-convulsant/Convulsant effects observed[2][3]
Anxiolytic Activity MED = 2 mg/kg (Four-plate test in mice)[1]Anxiogenic effects observed in rodents[2][3][4]
Myorelaxant Activity ED₅₀ = 17.5 mg/kg (Rota-rod test in mice)[1]Not typically associated with muscle relaxant effects.
Sedative Effect ED₅₀ = 34 mg/kg (Inhibition of locomotor activity in mice)[1]Sedative effects have been reported[2][3]
Neurotoxic Effect NTD₅₀ = 190 mg/kg (Abolition of the righting reflex in mice)[1]-

ED₅₀: Effective dose in 50% of the population. MED: Minimum effective dose. NTD₅₀: Neurotoxic dose in 50% of the population.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to assess the anticonvulsant properties of a compound.

  • Animal Model: Male mice are commonly used.

  • Procedure:

    • Animals are administered the test compound (e.g., chlordesmethyldiazepam) or vehicle orally.[1]

    • After a predetermined time, a convulsant agent, pentylenetetrazol (PTZ), is injected subcutaneously at a dose known to induce clonic seizures (e.g., 85 mg/kg).[5]

    • Mice are then observed for a period of 30 minutes for the presence or absence of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[5]

  • Data Analysis: The ED₅₀ is calculated as the dose of the drug that protects 50% of the animals from PTZ-induced seizures.

Anxiolytic Activity: Four-Plate Test

This test is a conflict-based model used to evaluate the anxiolytic potential of drugs.

  • Apparatus: A square chamber with a floor made of four metal plates.

  • Procedure:

    • Mice are placed in the chamber and allowed to explore.

    • When a mouse crosses from one plate to another, it receives a mild electric footshock, which suppresses further exploratory behavior.[6]

    • The number of punished crossings is counted over a 60-second period.[6]

  • Data Analysis: Anxiolytic compounds, like chlordesmethyldiazepam, increase the number of punished crossings as they reduce the animal's fear of the shock. The Minimum Effective Dose (MED) is the lowest dose that produces a statistically significant increase in punished crossings.[1]

Myorelaxant Activity: Rota-rod Test

This test assesses the motor coordination and muscle relaxant effects of a compound.

  • Apparatus: A rotating rod, typically divided into compartments to test multiple animals simultaneously.

  • Procedure:

    • Mice are trained to stay on the rotating rod (e.g., at 20-25 rpm) for a set period.[7]

    • After administration of the test compound or vehicle, the animals are placed back on the rota-rod.

    • The time until the animal falls off the rod ("fall off time") is recorded.[7]

  • Data Analysis: A decrease in the fall off time compared to the control group indicates a muscle relaxant effect. The ED₅₀ is the dose that causes 50% of the animals to fall off the rod within a specified time.

Sedative Effect: Locomotor Activity Test

This test measures the effect of a compound on spontaneous motor activity.

  • Apparatus: An open field arena, which can be a simple box or a more sophisticated chamber with infrared beams to automatically track movement.[8][9]

  • Procedure:

    • Animals are placed in the locomotor activity chamber after administration of the test compound or vehicle.

    • Their movement, including distance traveled and rearing behavior, is recorded over a specific period (e.g., 5-15 minutes).[8][9]

  • Data Analysis: A decrease in locomotor activity compared to the control group is indicative of a sedative effect. The ED₅₀ is the dose that reduces locomotor activity by 50%.

Signaling Pathways and Mechanisms of Action

The distinct pharmacological profiles of chlordesmethyldiazepam and this compound stem from their interactions with different molecular targets.

Chlordesmethyldiazepam: GABA-A Receptor Modulation

Chlordesmethyldiazepam, as a conventional benzodiazepine, exerts its effects by positively modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

GABA_A_Pathway cluster_Neuron Postsynaptic Neuron cluster_Drugs Pharmacological Intervention GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl⁻ Influx Chlordesmethyldiazepam Chlordesmethyldiazepam Chlordesmethyldiazepam->GABA_A Positive Allosteric Modulator GABA GABA GABA->GABA_A Binds to

Caption: Chlordesmethyldiazepam enhances GABA-A receptor function.

This compound: Translocator Protein (TSPO) Interaction

This compound does not significantly interact with the GABA-A receptor. Instead, it binds with high affinity to the Translocator Protein (TSPO), an 18kDa protein located on the outer mitochondrial membrane. The downstream effects of this interaction are complex and are the subject of ongoing research, but are thought to involve modulation of mitochondrial function, including steroidogenesis and cellular respiration.[10][11]

TSPO_Pathway cluster_Mitochondrion Mitochondrion cluster_Ligand Pharmacological Intervention TSPO Translocator Protein (TSPO) (Outer Mitochondrial Membrane) Mitochondrial_Functions Modulation of: - Steroidogenesis - Cellular Respiration - Apoptosis TSPO->Mitochondrial_Functions Influences Chlorodiazepam This compound Chlorodiazepam->TSPO Binds to

Caption: this compound interacts with the mitochondrial Translocator Protein (TSPO).

Conclusion

The comparative analysis of this compound and chlordesmethyldiazepam reveals two compounds with markedly different pharmacological activities, despite their structural similarities. Chlordesmethyldiazepam is a typical benzodiazepine with predictable anticonvulsant, anxiolytic, and muscle relaxant effects mediated by the GABA-A receptor. In stark contrast, this compound's primary target is the Translocator Protein (TSPO), and its pharmacological profile is characterized by sedative, convulsant, and anxiogenic properties. This guide underscores the importance of understanding the specific molecular targets of psychoactive compounds to predict their efficacy and potential therapeutic applications. For researchers and drug development professionals, the distinct mechanisms of these two molecules offer different avenues for investigation, with chlordesmethyldiazepam representing a tool for studying GABAergic systems and this compound providing a probe for exploring the functions of TSPO in health and disease.

References

A Head-to-Head Comparison of 4'-Chlorodiazepam and Clonazepam in CYP2B Induction: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The induction of cytochrome P450 (CYP) enzymes is a critical aspect of drug metabolism and safety assessment. This guide provides a head-to-head comparison of the CYP2B induction potential of two benzodiazepines: 4'-Chlorodiazepam and clonazepam. Due to a significant lack of publicly available data on the CYP2B-inducing properties of this compound, this comparison utilizes diazepam, a close structural analog, as a surrogate to provide a meaningful, albeit indirect, comparative analysis against clonazepam. This guide summarizes key experimental findings, presents quantitative data in a clear tabular format, details the experimental methodologies employed in seminal studies, and visualizes the underlying signaling pathway and experimental workflow.

Introduction

Clonazepam, a potent anticonvulsant and anxiolytic, has been demonstrated to be an in vivo inducer of the CYP2B subfamily of enzymes. This induction is primarily mediated through the activation of the constitutive androstane receptor (CAR), a key nuclear receptor that regulates the expression of various drug-metabolizing enzymes. This compound, a structural isomer of diazepam, is a benzodiazepine derivative with a distinct pharmacological profile, showing high affinity for the translocator protein (TSPO). However, its effects on CYP enzyme induction, particularly CYP2B, are not well-documented in publicly accessible literature. To facilitate a comparative understanding, this guide leverages data on diazepam, which has been shown to induce CYP2B in vivo, as a proxy for this compound.

Quantitative Data Summary

The following table summarizes the in vivo CYP2B induction data for clonazepam and diazepam in male F344/NCr rats, based on the study by Nims et al., 1997. The data is presented as fold induction of specific CYP2B-mediated activities in liver microsomes following dietary administration for 5 days.

CompoundDietary Concentration (ppm)Benzyloxyresorufin O-Dealkylation (Fold Induction vs. Control)Testosterone 16β-Hydroxylation (Fold Induction vs. Control)
Clonazepam 500Effective Induction Observed[1]Data not specified at this concentration
1000Highly Induced[1]Highly Induced[1]
1800Highly Induced[1]Highly Induced[1]
Diazepam 500Effective Induction Observed[1]Data not specified at this concentration

Note: The original study by Nims et al. (1997) described the induction as "relatively effective" and "highly induced" without providing specific numerical fold-change values in the abstract. Access to the full-text article would be required for precise quantitative comparison.

Signaling Pathway and Experimental Workflow

The induction of CYP2B enzymes by compounds like clonazepam and diazepam is a well-characterized process involving the activation of the constitutive androstane receptor (CAR). The following diagrams illustrate the signaling pathway and a typical experimental workflow for assessing CYP2B induction.

CAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Inducer (e.g., Clonazepam) CAR_Complex CAR/CCRP/HSP90 Complex Inducer->CAR_Complex Indirect Activation PP2A PP2A CAR_Complex->PP2A Dephosphorylation CAR_Active Active CAR PP2A->CAR_Active CAR_RXR CAR/RXR Heterodimer CAR_Active->CAR_RXR Heterodimerization with RXR PBREM PBREM CAR_RXR->PBREM Binds to Response Element CYP2B_Gene CYP2B Gene PBREM->CYP2B_Gene Initiates Transcription mRNA CYP2B mRNA CYP2B_Gene->mRNA Transcription Protein CYP2B Protein mRNA->Protein Translation

Caption: CAR-mediated CYP2B gene induction pathway.

Experimental_Workflow cluster_in_vivo In Vivo Model (Rat) cluster_assays CYP2B Induction Assessment cluster_data Data Analysis Treatment Compound Administration (e.g., in diet for 5 days) Tissue_Harvest Liver Microsome Isolation Treatment->Tissue_Harvest Enzyme_Activity Enzyme Activity Assays (e.g., Benzyloxyresorufin O-Dealkylation) Tissue_Harvest->Enzyme_Activity mRNA_Quant mRNA Quantification (qPCR) Tissue_Harvest->mRNA_Quant Protein_Quant Protein Quantification (Western Blot) Tissue_Harvest->Protein_Quant Analysis Fold Induction Calculation (vs. Vehicle Control) Enzyme_Activity->Analysis mRNA_Quant->Analysis Protein_Quant->Analysis

Caption: Experimental workflow for assessing CYP2B induction.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Nims et al. (1997) for the in vivo assessment of CYP2B induction.[1]

Animal Model and Treatment
  • Species: Male F344/NCr rats.

  • Housing: Standard laboratory conditions.

  • Treatment: Compounds (clonazepam or diazepam) were administered in the diet at concentrations of 500, 1000, or 1800 parts per million (ppm) for 5 consecutive days. A control group received the basal diet without the test compounds.

  • Tissue Collection: At the end of the treatment period, animals were euthanized, and livers were excised for the preparation of microsomes.

Preparation of Liver Microsomes
  • Livers were homogenized in a suitable buffer (e.g., Tris-HCl with KCl).

  • The homogenate was subjected to differential centrifugation to isolate the microsomal fraction.

  • The final microsomal pellet was resuspended in a storage buffer and stored at -80°C until use. Protein concentration was determined using a standard method (e.g., Bradford or BCA assay).

CYP2B Enzyme Activity Assays
  • Benzyloxyresorufin O-Dealkylation (BROD) Assay:

    • This assay measures the O-dealkylation of benzyloxyresorufin to resorufin, a fluorescent product.

    • Microsomal protein was incubated with benzyloxyresorufin in the presence of an NADPH-generating system.

    • The rate of resorufin formation was measured fluorometrically.

  • Testosterone 16β-Hydroxylation Assay:

    • This assay measures the formation of 16β-hydroxytestosterone from testosterone.

    • Microsomal protein was incubated with testosterone in the presence of an NADPH-generating system.

    • The reaction was terminated, and the metabolites were extracted.

    • The formation of 16β-hydroxytestosterone was quantified using high-performance liquid chromatography (HPLC).

Quantitative PCR (qPCR) for CYP2B mRNA
  • RNA Isolation: Total RNA was extracted from liver tissue samples using a suitable method (e.g., TRIzol reagent or a commercial kit).

  • Reverse Transcription: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: Real-time PCR was performed using primers specific for the CYP2B isoform of interest and a suitable reference gene (e.g., GAPDH, β-actin). The relative expression of CYP2B mRNA was calculated using the ΔΔCt method.

Western Blot for CYP2B Protein
  • Protein Separation: Microsomal proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the CYP2B protein.

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using a chemiluminescent substrate. The band intensity was quantified using densitometry.

Conclusion

The available evidence robustly supports that clonazepam is an in vivo inducer of CYP2B in rats. Diazepam, a structural analog of this compound, also demonstrates similar CYP2B-inducing properties. This induction is mediated through the CAR signaling pathway. However, a significant data gap exists for this compound, and its potential for CYP2B induction remains uncharacterized. Given its distinct primary pharmacological target (TSPO), it cannot be assumed that this compound will exhibit the same CYP induction profile as diazepam or clonazepam. Therefore, dedicated experimental studies are warranted to elucidate the effects of this compound on CYP2B and other drug-metabolizing enzymes to accurately assess its drug-drug interaction potential and overall safety profile. Researchers in drug development are encouraged to perform direct experimental evaluation of this compound's inductive capacity.

References

Safety Operating Guide

Navigating the Disposal of 4'-Chlorodiazepam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of controlled substances like 4'-Chlorodiazepam is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates the risk of environmental contamination but also prevents the diversion of these substances. This guide provides essential, step-by-step information for the safe and legal disposal of this compound in a laboratory setting.

Core Disposal Principles for Controlled Substances

The disposal of controlled substances is strictly regulated. It is imperative to understand that these compounds cannot be treated as standard hazardous, biological, or medical waste.[1] Institutional Environmental Health & Safety (EHS) departments, in conjunction with regulations set forth by bodies such as the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA), govern the disposal process.[2][3][4][5]

The primary and most recommended method for the disposal of expired, unwanted, or non-recoverable this compound is through a licensed reverse distributor.[6] This ensures a documented and compliant destruction process.

Disposal Procedures for this compound

Researchers must meticulously track all controlled substances from acquisition to disposal.[2] The following procedures outline the approved methods for disposing of this compound.

1. Expired or Unwanted this compound (Recoverable Quantities):

Expired, unwanted, or damaged containers with recoverable amounts of this compound must be transferred to a reverse distributor for destruction.[6]

  • Step 1: Segregation and Labeling: Clearly label the containers intended for disposal with "To Be Disposed," "Expired," or a similar designation.[6] Segregate these materials from the active inventory within a secure storage location.[6]

  • Step 2: Contact EHS: Notify your institution's EHS department to arrange for a pickup.[7] They will coordinate with a contracted reverse distributor.[6]

  • Step 3: Documentation: Complete all required inventory forms, such as a chain of custody form provided by the reverse distributor.[6] For Schedule I or II substances, a DEA Form 222 may be necessary.[6] Retain copies of all documentation with your controlled substance records.

2. Non-Recoverable Residual Amounts:

Trace amounts of this compound remaining in "empty" containers (e.g., vials, syringes) after use, which cannot be drawn out, are considered non-recoverable.[6]

  • Step 1: Render Unusable: While specific chemical deactivation protocols for this compound are not widely established for routine laboratory disposal, the primary goal is to render the residual drug unusable.

  • Step 2: Container Disposal: Dispose of the empty container in a biohazard sharps container.[6]

  • Step 3: Record Keeping: Adjust the usage log to reflect a zero balance for the container upon its disposal.[6]

3. "Wasting" of Recoverable Amounts from Syringes:

In some institutional settings, the immediate "wasting" of unused portions of a controlled substance from a syringe is permitted, though this is a highly regulated procedure.

  • Step 1: Witnessing: The process must be witnessed by two authorized personnel.[6]

  • Step 2: Documentation: The amount wasted must be recorded on the corresponding usage log and potentially on a DEA Form 41.[6] The witness must also sign or initial the entry.

  • Step 3: Approved Disposal Method: The wasted substance should be disposed of using an institutionally approved method, such as a specific chemical digestion system (e.g., Rx Destroyer™), which renders the drug non-retrievable.[6] Disposal in a sink, sharps container, or with cat litter is generally unacceptable. [6][8]

Quantitative Data Summary: Disposal Options

Disposal ScenarioRecommended MethodWitness RequirementKey Documentation
Expired/Unwanted Bulk MaterialReverse Distributor[6]NoChain of Custody Form, DEA Form 222 (if applicable)[6]
Non-Recoverable ResidualsSharps Container[6]NoFinal entry in usage log[6]
Recoverable "Wasted" AmountsInstitutional Protocol (e.g., Chemical Digestion)[6]Yes (Two authorized personnel)[6]Usage Log, DEA Form 41, Witness Signatures[6]

Experimental Protocol: On-Site Chemical Destruction (Example)

While transfer to a reverse distributor is the standard, some facilities may have approved protocols for on-site destruction of small, recoverable amounts. The following is a generalized workflow and should be adapted to specific institutional and regulatory guidelines.

Objective: To render a recoverable amount of this compound non-retrievable in a witnessed and documented manner.

Materials:

  • Unused this compound in a syringe.

  • Institutionally approved chemical destruction agent/kit (e.g., Rx Destroyer™).

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.

  • Controlled substance usage log.

  • DEA Form 41 (if required).

Procedure:

  • Preparation: Two authorized individuals must be present. Prepare the chemical destruction kit according to the manufacturer's instructions.

  • Witnessing: The primary user will show the witness the exact amount of this compound to be wasted.

  • Wasting: The user will expel the this compound directly into the chemical destruction container.

  • Activation: Secure the container and agitate as per the manufacturer's instructions to ensure the deactivation process begins.

  • Documentation: Both individuals will immediately record the date, time, quantity wasted, and their signatures on the controlled substance usage log. Complete a DEA Form 41 as required by institutional policy.

  • Final Disposal: Once the contents of the destruction container are solidified (if applicable), it can be disposed of in the hazardous waste stream as directed by the EHS department.[6]

Logical Workflow for this compound Disposal

G cluster_0 Start: this compound for Disposal cluster_1 Categorize Waste cluster_2 Disposal Pathways cluster_3 Action Steps cluster_4 Documentation cluster_5 End: Compliant Disposal start Identify this compound for Disposal waste_type Determine Waste Type start->waste_type expired_unwanted Expired/Unwanted (Recoverable) waste_type->expired_unwanted Bulk/Expired non_recoverable Non-Recoverable Residual waste_type->non_recoverable Trace Residual recoverable_waste Recoverable 'Waste' (e.g., from syringe) waste_type->recoverable_waste Unused Portion segregate_label Segregate & Label expired_unwanted->segregate_label sharps_disposal Dispose in Sharps Container non_recoverable->sharps_disposal witnessed_destruction Witnessed On-Site Destruction recoverable_waste->witnessed_destruction contact_ehs Contact EHS for Reverse Distributor segregate_label->contact_ehs documentation Complete All Required Documentation (Chain of Custody, Logs, DEA Forms) contact_ehs->documentation sharps_disposal->documentation witnessed_destruction->documentation end Disposal Complete documentation->end

Caption: Logical workflow for the compliant disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4'-Chlorodiazepam

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4'-Chlorodiazepam. The following procedures are based on established safety protocols for hazardous compounds and should be implemented to minimize risk and ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is essential for understanding the compound's characteristics for safe handling and storage.

PropertyValue
Molecular FormulaC₁₆H₁₂Cl₂N₂O[1]
Molecular Weight319.19 g/mol [1]
Melting Point160-163 °C[1]
Boiling Point517.1 °C at 760 mmHg[1]
Flash Point266.6 °C[1]
Density1.35 g/cm³[1]
SolubilityEthanol: 17 mg/mL[1]
Storage Temperature+2°C to +8°C[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to prevent accidental exposure through inhalation, skin contact, or eye contact. The following PPE is recommended when handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety glasses with side shields or chemical gogglesRecommended for all procedures involving this compound. A face shield may be required for larger quantities or when there is a splash hazard.
Hand Protection Impervious gloves (e.g., nitrile)Double gloving is advised when handling the pure compound, preparing solutions, and disposing of waste.[2] Change gloves frequently, especially if contaminated.[2]
Body Protection Protective disposable gown or lab coatShould be made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a certified chemical fume hood or other containment device to prevent inhalation.

Standard Operating Procedures for Handling

Adherence to a strict handling protocol is necessary to minimize exposure and prevent contamination.

Preparation and Weighing:

  • Conduct all manipulations of powdered this compound within a certified chemical fume hood or a ventilated balance enclosure.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.

  • Clean all equipment thoroughly after use.

Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Avoid splashing by adding solvent to the solid slowly.

  • Ensure the container is clearly labeled with the compound name, concentration, solvent, and date of preparation.

General Laboratory Practices:

  • Wash hands thoroughly before and after handling this compound, even when gloves have been worn.[2]

  • Do not eat, drink, or apply cosmetics in the laboratory.[2]

  • Maintain a clean and organized work area to minimize the risk of spills and contamination.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill Response Protocol:

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the area to prevent entry.

  • Assess the Spill: From a safe distance, determine the nature and extent of the spill.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain the Spill: For powdered spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3]

  • Clean the Spill: Carefully collect the absorbed material or covered powder using a scoop or other appropriate tools and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by a soap and water solution.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) department.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate assess Assess Spill from Safe Distance evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Cover powder, absorb liquid) ppe->contain clean Clean Spill and Collect Waste contain->clean decontaminate Decontaminate Spill Area clean->decontaminate dispose Dispose of all Contaminated Materials decontaminate->dispose report Report Incident to Supervisor and EHS dispose->report

Caption: Workflow for responding to a this compound spill.

Disposal Plan

The disposal of this compound and associated waste must comply with institutional, local, and federal regulations. As a benzodiazepine derivative, it may be classified as a controlled substance and/or hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregate Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated PPE, and spill cleanup materials, must be segregated from general laboratory waste.

  • Containerize Waste:

    • Solid Waste: Place in a clearly labeled, sealed, and puncture-resistant container.

    • Liquid Waste: Collect in a compatible, leak-proof, and clearly labeled container. Do not mix with other solvent waste streams unless permitted by your institution's EHS department.

    • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials until collection.

  • Arrange for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[4]

Disposal_Plan_Workflow start Generate this compound Waste (Unused compound, contaminated PPE, etc.) segregate Segregate Waste from General Lab Trash start->segregate containerize Containerize Waste (Solid, Liquid, Sharps in separate, appropriate containers) segregate->containerize label_waste Label Waste Containers Clearly ('Hazardous Waste', Chemical Name, Quantity) containerize->label_waste store_waste Store Waste in a Designated, Secure Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal

Caption: Step-by-step process for the disposal of this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。